molecular formula CH4O2 B1604547 Methyl hydroperoxide CAS No. 3031-73-0

Methyl hydroperoxide

Cat. No.: B1604547
CAS No.: 3031-73-0
M. Wt: 48.041 g/mol
InChI Key: MEUKEBNAABNAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hydroperoxide (CH3OOH) is the simplest organic hydroperoxide, serving as a critical intermediate and reagent in diverse research fields. It is a volatile, colorless liquid with a boiling point of approximately 46 °C, miscible with water and diethyl ether . As a central compound in atmospheric chemistry, it acts as a temporary reservoir for HOx radicals (OH and HO2), influencing the oxidizing capacity of the troposphere . Its formation primarily occurs through the recombination of methylperoxy (CH3O2) and hydroperoxyl (HO2) radicals, and it is removed via photolysis and reactions with radicals, making its concentration a key parameter in atmospheric models . With concentrations reaching up to 6.45 × 10^10 molecules cm³, it is one of the most abundant organic hydroperoxides in the atmosphere, where it also contributes to secondary organic aerosol formation and acts as an oxidant for SO2 in cloud water . In catalytic research, this compound is a key intermediate in the selective oxidation of methane to methanol. Recent advancements in photocatalytic systems using materials like titanium oxide (TiO2) have achieved high selectivity in producing this compound directly from methane under mild conditions, opening promising pathways for value-added chemical production . Furthermore, it is an important intermediate in combustion science, studied in the autoxidation and low-temperature ignition processes of hydrocarbons . In condensed phases, such as on water clusters or ice particles, its photochemistry becomes complex, yielding a wider range of products like formaldehyde (CH2O), hydrogen peroxide (H2O2), and methanol (CH3OH) compared to gas-phase photolysis . Researchers must note that this compound is rather explosive in condensed or concentrated form and requires careful handling . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3031-73-0

Molecular Formula

CH4O2

Molecular Weight

48.041 g/mol

IUPAC Name

hydroperoxymethane

InChI

InChI=1S/CH4O2/c1-3-2/h2H,1H3

InChI Key

MEUKEBNAABNAEX-UHFFFAOYSA-N

SMILES

COO

Canonical SMILES

COO

Other CAS No.

3031-73-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of methyl hydroperoxide (CH₃OOH), a valuable intermediate in various chemical processes. The primary focus of this document is the widely cited method involving the reaction of dimethyl sulfate with hydrogen peroxide. This guide furnishes a detailed experimental protocol, a summary of quantitative data, and critical safety information essential for the safe handling and synthesis of this energetic compound. The inherent risks associated with the synthesis, including the potential for explosive side-products, are thoroughly addressed to ensure user safety.

Introduction

This compound is the simplest organic hydroperoxide and serves as a significant intermediate in atmospheric chemistry and combustion processes. In the laboratory and industrial settings, it holds potential as a selective oxidizing agent and a source of methylperoxy radicals. Its synthesis, however, requires careful execution due to the hazardous nature of both the reactants and the product. This guide aims to provide researchers with a detailed and safety-conscious protocol for the preparation of this compound for laboratory use.

Synthesis of this compound

The most common laboratory method for the synthesis of this compound is the reaction of dimethyl sulfate with hydrogen peroxide in an aqueous solution. This method is based on the nucleophilic substitution of one of the methyl groups of dimethyl sulfate by the hydroperoxide anion.

Reaction: (CH₃)₂SO₄ + H₂O₂ → CH₃OOH + CH₃HSO₄

It is imperative to note that a hazardous byproduct, dimethyl peroxide (CH₃OOCH₃), can also be formed during this reaction. Dimethyl peroxide is a dangerously explosive compound, and its formation must be minimized and handled with extreme caution.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound. It is important to recognize that yields can be low, and the purity is highly dependent on the purification method.

ParameterValueReference
Yield ~5% (after fractionation)
Purity Up to 99% (after fractionation at reduced pressure)
Concentration of Aqueous Solution ~0.2-0.5 M (by volumetric titration)[1]
Decomposition at 60 °C (24h) 36% decomposed[2]
Decomposition Products Formic acid (HCOOH), Dihydoxymethane (CH₂(OH)₂), Methanol (CH₃OH)[2]
Experimental Protocol

This protocol is a composite based on a modified procedure from Davies et al. and other cited literature. Extreme caution must be exercised throughout this procedure due to the risk of explosion. The reaction should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast-resistant gloves.

Materials:

  • Deionized water

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfate ((CH₃)₂SO₄), ≥99.5% purity

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, combine 62.5 g of deionized water and 37.5 g of 30% hydrogen peroxide.[3]

  • Cooling: Cool the mixture in an ice bath with constant stirring.

  • Addition of Dimethyl Sulfate: Slowly add 25 g of dimethyl sulfate to the stirred solution via the dropping funnel.[3] The rate of addition should be carefully controlled to maintain the reaction temperature below a safe threshold (e.g., 10-20 °C) to minimize the formation of dimethyl peroxide.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours. The exact reaction time may vary, and it is advisable to monitor the progress by analytical methods if possible.

  • Workup (Caution Advised): The workup procedure carries a significant risk of explosion. One approach described in the literature involves allowing the unacidified reaction mixture to stand for several days. During this time, the unreacted hydrogen peroxide decomposes, while the this compound undergoes limited decomposition.[4]

  • Purification (High Risk): Purification by distillation is extremely hazardous and should only be attempted by experienced personnel with appropriate safety measures in place. Fractionation at reduced pressure has been reported to yield high-purity this compound, but also carries the risk of explosion, especially if traces of dimethyl peroxide are present.

Analytical Methods for Purity Determination

The purity of the synthesized this compound can be determined by several analytical techniques:

  • Iodometric Titration: This is a common method for quantifying hydroperoxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from other components in the reaction mixture.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the identification and quantification of this compound, although care must be taken due to the thermal lability of the compound.

Safety Considerations and Hazard Analysis

The synthesis and handling of this compound are fraught with significant hazards that demand strict adherence to safety protocols.

  • Explosion Hazard: this compound is explosive in its pure or concentrated form.[6] The primary danger in its synthesis arises from the potential formation of dimethyl peroxide, a highly volatile and friction-sensitive explosive. Explosions have been reported even at low temperatures (19 °C) and can be initiated by agitation.

  • Toxicity of Dimethyl Sulfate: Dimethyl sulfate is a potent alkylating agent and is classified as a carcinogen.[7] It is highly toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. All handling of dimethyl sulfate must be performed in a certified chemical fume hood with appropriate PPE.

  • Thermal Instability: this compound is thermally unstable and decomposes, especially at elevated temperatures. At 60 °C, a significant portion decomposes within 24 hours.[2]

  • Safe Handling and Storage:

    • Always work behind a blast shield.

    • Use appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat.

    • Avoid friction, grinding, and impact of materials containing this compound.

    • Store this compound in dilute solutions and at low temperatures (refrigerated).

    • Never work alone when handling this compound.

    • Ensure that an emergency plan is in place and that all personnel are aware of the potential hazards.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformations.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification (High Hazard) cluster_product Product & Analysis H2O2 30% Hydrogen Peroxide Mixing Mixing and Cooling (Ice Bath) H2O2->Mixing DMS Dimethyl Sulfate Reaction Slow Addition & Stirring DMS->Reaction H2O Deionized Water H2O->Mixing Mixing->Reaction Aging Aging (H₂O₂ Decomposition) Reaction->Aging Purification Reduced Pressure Fractionation (Explosion Risk) Aging->Purification MHP This compound (Aqueous Solution) Purification->MHP Analysis Purity Analysis (Titration, HPLC, GC-MS) MHP->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway DMS (CH₃)₂SO₄ Dimethyl Sulfate Intermediate CH₃SO₄⁻ + H₃O₂⁺ DMS->Intermediate Reacts with H2O2 H₂O₂ Hydrogen Peroxide H2O2->Intermediate MHP CH₃OOH This compound Byproduct CH₃OOCH₃ Dimethyl Peroxide (Explosive) Intermediate->MHP Desired Product Intermediate->Byproduct Side Reaction

Caption: Chemical pathways in the synthesis of this compound.

Conclusion

The synthesis of this compound from dimethyl sulfate and hydrogen peroxide is a feasible laboratory procedure but one that must be approached with the utmost caution. The potential for the formation of explosive byproducts necessitates stringent safety protocols and a thorough understanding of the reaction's hazards. This guide provides a framework for researchers to safely prepare and handle this compound for their research needs. It is strongly recommended that any researcher attempting this synthesis consult the primary literature and conduct a thorough risk assessment before proceeding.

References

"physical and chemical properties of methyl hydroperoxide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Hydroperoxide

Introduction

This compound (CH₃OOH) is the simplest organic hydroperoxide and a compound of significant interest across various scientific disciplines, including atmospheric chemistry, combustion science, and catalysis.[1] It is a volatile, colorless liquid that serves as a crucial intermediate in the oxidation of methane.[2][3] In atmospheric chemistry, it acts as a temporary reservoir for HOx radicals, influencing the oxidizing capacity of the troposphere.[1] Furthermore, it is an important intermediate in the autoxidation and low-temperature ignition processes of hydrocarbons.[1] In condensed or concentrated forms, this compound is explosive and requires careful handling.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and key reaction pathways.

Physical Properties

This compound is a colorless liquid with a molecular formula of CH₄O₂.[1][2][3][4][5][6] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula CH₄O₂[1][2][3][4][5][6]
Molecular Weight 48.041 g/mol [1][4][5][6]
Appearance Colorless liquid[1][2][3]
Boiling Point 29-31 °C or 46 °C[1][2][3][4][7]
Melting Point <25 °C[2][3][4][7]
Density 0.951 g/cm³ at 15 °C or 0.9967 g/cm³ at 15 °C[2][3][4][7]
Solubility Miscible with water and diethyl ether[1][2][3]
Henry's Law Constant 4.54e-06 atm-m³/mole[4][5]
Atmospheric OH Rate Constant 5.54e-12 cm³/molecule·sec[4][5]
Refractive Index 1.361[8]
Dipole Moment 0.65 D[8]

Chemical Properties and Reactivity

Stability and Decomposition

This compound is an unstable compound, particularly in its pure or concentrated form, where it can be explosive.[1][2][3] Its stability is a critical factor in its role as a reactive intermediate in atmospheric and combustion chemistry.[1]

Thermal Decomposition: The thermal decomposition of this compound is a key process that is highly dependent on temperature. The weak oxygen-oxygen peroxide bond breaks to form methoxy (CH₃O) and hydroxyl (OH) radicals.[1] Studies have shown that the decomposition can be partly heterogeneous.[9][10] In the gas phase, using the toluene carrier method, the first-order rate constants for homogeneous decomposition ranged from 0.19 s⁻¹ at 292 °C to 1.5 s⁻¹ at 378 °C, with an activation energy of 32 ± 5 kcal/mole.[9][10]

Thermal_Decomposition MHP CH₃OOH (this compound) TransitionState [CH₃O···OH]‡ MHP->TransitionState Δ (Heat) Products CH₃O• (Methoxy Radical) + •OH (Hydroxyl Radical) TransitionState->Products

Figure 1: Thermal Decomposition of this compound.

Photolytic Decomposition: The photolytic decomposition of this compound is a crucial process in atmospheric chemistry, influencing the budget of hydroxyl (OH) and methoxy (CH₃O) radicals.[1] The decomposition pathways are dependent on the phase (gas or condensed) and the energy of the incident photons.[1] In the gas phase, photolysis primarily yields methoxy and hydroxyl radicals. However, in condensed phases like on water clusters or ice particles, the photochemistry is more complex, producing a wider range of products including formaldehyde (CH₂O), hydrogen peroxide (H₂O₂), and methanol (CH₃OH).[1]

Atmospheric Chemistry

This compound is one of the most abundant organic hydroperoxides in the atmosphere.[1] Its formation primarily occurs through the recombination of methylperoxy (CH₃O₂) and hydroperoxyl (HO₂) radicals.[1] It is removed from the atmosphere via photolysis and reactions with radicals, making its concentration a key parameter in atmospheric models.[1] Due to its relatively long atmospheric lifetime of 2–3 days and lower water solubility compared to hydrogen peroxide, it can be transported over large distances, redistributing important oxidizing radicals.[11]

Atmospheric_Chemistry cluster_formation Formation cluster_removal Removal CH3O2 CH₃O₂• (Methylperoxy Radical) MHP_formation CH₃OOH (this compound) CH3O2->MHP_formation Recombination HO2 HO₂• (Hydroperoxyl Radical) HO2->MHP_formation Recombination MHP_removal CH₃OOH (this compound) Photolysis Photolysis (hν) MHP_removal->Photolysis Reaction_OH Reaction with •OH MHP_removal->Reaction_OH Radicals CH₃O• + •OH Photolysis->Radicals Reaction_OH->Radicals

Figure 2: Atmospheric Formation and Removal of this compound.

Aqueous-Phase Reactions

In the aqueous phase, such as in cloud droplets or aerosols, this compound can participate in Fenton-like reactions with transition metal ions, most notably iron(II) (Fe²⁺).[1] This reaction is significant as it generates highly reactive alkoxyl radicals.[1]

Radical-Initiated Reactions

The interaction between this compound and peroxy radicals (RO₂) is central to its atmospheric chemistry.[1] The most significant of these interactions is with the hydroperoxy radical (HO₂) and the methyl peroxy radical (CH₃O₂), which leads to its formation.[1] Conversely, reactions with peroxy radicals can also lead to its decomposition, for instance, through the abstraction of the hydroperoxidic hydrogen, although this is generally a slower process compared to its reaction with OH radicals.[1]

Experimental Protocols

Synthesis

The laboratory preparation of this compound was first reported in 1929.[2][3] A less hazardous method for the preparation of aqueous this compound has also been described.[12] While specific details of the original synthesis are not provided in the search results, modern methods often involve the reaction of dimethyl sulfate with hydrogen peroxide in the presence of a base.

Quantification

High-Performance Liquid Chromatography (HPLC): A prevalent method for quantifying this compound is HPLC coupled with a post-column derivatization system.[1][13] In this technique, gas-phase hydroperoxides are collected in an aqueous solution using a continuous-flow glass scrubbing coil.[13] The aqueous sample is then injected into the HPLC system. After separation from other components on the HPLC column, this compound enters a reaction coil where it is derivatized to form a fluorescent product.[1] This derivatization significantly enhances its detectability.[1] The detection system is based on the fluorescence produced by the reaction of hydroperoxides with peroxidase and p-hydroxyphenylacetic acid.[13] The detection limit for this compound in the gas phase using this method is 13 pptv.[13]

HPLC_Quantification AirSample Air Sample ScrubbingCoil Aqueous Scrubbing Coil AirSample->ScrubbingCoil HPLC HPLC Separation ScrubbingCoil->HPLC Derivatization Post-Column Derivatization HPLC->Derivatization Fluorescence Fluorescence Detection Derivatization->Fluorescence Quantification Quantification Fluorescence->Quantification

Figure 3: Experimental Workflow for HPLC Quantification of this compound.

Mass Spectrometry: A direct mass-spectrometric technique has been used to measure this compound concentrations in an acetaldehyde cool flame.[14]

¹H NMR Spectroscopy: While standard NMR is generally not sensitive enough for the low concentrations of this compound found in many samples, it can be used for simultaneous quantification of various organic hydroperoxides in mixtures at higher concentrations.[15]

Handling and Safety

This compound, especially in its condensed or concentrated form, is explosive.[1][2][3][16] The explosivity of lower alkyl monohydroperoxides decreases with increasing chain length and branching.[16]

General Precautions:

  • Avoid contact with skin and eyes.[16]

  • Avoid formation of dust and aerosols.[16]

  • Use in a well-ventilated area.[17]

  • Keep away from heat, sparks, open flames, and other ignition sources.[16][17]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

  • Protect from sunlight.[17]

  • Store separately from incompatible materials.[16][17]

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[16]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[16]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[16][17]

Role in Drug Development and Research

While the primary focus of the provided information is on atmospheric and combustion chemistry, the reactivity of hydroperoxides is relevant to drug development. The formation and decomposition of hydroperoxides are implicated in oxidative stress and cellular damage, which are key factors in various diseases. Understanding the properties of a simple hydroperoxide like this compound can provide insights into the mechanisms of more complex biological hydroperoxides. Additionally, organic peroxides are used as reagents and intermediates in the synthesis of various organic molecules, which could include pharmaceutical compounds.

Conclusion

This compound is a fundamentally important molecule with diverse roles in chemical processes. Its high reactivity and instability make it a challenging compound to study, but also a key intermediate in understanding complex reaction mechanisms in the atmosphere and in combustion. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for researchers and scientists working in these fields. The provided experimental protocols and safety information offer a foundation for the safe and effective study of this simple yet significant organic hydroperoxide.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Gaseous Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hydroperoxide (CH₃OOH), the simplest organic hydroperoxide, serves as a crucial intermediate in atmospheric and combustion chemistry. Its thermal decomposition is a key process influencing radical chain reactions, and a thorough understanding of its mechanism is vital for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the gas-phase thermal decomposition of this compound, detailing the primary and secondary reaction pathways, associated kinetic parameters, and the major and minor products formed. The guide also outlines the experimental and theoretical methodologies employed in the study of this reaction, offering a valuable resource for researchers in kinetics, atmospheric science, and combustion.

Introduction

The thermal decomposition of gaseous this compound is a fundamental unimolecular reaction that initiates a cascade of radical chemistry. The primary step involves the homolytic cleavage of the weak peroxide (O-O) bond, a process that is highly dependent on temperature. The resulting highly reactive radical species, the methoxy radical (CH₃O•) and the hydroxyl radical (•OH), subsequently engage in a complex network of secondary reactions, leading to the formation of a variety of stable end products. The overall mechanism is of significant interest due to the role of this compound as a temporary reservoir for HOₓ radicals in the atmosphere and as a potential source of ignition in combustion processes.

The Core Decomposition Mechanism

The thermal decomposition of gaseous this compound is initiated by the unimolecular fission of the peroxide bond, a process that is the primary source of radicals in the system.

Primary Unimolecular Decomposition

The principal initiation step is the endothermic cleavage of the O-O bond, yielding a methoxy radical and a hydroxyl radical[1]:

CH₃OOH → CH₃O• + •OH

This reaction is the rate-determining step in the overall decomposition process under most conditions. The energy barrier for this reaction, the O-O bond dissociation energy, is a key parameter governing the decomposition rate.

Major Secondary Reactions

The highly reactive methoxy and hydroxyl radicals produced in the primary decomposition step drive a complex series of secondary reactions. These reactions propagate the radical chain and lead to the formation of the final products.

The methoxy radical is a key intermediate that can undergo several important reactions:

  • Decomposition: At higher temperatures, the methoxy radical can unimolecularly decompose to produce formaldehyde (CH₂O) and a hydrogen atom. CH₃O• → CH₂O + H•

  • Isomerization: The methoxy radical can isomerize to the hydroxymethyl radical (•CH₂OH)[2][3]. CH₃O• ⇌ •CH₂OH

  • Reaction with Oxygen: In the presence of oxygen, the methoxy radical can react to form formaldehyde and a hydroperoxyl radical (HO₂•)[4][5]. CH₃O• + O₂ → CH₂O + HO₂•

The hydroxyl radical is a powerful oxidizing agent and readily participates in hydrogen abstraction reactions:

  • Reaction with this compound: The hydroxyl radical can react with the parent this compound molecule, leading to the formation of water and either a methylperoxy radical (CH₃OO•) or formaldehyde and another hydroxyl radical[6]. •OH + CH₃OOH → H₂O + CH₃OO• •OH + CH₃OOH → H₂O + CH₂O + •OH

  • Reaction with Formaldehyde: Formaldehyde, a major product of methoxy radical decomposition, can be further oxidized by the hydroxyl radical to produce a formyl radical (HCO•) and water. •OH + CH₂O → HCO• + H₂O

The formyl radical can then decompose or react with oxygen to produce carbon monoxide and a hydroperoxyl radical.

Reaction Products

The thermal decomposition of gaseous this compound results in a mixture of stable and radical species. The distribution of these products is highly dependent on the reaction conditions, including temperature, pressure, and the presence of other species like oxygen.

Product CategorySpeciesFormation Pathway
Primary Radicals Methoxy radical (CH₃O•)CH₃OOH → CH₃O• + •OH
Hydroxyl radical (•OH)CH₃OOH → CH₃O• + •OH
Major Stable Products Formaldehyde (CH₂O)Decomposition of CH₃O•; Reaction of •OH with CH₃OOH
Water (H₂O)Reaction of •OH with CH₃OOH and other species
Minor Stable Products Carbon Monoxide (CO)Decomposition of HCO•
Methane (CH₄)Radical recombination reactions
Hydrogen (H₂)Decomposition of H• atoms
Carbon Dioxide (CO₂)Further oxidation of CO

Kinetic Data

The rates of the elementary reactions involved in the thermal decomposition of this compound are described by their respective rate constants and Arrhenius parameters. A compilation of these parameters from various experimental and theoretical studies is crucial for accurate kinetic modeling.

Unimolecular Decomposition of this compound (CH₃OOH → CH₃O• + •OH)
A (s⁻¹)Eₐ (kJ/mol)Temperature Range (K)MethodReference
1.1 x 10¹²189700-910GC-MS[7]
1 x 10¹²---[8]
Key Secondary Reactions
ReactionA (cm³ molecule⁻¹ s⁻¹)Eₐ (kJ/mol)Temperature Range (K)MethodReference
CH₃ + O₂ → CH₃O + O3.90 x 10⁻¹¹140.11600-2100Shock Tube/ARAS[4][9]
CH₂O + H → CHO + H₂2.28 x 10⁻¹⁹ T²·⁶⁵6.37200-3000CVT/SCT[3]
CH₂OH + O₂ → CH₂O + HO₂9.9 x 10⁻¹² (at 297 K)-236-600-[10]
•OH + CH₃OOH5.0 x 10⁻¹² T⁻⁰·¹⁵² exp(287/T)-200-450Theoretical[6]
•OH + CH₂O----

Experimental and Theoretical Methodologies

The study of the thermal decomposition of gaseous this compound relies on a combination of advanced experimental techniques and theoretical calculations.

Experimental Protocols

Shock tubes are a primary tool for studying gas-phase reactions at high temperatures and well-defined pressures[11][12][13].

Experimental Workflow for Shock Tube Studies

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_detect Detection cluster_analysis Data Analysis A Prepare dilute mixture of CH3OOH in a bath gas (e.g., Ar) B Introduce mixture into the driven section of the shock tube A->B C Initiate shock wave by rupturing the diaphragm B->C D Rapid heating and compression of the gas mixture by the shock wave C->D E Monitor species concentration time-histories behind the reflected shock wave D->E F Techniques: Laser Absorption Spectroscopy, Mass Spectrometry E->F G Extract kinetic information by fitting experimental data to a kinetic model F->G

Caption: Workflow for a typical shock tube kinetics experiment.

Detailed Methodology:

  • Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared manometrically. The low concentration of the reactant minimizes secondary reactions and ensures isothermal conditions.

  • Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section containing the reaction mixture. A diaphragm separates the two sections.

  • Initiation: The diaphragm is rapidly ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas.

  • Detection: The concentrations of reactants, intermediates, and products are monitored in real-time behind the reflected shock wave using sensitive detection techniques such as laser absorption spectroscopy or time-of-flight mass spectrometry.

  • Data Analysis: The temporal profiles of the monitored species are compared with simulations from a detailed chemical kinetic model. By fitting the model to the experimental data, rate constants for the elementary reactions can be determined.

Flow reactors provide a means to study reaction kinetics under steady-state or near-steady-state conditions over a range of temperatures[14][15][16].

Experimental Workflow for Flow Reactor Studies

G A Introduce reactant (CH3OOH) and carrier gas (e.g., N2) into the reactor B Heat the reactor to the desired temperature A->B C Allow the reaction to proceed as the gas flows through the reactor B->C D Extract samples at the reactor outlet C->D E Analyze samples using GC-MS or other analytical techniques D->E F Determine product distribution and reaction kinetics E->F

Caption: Generalized workflow for a flow reactor experiment.

Detailed Methodology:

  • Reactant Introduction: A continuous flow of a dilute mixture of this compound in a carrier gas is introduced into a heated tubular reactor.

  • Temperature Control: The reactor is maintained at a constant and uniform temperature.

  • Sampling: Gas is sampled from the reactor outlet after a specific residence time.

  • Analysis: The composition of the sampled gas is analyzed, typically using gas chromatography-mass spectrometry (GC-MS), to identify and quantify the reactants and products.

  • Kinetic Analysis: By varying the temperature and residence time, the rate constants and product yields can be determined.

Py-GC-MS is a powerful technique for identifying the products of thermal decomposition[3][5][11][14].

Experimental Workflow for Py-GC-MS

G A Introduce a small sample of CH3OOH into the pyrolyzer B Rapidly heat the sample to a high temperature in an inert atmosphere A->B C Transfer the pyrolysis products to the GC column B->C D Separate the products based on their boiling points and column interactions C->D E Detect and identify the separated components using the mass spectrometer D->E

Caption: Workflow for product identification using Py-GC-MS.

Detailed Methodology:

  • Sample Introduction: A small, precise amount of the sample is introduced into a pyrolysis unit.

  • Pyrolysis: The sample is rapidly heated to a specific temperature in an inert atmosphere, causing it to decompose.

  • Chromatographic Separation: The volatile decomposition products are swept by a carrier gas into a gas chromatograph, where they are separated based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum of each component serves as a "fingerprint" for its identification.

Theoretical Protocols

Theoretical calculations provide invaluable insights into the reaction mechanism, energetics, and kinetics that can be difficult to obtain experimentally.

Theoretical Workflow for Reaction Kinetics

G A Define the reaction system (reactants, products, intermediates) B Perform quantum chemical calculations (e.g., DFT, ab initio) to determine the potential energy surface A->B C Locate and characterize stationary points (reactants, products, transition states) B->C D Calculate vibrational frequencies and rotational constants C->D E Use statistical theories (e.g., TST, RRKM) to calculate rate constants D->E F Perform master equation modeling for pressure-dependent reactions E->F

Caption: Workflow for theoretical calculation of reaction kinetics.

Detailed Methodology:

  • Quantum Chemical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed to map out the potential energy surface of the reaction. This involves optimizing the geometries of reactants, products, intermediates, and transition states.

  • Energetics and Molecular Properties: The energies, vibrational frequencies, and rotational constants of all species are calculated. These parameters are essential for the subsequent kinetic calculations.

  • Transition State Theory (TST): TST is used to calculate the high-pressure limit rate constants from the properties of the transition state.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is employed to calculate the microcanonical rate constants as a function of energy.

  • Master Equation Modeling: A master equation is solved to account for the effects of pressure on the reaction rates by considering the competition between reaction and collisional energy transfer.

Reaction Pathway Diagram

The following diagram illustrates the primary and major secondary reaction pathways in the thermal decomposition of gaseous this compound.

ThermalDecomposition CH3OOH CH3OOH CH3O CH3O• CH3OOH->CH3O Primary Decomposition OH •OH CH3OOH->OH Primary Decomposition CH2O CH2O CH3O->CH2O Decomposition CH3O->CH2O + O2 H H• CH3O->H Decomposition CH2OH •CH2OH CH3O->CH2OH Isomerization HO2 HO2• CH3O->HO2 + O2 H2O H2O OH->H2O + CH3OOH OH->H2O + CH2O CH3OO CH3OO• OH->CH3OO + CH3OOH HCO HCO• OH->HCO + CH2O O2 O2 HCO->H Decomposition CO CO HCO->CO Decomposition CH3OOH_reac CH3OOH CH2O_reac CH2O

Caption: Key reaction pathways in the thermal decomposition of CH₃OOH.

Conclusion

The thermal decomposition of gaseous this compound is a complex process initiated by the cleavage of the O-O bond, followed by a rich network of secondary radical reactions. A comprehensive understanding of this mechanism, including the quantitative product distribution and the rates of the elementary reactions, is essential for accurate modeling of atmospheric and combustion systems. This guide has provided a detailed overview of the core reaction pathways, a compilation of available kinetic data, and a description of the key experimental and theoretical methods used to study this important reaction. Further research focused on obtaining more precise quantitative data, particularly on product yields under a wider range of conditions, will continue to refine our understanding of this fundamental chemical process.

References

Unraveling the Dynamics of Methyl Hydroperoxide Photodissociation in the Gas Phase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydroperoxide (CH3OOH), the simplest organic hydroperoxide, plays a crucial role in atmospheric chemistry and combustion processes. Its atmospheric abundance and its role as a precursor to hydroxyl (OH) and methoxy (CH3O) radicals make the study of its photodissociation dynamics a subject of significant scientific interest. This technical guide provides an in-depth analysis of the gas-phase photodissociation of this compound, focusing on the underlying mechanisms, product distributions, and the experimental methodologies used to elucidate these complex processes.

Core Photodissociation Pathways

The photodissociation of this compound is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of its weak peroxide (O-O) bond. However, other dissociation channels, though less dominant, also contribute to the overall photochemistry. The principal dissociation pathways are:

  • O-O Bond Fission (Major Pathway): This is the dominant pathway upon UV excitation, resulting in the formation of a methoxy radical (CH3O) and a hydroxyl radical (OH). This process is highly efficient, with a quantum yield approaching unity in the gas phase.[1][2]

  • O-H Bond Fission (Minor Pathway): Cleavage of the O-H bond is a less significant channel, yielding a methylperoxy radical (CH3OO) and a hydrogen atom (H).[3]

The branching ratios between these pathways are wavelength-dependent. For instance, at 193 nm, the cleavage of the O-O bond accounts for approximately 72.7% of the overall product formation, while the O-H bond dissociation contributes about 27.3%.[3]

Quantitative Data on Photodissociation

A comprehensive understanding of the photodissociation dynamics requires quantitative data on various parameters. The following tables summarize key data points gathered from the literature.

ParameterValueWavelength (nm)Reference
Branching Ratio (CH3O + OH) ~72.7%193[3]
Branching Ratio (CH3OO + H) ~27.3%193[3]
Average Translational Energy of OH 67 kcal/mol193[3]
Parent Excited State Lifetime ~250 fs266[4]
BondDissociation Energy (kcal/mol)Reference
CH3OO-H 87.8 ± 0.5[5]
CH3O-OH Not directly found in searches
H-CH2OOH Not directly found in searches

Experimental Protocols

The study of gas-phase photodissociation dynamics relies on sophisticated experimental techniques that allow for the generation of parent molecules, their photoexcitation, and the detection of the resulting fragments.

General Experimental Workflow

A typical experimental setup for studying the photodissociation dynamics of this compound involves the following steps:

  • Sample Preparation and Introduction: A gaseous sample of this compound, often seeded in a carrier gas like helium or argon, is introduced into a high-vacuum chamber. This is commonly achieved by passing the carrier gas over a liquid sample of CH3OOH.

  • Molecular Beam Formation: The gas mixture is expanded through a pulsed nozzle into the vacuum chamber, creating a supersonic molecular beam. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

  • Photodissociation: The molecular beam is intersected by a pulsed UV laser beam (the "pump" laser) at a specific wavelength (e.g., 193 nm or 266 nm) to initiate photodissociation.

  • Fragment Detection: The nascent photofragments are detected using various techniques. A common method is laser-induced fluorescence (LIF), where a second tunable laser (the "probe" laser) excites the fragments to a higher electronic state. The subsequent fluorescence is then detected by a photomultiplier tube. Alternatively, techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with time-of-flight mass spectrometry can be used for state-selective detection of the products.

  • Data Acquisition and Analysis: The signals from the detector are recorded and analyzed to determine the energy and angular distributions of the photofragments, providing insights into the dissociation dynamics.

Key Experimental Techniques
  • Laser-Induced Fluorescence (LIF): This technique is highly sensitive for detecting radical species like OH. By scanning the wavelength of the probe laser, a complete rovibrational state distribution of the fragment can be obtained.

  • Velocity Map Imaging (VMI): VMI is a powerful technique that provides a 2D projection of the 3D velocity distribution of the photofragments. This allows for the determination of the kinetic energy release and the angular distribution of the products, which are crucial for understanding the symmetry of the dissociative electronic state and the dissociation lifetime.

  • High-n Rydberg Atom Time-of-Flight (HRTOF) Spectroscopy: This method is particularly useful for detecting H-atom photofragments. A two-step laser excitation promotes the H atoms to a high-lying Rydberg state, and they are then field-ionized and detected. This technique offers high kinetic energy resolution.[6]

Visualizing the Dynamics

The following diagrams, generated using the DOT language, illustrate the key processes and workflows in the study of this compound photodissociation.

Photodissociation_Pathways CH3OOH CH3OOH (S0) Excited CH3OOH* CH3OOH->Excited hν (UV) CH3O_OH CH3O + OH Excited->CH3O_OH Major Pathway (O-O Fission) CH3OO_H CH3OO + H Excited->CH3OO_H Minor Pathway (O-H Fission) Experimental_Workflow cluster_prep Sample Preparation cluster_beam Molecular Beam Generation cluster_interaction Photodissociation & Detection CH3OOH_sample CH3OOH Sample Gas_mixture Gas Mixture CH3OOH_sample->Gas_mixture Carrier_gas Carrier Gas (He/Ar) Carrier_gas->Gas_mixture Pulsed_nozzle Pulsed Nozzle Gas_mixture->Pulsed_nozzle Molecular_beam Supersonic Molecular Beam Pulsed_nozzle->Molecular_beam Detector Detector (PMT/MCP) Pump_laser Pump Laser (UV) Pump_laser->Molecular_beam Photoexcitation Probe_laser Probe Laser (Tunable) Probe_laser->Detector Fragment Excitation Data_acquisition Data Acquisition Detector->Data_acquisition

References

"methyl hydroperoxide formation from methane oxidation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Methyl Hydroperoxide from Methane Oxidation

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of methane (CH₄), the primary component of natural gas, into valuable chemicals remains a significant challenge in modern chemistry. Due to the high C-H bond energy (440 kJ mol⁻¹) in the highly symmetrical methane molecule, activating it often requires harsh conditions that lead to over-oxidation to carbon dioxide (CO₂).[1] this compound (CH₃OOH) is a crucial primary product in this oxidation pathway and a valuable chemical intermediate.[2][3] It can be readily converted to methanol (CH₃OH) and serves as an important reservoir of hydroxyl radicals.[2] This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data related to the formation of this compound from methane oxidation.

Core Reaction Mechanisms

The selective oxidation of methane to this compound is a complex process governed by radical chemistry. The generally accepted pathway involves the generation of reactive oxygen species (ROS) that abstract a hydrogen atom from methane to form a methyl radical (•CH₃). This radical then reacts with other ROS to form this compound.

Radical-Mediated Pathway

The process is initiated by the formation of highly reactive radicals, such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals.[2][3]

  • Methane Activation : A hydroxyl radical abstracts a hydrogen atom from methane, forming a methyl radical.

    • CH₄ + •OH → •CH₃ + H₂O

  • This compound Formation : The methyl radical combines with a hydroperoxyl radical to yield this compound.

    • •CH₃ + •OOH → CH₃OOH

This pathway is central to various catalytic methods, especially photocatalysis, where light energy is used to generate the necessary radical species from precursors like hydrogen peroxide (H₂O₂) or water.[2][4] In some systems, the methyl peroxy radical (CH₃O₂) is formed first (•CH₃ + O₂ → CH₃O₂), which can then react with a hydroperoxyl radical (HO₂) to form CH₃OOH.[5][6]

Suppression of Over-oxidation

A key challenge is preventing the further oxidation of this compound and the desired methanol product into formaldehyde, formic acid, and ultimately CO₂.[3][4] The use of "weak oxidative species" is a strategy to enhance selectivity. For instance, hydroperoxyl radicals (•OOH) are considered less aggressive than hydroxyl radicals (•OH), which helps prevent over-oxidation.[4] Catalysts can be designed to selectively promote the generation of these weaker oxidants.

Reaction_Pathway CH4 Methane (CH₄) CH3_radical Methyl Radical (•CH₃) CH4->CH3_radical + •OH - H₂O OH_radical Hydroxyl Radical (•OH) CH3OOH This compound (CH₃OOH) CH3_radical->CH3OOH + •OOH OOH_radical Hydroperoxyl Radical (•OOH) Over_Oxidation Over-oxidation Products (HCHO, HCOOH, CO₂) CH3OOH->Over_Oxidation Further Oxidation

Caption: Radical-mediated pathway for methane oxidation to this compound.

Catalytic Systems for Methane Oxidation

Various homogeneous and heterogeneous catalytic systems have been developed to facilitate the selective oxidation of methane to this compound under milder conditions.

  • Homogeneous Catalysis : Systems using complexes like [NBu₄]VO₃–pyrazine-2-carboxylic acid in acetonitrile with H₂O₂ as a promoter have shown effectiveness.[7][8] These systems can operate at mild temperatures (20-75 °C) and produce this compound, formaldehyde, and formic acid.[8]

  • Heterogeneous Photocatalysis : This is a promising approach that utilizes semiconductor materials to generate ROS under light irradiation. Catalysts such as palladium-modified molybdenum trioxide (Pd/MoO₃), titanium dioxide (TiO₂), and single-atom ruthenium oxide on zinc oxide (Ru₁Oₓ/ZnO) have demonstrated high selectivity and activity at ambient temperature and pressure.[2][4][9]

  • Zeolite-Based Catalysis : ZSM-5 zeolites, particularly those containing iron or copper, are effective catalysts for methane oxidation using aqueous hydrogen peroxide.[3] These systems confirm that this compound is the initial product, which can subsequently decompose to other oxygenates.[3]

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Catalyst Catalyst Type (e.g., TiO₂, Pd/MoO₃, ZSM-5) Selectivity High Selectivity for CH₃OOH Catalyst->Selectivity Optimized Design (e.g., weak oxidant generation) Overoxidation Over-oxidation to CO₂ Catalyst->Overoxidation High Activity Sites Oxidant Oxidant (H₂O₂, O₂, H₂O) Oxidant->Selectivity Mild Oxidants (e.g., in-situ H₂O₂) Oxidant->Overoxidation Strong Oxidants (e.g., excess •OH) Conditions Reaction Conditions (Temp, Pressure, Light) Conditions->Selectivity Mild Conditions (e.g., Room Temp) Conditions->Overoxidation Harsh Conditions (e.g., High Temp)

Caption: Factors influencing the selectivity of methane oxidation.

Quantitative Data Summary

The performance of different catalytic systems is summarized below. The data highlights the significant progress made in achieving high selectivity and productivity under mild conditions.

Catalyst SystemOxidantTemperature (°C)PressureProductivity/YieldSelectivity (CH₃OOH)Other ProductsReference
[NBu₄]VO₃–PCAAir / H₂O₂20 - 75-7.5 - 105 turnovers h⁻¹-CH₃OH, HCHO, HCOOH[8]
Pd/MoO₃H₂O (in-situ)Room TempAtmospheric42.5 µmol gcat⁻¹ h⁻¹>97% (combined with CH₃OH)CH₃OH[1][4]
TiO₂ (brookite)H₂O₂25Atmospheric2050 ± 88 µmol g⁻¹ h⁻¹100% (in liquid)-[2]
Ru₁Oₓ/ZnOO₂Room Temp--HighCH₃OH, HCHO[9]
V₂O₅/GraphdiyneH₂O₂703.0 MPa CH₄18.04 mmol gcat⁻¹ h⁻¹up to 85%-[10]
ZSM-5H₂O₂----HCHO, HCOOH, CO₂[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for a photocatalytic experiment and product analysis.

General Protocol for Photocatalytic Methane Oxidation

This protocol is adapted from studies using Pd/MoO₃ and other photocatalysts.[11]

  • Catalyst Preparation : Disperse a known quantity of the photocatalyst (e.g., 0.01 g) in deionized water (e.g., 100 mL) within a Pyrex reaction cell (e.g., 600 mL capacity with a quartz window).

  • System Purge : Sonicate the suspension to ensure uniform dispersion. Subsequently, bubble pure methane gas through the vessel for approximately 30 minutes to remove air and saturate the solution.

  • Reaction Initiation : Seal the reaction vessel and place it approximately 10 cm from a light source (e.g., 300 W Xenon arc lamp). Maintain a constant reaction temperature (e.g., 15 °C) using a cooling water jacket.

  • Sample Analysis : At specified time intervals, withdraw aliquots of the gas and liquid phases for analysis.

  • Gas Phase Analysis : Analyze the concentration of gaseous products using a gas chromatograph (GC) equipped with a suitable column (e.g., CP SIL5CB) and a flame ionization detector (FID) with a methanizer.[1][11]

  • Liquid Phase Analysis : Analyze liquid products using ¹H NMR spectroscopy. Use D₂O as the solvent and a calibrated internal standard like tetramethylsilane (TMS).[1] this compound can be specifically quantified using methods like HPLC with post-column derivatization or spectrophotometric methods following reduction.[1][5][8]

Experimental_Workflow cluster_analysis 5. Product Analysis Start Start: Catalyst & DI Water Dispersion 1. Catalyst Dispersion (Sonication) Start->Dispersion Purge 2. System Purge (Bubble CH₄ for 30 min) Dispersion->Purge Irradiation 3. Photocatalysis (Xe Lamp, 15°C) Purge->Irradiation Sampling 4. Aliquot Sampling (Gas & Liquid Phase) Irradiation->Sampling GC Gas Chromatography (GC-FID) - Gaseous Products Sampling->GC NMR ¹H Nuclear Magnetic Resonance (NMR) - Liquid Products (CH₃OH) Sampling->NMR HPLC HPLC / Spectrophotometry - Liquid Products (CH₃OOH) Sampling->HPLC End End: Data Collation GC->End NMR->End HPLC->End

Caption: General workflow for a photocatalytic methane oxidation experiment.
Analytical Method for Alkyl Hydroperoxide Detection

A common method to differentiate and quantify alkyl hydroperoxides from other oxygenates involves analysis before and after reduction with triphenylphosphine (PPh₃).[8]

  • Initial Analysis : Withdraw an aliquot from the reaction mixture and analyze it directly via gas chromatography to quantify stable products like formaldehyde.

  • Reduction Step : Add an excess of solid triphenylphosphine to a second aliquot. PPh₃ selectively reduces hydroperoxides (ROOH) to their corresponding alcohols (ROH).

  • Post-Reduction Analysis : Analyze the PPh₃-treated sample by GC.

  • Quantification : The increase in the alcohol (methanol) peak after reduction corresponds to the initial concentration of the alkyl hydroperoxide (this compound). This method overcomes the issue of thermal decomposition of hydroperoxides in the GC injector.[8]

Conclusion

The direct, selective oxidation of methane to this compound represents a significant advancement in C-H activation chemistry. Research has demonstrated that through careful design of catalytic systems—particularly heterogeneous photocatalysts—it is possible to achieve high selectivity and productivity under ambient conditions, thereby avoiding the energy-intensive processes that lead to over-oxidation. The continued development of novel catalysts, coupled with detailed mechanistic studies and standardized experimental protocols, will be paramount in transitioning these promising laboratory-scale results into viable industrial applications. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in this challenging but rewarding field.

References

The Role of Methyl Hydroperoxide in Atmospheric Radical Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hydroperoxide (CH₃OOH), the most abundant organic peroxide in the atmosphere, plays a pivotal role in tropospheric chemistry.[1] It significantly influences the atmosphere's oxidizing capacity, acting both directly as an oxidant and, more critically, as a temporary reservoir for key oxidizing radicals, known as HOₓ (OH and HO₂).[1][2][3] The formation, decomposition, and transport of this compound are intrinsically linked to the cycling of these radicals, which drive the degradation of most atmospheric pollutants. This guide provides an in-depth examination of the chemical and physical processes governing the atmospheric lifecycle of this compound and its impact on radical budgets.

The Atmospheric Budget of this compound (MHP)

The concentration of MHP in the atmosphere, typically in the range of several hundred parts per trillion by volume (pptv), is governed by a balance between its chemical sources and sinks.[1][4]

Sources of Atmospheric MHP

The primary formation pathway for MHP is the gas-phase recombination of methylperoxy (CH₃O₂) and hydroperoxy (HO₂) radicals.[1][2] This reaction is a key termination step in the oxidation cascades of methane and other volatile organic compounds (VOCs).

  • Reaction with Peroxy Radicals: The self-reaction of peroxy radicals is the dominant source.[1]

    • CH₃O₂• + HO₂• → CH₃OOH + O₂ (Branching Ratio: ~0.6)

    • CH₃O₂• + HO₂• → HCHO + H₂O + O₂ (Branching Ratio: ~0.4)[1]

Other notable sources include:

  • Ozonolysis of Alkenes: MHP has been identified as a product from the reaction of ozone with various alkenes, such as ethene and isoprene.[1][5]

  • Biomass Burning: Combustion processes are also a potentially significant direct source of MHP.[1][6]

Sinks of Atmospheric MHP

The atmospheric lifetime of MHP is approximately 2-3 days, primarily determined by photolysis and reaction with the hydroxyl (OH) radical.[1]

  • Photolysis: MHP absorbs ultraviolet radiation, leading to the cleavage of the weak peroxide bond and the release of two radical species. This process is a direct source of radicals in the atmosphere.[1][7]

    • CH₃OOH + hν → CH₃O• + •OH

  • Reaction with OH Radicals: The reaction with OH radicals proceeds via two main channels, regenerating a methylperoxy radical or producing formaldehyde.[1][8]

    • CH₃OOH + •OH → CH₃O₂• + H₂O

    • CH₃OOH + •OH → HCHO + •OH + H₂O

  • Physical Deposition: MHP is removed from the atmosphere through dry and wet deposition. However, due to its relatively low solubility compared to hydrogen peroxide (H₂O₂), wet deposition is a less important sink.[1][2] This lower solubility allows MHP to have a longer atmospheric lifetime and undergo long-range transport.[9]

MHP as a Reservoir and Transporter of HOₓ Radicals

A crucial function of MHP in the atmosphere is its role as a temporary reservoir for HOₓ radicals.[2][3] In regions of high radical production, the formation of MHP effectively sequesters HO₂ and CH₃O₂ radicals. These radicals are then re-released upon MHP's subsequent photolysis or reaction with OH.

This reservoir effect is particularly important in the vertical transport of oxidizing capacity. Because MHP is less soluble than H₂O₂ (the primary inorganic HOₓ reservoir), it is not efficiently washed out by precipitation during convective events.[10][11] Consequently, MHP can be transported from the boundary layer to the upper troposphere.[2][9] In the cold, upper troposphere, the photolysis of this transported MHP becomes a significant, and sometimes dominant, source of HOₓ radicals, influencing local ozone chemistry.[7][10]

MHP_Radical_Cycling cluster_troposphere Tropospheric Radical Chemistry cluster_transport Vertical Transport VOCs VOCs, CH₄ CH3O2 CH₃O₂• VOCs->CH3O2 + •OH, O₂ OH •OH Products Degradation Products OH->Products Oxidation MHP CH₃OOH (MHP Reservoir) CH3O2->MHP + HO₂• CH3O CH₃O• CH3O2->CH3O + NO HO2 HO₂• HO2->OH + NO HO2->MHP MHP->OH + •OH MHP->CH3O2 + •OH MHP->CH3O Photolysis (hν) HCHO HCHO MHP->HCHO + •OH MHP_UT CH₃OOH to Upper Troposphere MHP->MHP_UT Convection (Low Solubility) CH3O->OH CH3O->HO2 + O₂

Caption: Atmospheric cycling of this compound (MHP) and its role as a HOₓ reservoir.

Quantitative Data Summary

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Typical Atmospheric Mixing Ratios of MHP

Environment Typical Mixing Ratio (pptv) Reference
Urban Several hundreds [1]
Suburban Several hundreds [1]
Rural Several hundreds [1]
Remote Marine 200 - 1700 [12]

| Upper Troposphere | Can be elevated by convection |[2][10] |

Table 2: Key Reaction Rate Constants and Products

Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K Products (Branching Ratio) Reference
CH₃O₂• + HO₂• ~3.4 x 10⁻¹² CH₃OOH + O₂ (~0.6)HCHO + H₂O + O₂ (~0.4) [1][10]
CH₃OOH + •OH 5.27 x 10⁻¹² CH₃O₂• + H₂O (0.68)HCHO + •OH + H₂O (0.32) [13]

| CH₃OOH + hν | J-value dependent | CH₃O• + •OH (~1.0) |[7][14] |

Note: Rate constants can be temperature and pressure-dependent. The value for CH₃O₂ + HO₂ is noted to be potentially higher at the low temperatures of the upper troposphere.[10][11]

Experimental Protocols

Accurate quantification of MHP and related radical species in the atmosphere is crucial for validating chemical models. The primary techniques employed are detailed below.

Measurement of this compound

Method 1: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This is a widely used wet-chemical method for speciated peroxide measurements.[1][15][16]

  • Air Sampling: Ambient air is drawn through a glass scrubbing coil where soluble peroxides are collected into an acidic aqueous solution.

  • Separation: The collected sample is injected into an HPLC system. A separation column (e.g., C18) is used to separate H₂O₂ from organic hydroperoxides like MHP based on their retention times.

  • Post-Column Derivatization: After separation, the eluent is mixed with a reagent solution containing p-hydroxyphenylacetic acid (POPHA) and an enzyme, horseradish peroxidase (HRP).[16] The hydroperoxides stoichiometrically react to produce a fluorescent dimer of POPHA.

  • Detection: The fluorescence of the dimer is measured by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the specific hydroperoxide.

  • Calibration: The instrument is calibrated using liquid-phase standards of H₂O₂ and MHP of known concentrations. The detection limit for MHP is typically around 20 pptv.[1]

Method 2: Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and fast-response technique for gas-phase measurements.[6][9]

  • Ionization: Ambient air is drawn into an ion-molecule reaction region. A specific reagent ion (e.g., CF₃O⁻ or O₂⁻(CO₂)) is introduced, which selectively reacts with hydroperoxides to form stable cluster ions.[6][15]

  • Mass Analysis: The resulting product ions are guided into a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer) where they are separated by their mass-to-charge ratio.

  • Detection: The abundance of the specific cluster ion corresponding to MHP (e.g., [CH₃OOH·CF₃O]⁻) is measured.

  • Calibration: The instrument is calibrated by introducing a known concentration of MHP gas, often generated from a liquid standard. The uncertainty is typically around 25-50 pptv + 30% of the measured value.[9]

HPLC_Workflow Air Ambient Air Sample Coil Scrubbing Coil (Aqueous Collection) Air->Coil Injector HPLC Injector Coil->Injector Column Separation Column (e.g., C18) Injector->Column H2O2 H₂O₂ Column->H2O2 Elutes First MHP MHP Column->MHP Elutes Later Reagent Enzyme/POPHA Reagent Mixer H2O2->Reagent MHP->Reagent Detector Fluorescence Detector Reagent->Detector Data Data Acquisition (Concentration) Detector->Data

Caption: Experimental workflow for MHP measurement using the HPLC-fluorescence method.
Measurement of HO₂ Radicals

Method: Laser-Induced Fluorescence (LIF)

The measurement of HO₂ is often achieved by its chemical conversion to OH, which is then detected via LIF.[1]

  • Sampling: Ambient air is drawn into a low-pressure detection chamber.

  • Chemical Conversion: A high concentration of nitric oxide (NO) is added to the sample flow. The NO rapidly and selectively reacts with ambient HO₂ to produce OH.

    • HO₂• + NO → •OH + NO₂

  • OH Detection: The newly formed OH is detected using LIF. A pulsed laser is tuned to a specific ro-vibrational absorption line of OH (e.g., at 308 nm). The OH radicals absorb the laser light and are excited to a higher electronic state.

  • Fluorescence: The excited OH radicals relax and fluoresce, emitting light that is detected by a sensitive photomultiplier tube. The fluorescence signal is proportional to the OH concentration, and thus to the initial HO₂ concentration.

  • Calibration: The instrument's sensitivity is determined using a calibration source that generates a known quantity of HO₂ radicals. The accuracy is estimated to be around ±20%.[1]

Conclusion

This compound is a central species in atmospheric chemistry, fundamentally linking the oxidation of volatile organic compounds to the cycling of the atmosphere's primary oxidants, the HOₓ radicals. Its dual role as a sink and a reservoir for these radicals, combined with its capacity for long-range transport, makes it a key player in determining the oxidizing capacity of the troposphere on both regional and global scales. A thorough understanding of its sources, sinks, and reaction kinetics, supported by robust experimental measurements, is essential for accurately modeling air quality and climate processes.

References

Spectroscopic Identification of Methyl Hydroperoxide Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydroperoxide (CH₃OOH), the simplest organic hydroperoxide, serves as a critical intermediate in atmospheric chemistry, combustion processes, and various biological systems. Its transient and often reactive nature necessitates sophisticated analytical techniques for unambiguous identification and characterization. This technical guide provides an in-depth overview of the primary spectroscopic methods employed for the identification of this compound, complete with experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their understanding and application of these techniques.

Synthesis of this compound for Spectroscopic Analysis

The preparation of pure this compound samples is a crucial first step for spectroscopic investigation. A common laboratory-scale synthesis involves the methylation of hydrogen peroxide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Vaghjiani and Ravishankara, with minor modifications found in subsequent studies[1].

Materials:

  • Hydrogen peroxide (30% solution)

  • Dimethyl sulfate (≥99.8%)

  • Potassium hydroxide (KOH) solution (12 M)

  • Sulfuric acid

  • Diethyl ether

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A stirred mixture of hydrogen peroxide and dimethyl sulfate in purified water is cooled in an ice bath.

  • A 12 M solution of KOH is slowly added to the cooled mixture.

  • The reaction mixture is then acidified with sulfuric acid.

  • The this compound product is extracted into diethyl ether.

  • Purified water is added to the organic phase, and the diethyl ether is carefully removed using a rotary evaporator, leaving an aqueous solution of this compound.

  • The purity of the synthesized this compound can be confirmed using ¹H NMR spectroscopy by extracting a sample into deuterated chloroform[1].

Safety Note: this compound is explosive in concentrated form and should be handled with extreme caution. All syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants and molecular geometry of gas-phase molecules. For this compound, this technique has been instrumental in determining its equilibrium structure.

Experimental Protocol: Microwave Spectroscopy

The following describes a typical experimental setup for the microwave spectroscopy of this compound[2].

Instrumentation:

  • Microwave spectrometer operating in the range of 12-307 GHz.

  • Waveguide absorption cells (e.g., 1-3 meters in length).

  • Stark modulation is used for spectral observation and dipole moment measurements.

  • For millimeter-wave measurements, phase-stabilized klystron radiation with harmonic multiplication can be used as the source, with detection via a liquid helium-cooled InSb detector[2].

Sample Handling:

  • This compound is a volatile liquid, and its vapor can be introduced into the absorption cell at low pressure (e.g., ~15 mTorr)[2].

  • Due to its instability, a continuous flow of the sample through the cell is often necessary to prevent decomposition, although at lower pressures in a Pyrex cell, it has been found to be relatively stable[2].

Quantitative Data: Microwave Spectroscopy

The rotational constants for the ground vibrational state of this compound have been experimentally determined and are in good agreement with theoretical calculations.

ParameterExperimental Value (MHz)Calculated Value (MHz)Reference
A 43006.542289.6[3]
B 10517.510493.9[3]
C 9053.39022.2[3]

Calculated values are from QCISD(T)/aug-cc-pVTZ level of theory.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and has been used to study the vibrational modes of this compound, particularly the characteristic O-H stretching frequencies.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The following outlines a general procedure for obtaining gas-phase infrared spectra of this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Long-path gas cell (e.g., multipass cells like a Herriott cell) to achieve sufficient absorption for a low-concentration species.

  • An infrared source (e.g., Globar), interferometer (e.g., Michelson interferometer), and detector (e.g., MCT - Mercury Cadmium Telluride) are standard components.

Sample Handling:

  • The gas cell is first evacuated to remove any atmospheric gases.

  • A background spectrum of the empty cell is recorded.

  • A small amount of liquid this compound is vaporized and introduced into the gas cell to a desired pressure.

  • The infrared spectrum of the sample is then recorded.

  • The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Quantitative Data: Infrared Spectroscopy

The vibrational frequencies of this compound are key identifiers. The O-H stretching overtones are particularly useful for studying its photochemistry.

Vibrational ModeFrequency (cm⁻¹)RegionReference
2νOH ~7000First OH-stretching overtone[4][5]
3νOH ~10300Second OH-stretching overtone[4][5]
2νOH + νCOOH Not specifiedCombination band[4][5]

Note: The exact frequencies can be perturbed by intramolecular vibrational energy redistribution (IVR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for identifying this compound in solution, often as a product in chemical reactions. The chemical shifts of the methyl and hydroperoxyl protons are characteristic.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a typical protocol for the NMR analysis of this compound in a reaction mixture[6][7].

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 600 MHz).

  • Cryogenic probe for enhanced sensitivity.

Sample Preparation:

  • A sample of the reaction mixture or synthesized product is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • For quantitative analysis, an internal standard can be added.

  • The sample is placed in a standard NMR tube.

  • To suppress the water signal in aqueous samples, a presaturation sequence can be employed. For observing the hydroperoxide proton, which undergoes exchange with water, adjusting the pH to around 6 and lowering the temperature to near freezing can slow the exchange rate and allow for better resolution[7].

Quantitative Data: ¹H NMR Spectroscopy

The chemical shifts of this compound are distinct from other species that may be present in a sample.

ProtonChemical Shift (ppm)SolventReference
-OOH 12.371 mM MES buffer in H₂O/D₂O[8]
-CH₃ 3.91CDCl₃[1]
-OOH 8.20CDCl₃[1]
-CH₃ 3.84 (predicted)D₂O[9]

Raman Spectroscopy

Experimental Protocol: Raman Spectroscopy (General)

A general experimental setup for Raman spectroscopy of a liquid sample is described below.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG).

  • Confocal microscope for sample focusing and signal collection.

  • High-sensitivity detector (e.g., CCD).

Sample Handling:

  • The liquid sample can be placed in a cuvette or on a microscope slide.

  • The laser is focused on the sample, and the scattered light is collected.

  • A notch or edge filter is used to remove the strong Rayleigh scattered light.

  • The Raman scattered light is then dispersed by a grating and detected.

Formation and Decomposition Pathways

The formation and decomposition of this compound are central to its role in various chemical systems.

Formation Pathway

The primary atmospheric formation route for this compound is the recombination of methylperoxy (CH₃O₂) and hydroperoxy (HO₂) radicals[11].

formation_pathway cluster_reactants Reactants CH3O2 Methylperoxy Radical (CH₃O₂) MHP This compound (CH₃OOH) CH3O2->MHP HO2 Hydroperoxy Radical (HO₂) HO2->MHP

Formation of this compound
Decomposition Pathways

This compound can decompose through thermal or photochemical pathways.

Thermal Decomposition: At elevated temperatures, this compound can decompose into various products, including formic acid, dihydroxymethane, and methanol[12].

Photochemical Decomposition: Photolysis of this compound, particularly upon absorption of UV radiation, leads to the cleavage of the weak O-O bond, primarily forming methoxy (CH₃O) and hydroxyl (OH) radicals[11][13][14]. In aqueous environments, further reactions can lead to the formation of formaldehyde (CH₂O) and water[13][14].

decomposition_pathway cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition MHP This compound (CH₃OOH) Formic_Acid Formic Acid (HCO₂H) MHP->Formic_Acid Heat Dihydroxymethane Dihydroxymethane (CH₂(OH)₂) MHP->Dihydroxymethane Heat Methanol Methanol (CH₃OH) MHP->Methanol Heat Methoxy_Radical Methoxy Radical (CH₃O) MHP->Methoxy_Radical hv Hydroxyl_Radical Hydroxyl Radical (OH) MHP->Hydroxyl_Radical hv Formaldehyde Formaldehyde (CH₂O) Methoxy_Radical->Formaldehyde in H₂O Water Water (H₂O) Hydroxyl_Radical->Water in H₂O

Decomposition Pathways of this compound

Experimental Workflow for Spectroscopic Identification

A logical workflow for the spectroscopic identification of a potential this compound intermediate is crucial for a comprehensive analysis.

experimental_workflow Sample Sample Containing Potential MHP Intermediate NMR ¹H NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR Microwave Microwave Spectroscopy (for gas-phase) Sample->Microwave Raman Raman Spectroscopy Sample->Raman Synthesis Synthesize Authentic MHP Standard Comparison Compare Spectra with Standard and Literature Data Synthesis->Comparison NMR->Comparison IR->Comparison Microwave->Comparison Raman->Comparison Identification Confirm/Reject MHP Identification Comparison->Identification

Workflow for Spectroscopic Identification

Conclusion

The spectroscopic identification of this compound intermediates relies on a multi-technique approach. Microwave spectroscopy provides definitive structural information for the gas phase, while infrared spectroscopy identifies key vibrational modes, and NMR spectroscopy is highly effective for detection in solution. While direct Raman spectroscopic data for this compound is sparse, its application can be inferred from studies on similar peroxide compounds. By employing the detailed experimental protocols and referencing the quantitative data presented in this guide, researchers and professionals in drug development can more confidently identify and characterize this important chemical intermediate. The provided visualizations of formation and decomposition pathways, along with a logical experimental workflow, serve as valuable tools for planning and executing studies involving this compound.

References

A Technical Guide to Quantum Chemical Calculations of Methyl Hydroperoxide's Structure

Author: BenchChem Technical Support Team. Date: December 2025

Methyl hydroperoxide (CH₃OOH) is the simplest organic hydroperoxide and a key species in atmospheric chemistry and combustion processes.[1] Understanding its molecular structure, conformational preferences, and internal rotational barriers is crucial for accurately modeling its reactivity. Quantum chemical calculations provide a powerful tool for elucidating these properties with high precision. This technical guide details the computational methodologies, structural parameters, and energetic data derived from high-level ab initio calculations, presenting a comprehensive overview for researchers and scientists.

Computational Methodologies

The accurate theoretical characterization of this compound requires robust quantum chemical methods that can adequately account for electron correlation. The structural and energetic properties of CH₃OOH have been investigated using various high-level ab initio and density functional theory (DFT) methods.

Theoretical Levels:

  • Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI): Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) and QCISD(T) (Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for their high accuracy in recovering electron correlation energy.[1] These are often used to refine energetics or determine precise geometries.[1][2]

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory is a widely used method that offers a good balance between computational cost and accuracy for systems like this compound.[2][3][4][5] It is often employed for geometry optimization and frequency calculations.

  • Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, are computationally efficient and can provide reliable geometric structures and vibrational frequencies.[5][6] However, standard functionals may not always accurately capture dispersion effects, which can be important for subtle energetic differences like rotational barriers.[5]

  • Composite Methods: Methods like the Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are designed to achieve high accuracy by combining results from different levels of theory and basis sets to approximate a high-level calculation with reduced computational expense.[6]

Basis Sets: The choice of basis set is critical. For accurate results, especially for properties like rotational barriers and non-covalent interactions, large, flexible basis sets are required. Correlation-consistent basis sets from Dunning, such as the augmented series (e.g., aug-cc-pVTZ), are highly recommended as they include diffuse functions to properly describe the lone pairs of electrons on the oxygen atoms.[1][3] Pople-style basis sets like 6-311+G(2df,2p) are also commonly used.[7]

Experimental and Computational Protocol

A typical workflow for the quantum chemical investigation of this compound's structure and energetics involves several key steps, as illustrated in the diagram below.

G cluster_workflow Computational Workflow for CH3OOH Analysis start 1. Initial Structure Definition (Z-matrix or Cartesian Coordinates) opt 2. Geometry Optimization (e.g., MP2/aug-cc-pVTZ or B3LYP/6-31G(d)) start->opt freq 3. Vibrational Frequency Analysis opt->freq ts_search Locate Transition State (e.g., for C-O or O-O rotation) opt->ts_search verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify verify->opt Imaginary Freq. Found energy 4. Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) verify->energy Minimum Found ts_search->freq analysis 5. Property Analysis (Bond lengths, angles, rotational barriers, etc.) energy->analysis

Figure 1: A generalized workflow for quantum chemical calculations of this compound.

The process begins with defining an initial guess for the molecular geometry. This structure is then optimized to find a stationary point on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (all real frequencies) and to obtain the zero-point vibrational energy (ZPVE).[3] For higher accuracy, a single-point energy calculation using a more sophisticated method and a larger basis set is often performed on the optimized geometry.

Quantitative Data Summary

Optimized Molecular Geometry

The equilibrium structure of this compound adopts a gauche conformation.[8] High-level QCISD(T)/aug-cc-pVTZ calculations provide a highly accurate reference geometry.[1] The key structural parameters are summarized in the table below and compared with results from the MP2 level of theory.

Parameter Atom Definition QCISD(T)/aug-cc-pVTZ[1] MP2/6-31G [1]**
Bond Lengths (Å)
r(O-O)O1-O21.4581.458
r(C-O)C-O11.4251.433
r(O-H)O2-H0.9660.969
r(C-Hₐ)C-Hₐ (in plane)1.0911.092
r(C-Hₛ)C-Hₛ (out of plane)1.0971.098
Bond Angles (°)
∠(C-O-O)C-O1-O2107.7107.5
∠(O-O-H)O1-O2-H100.8100.2
∠(Hₐ-C-O)Hₐ-C-O1105.1104.9
∠(Hₛ-C-O)Hₛ-C-O1110.8110.8
Dihedral Angle (°)
τ(C-O-O-H)C-O1-O2-H115.9117.9

Atom labeling follows the convention where Hₐ is the unique hydrogen atom lying anti to the O-O-H plane.

The results from both QCISD(T) and MP2 methods are in close agreement, indicating that MP2 theory can provide a reliable structure for this molecule.[1] The calculated values also show very good agreement with experimental rotational constants.[1]

Conformational Analysis and Rotational Barriers

The internal rotation around the C-O and O-O bonds dictates the conformational landscape of this compound. The molecule has two primary modes of internal rotation: the torsion of the hydroxyl (-OH) group and the torsion of the methyl (-CH₃) group. The potential energy surface is characterized by stable gauche minima and transition states corresponding to cis and trans planar arrangements of the C-O-O-H atoms.

G cluster_pes Conformational Pathway for O-O Torsion gauche1 Gauche Conformer (τ ≈ 116°) Global Minimum trans_ts Trans Transition State (τ = 180°) gauche1->trans_ts V_trans cis_ts Cis Transition State (τ = 0°) gauche1->cis_ts V_cis gauche2 Gauche Conformer (τ ≈ -116°) Global Minimum trans_ts->gauche2 cis_ts->gauche2

Figure 2: Potential energy pathway for the C-O-O-H dihedral rotation in this compound.

The energy barriers for these internal rotations are critical for understanding the molecule's dynamics. Theoretical calculations have provided detailed insights into these barriers.

Rotational Barrier Description Calculated Height (cm⁻¹) Level of Theory
V_cis (OH torsion) Barrier via the cis C-O-O-H conformation (τ = 0°)260.6MP2/CBS[3]
V_trans (OH torsion) Barrier via the trans C-O-O-H conformation (τ = 180°)36.5MP2/CBS[3]
V₃ (CH₃ torsion) Barrier for internal rotation of the methyl group459.7MP2/CBS[3]

Note: The values represent the energy difference from the ground state to the top of the rotational barrier.

The barrier to internal rotation through the planar trans configuration is significantly lower than the barrier through the cis configuration, which is consistent with findings for hydrogen peroxide.[9][10] The methyl group rotation (V₃) presents a substantially higher barrier, indicating a more hindered rotation compared to the hydroxyl group. These values are essential for spectroscopic models and for understanding the molecule's vibrational-torsional coupling.[3][8]

References

Methyl Hydroperoxide: A Pivotal Intermediate in Low-Temperature Combustion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Low-temperature combustion (LTC), a regime characterized by temperatures below approximately 900 K, is of fundamental importance in advanced combustion engines and is also relevant to atmospheric chemistry and material degradation. A key feature of LTC is the prevalence of radical chain-branching reaction sequences involving peroxy species, which lead to autoignition. Among the myriad of reactive intermediates, methyl hydroperoxide (CH₃OOH) emerges as a crucial species, acting as a significant source of hydroxyl (OH) radicals that accelerate combustion. This technical guide provides a comprehensive overview of the formation, decomposition, and key reactions of this compound in the context of low-temperature combustion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Role of this compound in Low-Temperature Combustion Chemistry

In the low-temperature oxidation of methane, the simplest hydrocarbon fuel, and other larger alkanes, the formation of the methylperoxy radical (CH₃O₂) is a critical initial step. This radical can then react with a hydroperoxyl radical (HO₂) to form this compound and molecular oxygen. The significance of CH₃OOH lies in its relatively weak O-O bond, which readily undergoes homolytic cleavage to produce a methoxy radical (CH₃O) and a highly reactive hydroxyl radical (OH). This decomposition reaction represents a key chain-branching step, dramatically increasing the radical pool and accelerating the overall oxidation rate, ultimately leading to autoignition. The chemistry of this compound is therefore central to understanding and controlling autoignition phenomena in LTC engines.

Data Presentation: Quantitative Kinetics of this compound

The following tables summarize key quantitative data for the primary reactions involving the formation and decomposition of this compound. The data is compiled from a combination of experimental studies and theoretical calculations, providing a basis for kinetic modeling of low-temperature combustion.

Table 1: Rate Constants for the Formation of this compound

ReactionA (cm³ molecule⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Source Type
CH₃O₂ + HO₂ → CH₃OOH + O₂2.75 x 10⁻¹³0-1.75200 - 800Theoretical[1]

Table 2: Rate Constants for the Unimolecular Decomposition of this compound

ReactionA (s⁻¹)nEa (kcal/mol)Temperature Range (K)Source Type
CH₃OOH → CH₃O + OH1.0 x 10¹¹032 ± 5565 - 651Experimental[2][3]

Table 3: Rate Constants for the Reaction of this compound with Hydroxyl Radical

ReactionA (cm³ molecule⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Source Type
CH₃OOH + OH → CH₂OOH + H₂O1.1 x 10⁻¹¹0-0.44298 - 600Theoretical
CH₃OOH + OH → CH₃OO + H₂O2.9 x 10⁻¹²0-0.87298 - 600Theoretical

Experimental Protocols

The study of reactive intermediates like this compound in combustion environments requires sophisticated experimental techniques capable of in-situ measurements with high sensitivity and temporal resolution. This section details the methodologies for three key experimental setups commonly employed in low-temperature combustion research.

Jet-Stirred Reactor (JSR) Coupled with Molecular Beam Mass Spectrometry (MBMS)

A jet-stirred reactor is designed to achieve a high degree of mixing, creating a spatially uniform concentration and temperature field, which simplifies kinetic analysis. Coupling a JSR to an MBMS allows for the direct sampling and analysis of the reacting gas mixture.

Methodology:

  • Reactant Preparation and Introduction: A fuel/oxidizer/diluent mixture of known composition is prepared and preheated before being introduced into the spherical quartz reactor through four nozzles, creating turbulent jets that ensure rapid mixing.

  • Temperature and Pressure Control: The reactor is housed in a temperature-controlled oven, and the pressure is maintained at a constant value by a downstream pressure regulator.

  • Gas Sampling: A small fraction of the reacting gas is continuously sampled from the reactor through a quartz cone with a small orifice (typically a few tens of micrometers in diameter). This sampling process creates a supersonic expansion, rapidly cooling the gas and quenching the chemical reactions.

  • Molecular Beam Formation: The expanding gas forms a molecular beam, which is then collimated by a skimmer before entering the high-vacuum chamber of the mass spectrometer.

  • Ionization and Detection: The species in the molecular beam are ionized, typically using electron impact or photoionization. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a time-of-flight or quadrupole mass spectrometer) and detected.

  • Species Identification and Quantification: The identity of the species is determined by their mass-to-charge ratio. Quantification is achieved by calibrating the instrument with known concentrations of stable species and using ionization cross-section estimations for reactive intermediates.

Rapid Compression Machine (RCM)

A rapid compression machine simulates the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena under well-controlled conditions.

Methodology:

  • Mixture Preparation: A premixed fuel/air/diluent mixture is prepared in a separate mixing vessel and then introduced into the RCM combustion chamber at a known initial pressure and temperature.

  • Compression: Two opposing pistons are rapidly driven to compress the gas mixture to a predefined final volume, resulting in a rapid increase in temperature and pressure. The pistons are then locked in place.

  • Data Acquisition: The pressure inside the combustion chamber is monitored using a high-speed pressure transducer. The onset of autoignition is identified by a sharp increase in the pressure trace. High-speed imaging can also be employed to visualize the ignition process.

  • Gas Sampling (Optional): For species analysis, a fast-acting sampling valve can be used to extract a small sample of the reacting mixture at a specific time during the ignition delay. The sampled gas is then rapidly quenched and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).

Flame Sampling with Molecular Beam Mass Spectrometry (MBMS)

This technique is used to probe the detailed chemical structure of flames by extracting and analyzing samples at different positions within the flame.

Methodology:

  • Flame Generation: A stable, laminar premixed flame is established on a burner at low pressure. The low pressure stretches the flame, allowing for higher spatial resolution of the different reaction zones.

  • Sampling Probe: A quartz cone with a small orifice is positioned within the flame. The burner is typically mounted on a translational stage to allow for sampling at different heights above the burner surface, thereby profiling the species concentrations through the flame front.

  • Molecular Beam Formation and Mass Spectrometry: The sampling and analysis procedure is similar to that described for the JSR-MBMS system. The sampled gas undergoes supersonic expansion to form a molecular beam, which is then analyzed by a mass spectrometer.

  • Data Analysis: By measuring the mass spectra at different positions in the flame, concentration profiles of reactants, intermediates (including radicals), and products can be constructed. These profiles provide a detailed picture of the chemical reactions occurring in the flame.

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving this compound and a typical experimental workflow for its detection.

This compound Formation and Decomposition Pathway

CH3OOH_pathway cluster_main_path Main Formation Pathway cluster_branching Chain Branching CH4 Methane (CH₄) CH3 Methyl Radical (•CH₃) CH4->CH3 + •OH - H₂O OH Hydroxyl Radical (•OH) CH3O2 Methylperoxy Radical (CH₃O₂•) CH3->CH3O2 + O₂ O2 Oxygen (O₂) CH3OOH This compound (CH₃OOH) CH3O2->CH3OOH + HO₂• - O₂ HO2 Hydroperoxyl Radical (HO₂•) CH3O Methoxy Radical (CH₃O•) CH3OOH->CH3O Decomposition OH_branch Hydroxyl Radical (•OH) CH3OOH->OH_branch Decomposition CH3O->OH_branch

Caption: Formation of this compound from methane and its subsequent decomposition leading to chain branching.

Experimental Workflow for JSR-MBMS Analysis

JSR_MBMS_workflow Reactants Reactant Gas Mixture (Fuel, Oxidizer, Diluent) JSR Jet-Stirred Reactor (Constant T, P) Reactants->JSR Introduction Sampling Molecular Beam Sampling (Supersonic Expansion) JSR->Sampling Extraction & Quenching Ionization Ionization Source (e.g., Electron Impact) Sampling->Ionization MassSpec Mass Spectrometer (e.g., TOF-MS) Ionization->MassSpec Ion Separation Data Data Acquisition (Mass Spectra) MassSpec->Data Analysis Data Analysis (Species Identification & Quantification) Data->Analysis

Caption: A typical experimental workflow for the analysis of intermediates in a jet-stirred reactor using molecular beam mass spectrometry.

Logical Relationship of Key Species in Low-Temperature Methane Oxidation

LTC_methane_logic cluster_propagation Chain Propagation cluster_branching_species Branching Agents CH4 CH₄ CH3 •CH₃ CH4->CH3 +•OH OH •OH CH3O2 CH₃O₂• CH3->CH3O2 +O₂ O2 O₂ CH3OOH CH₃OOH CH3O2->CH3OOH +HO₂• HO2 HO₂• H2O2 H₂O₂ HO2->H2O2 +HO₂• CH3O CH₃O• CH3OOH->CH3O → •OH + CH2O CH₂O CH3O->CH2O +O₂ → HO₂• + H2O2->OH → 2•OH

Caption: Logical relationships between key species in the low-temperature oxidation of methane, highlighting the role of hydroperoxides as branching agents.

Conclusion

This compound is a cornerstone intermediate in the intricate web of reactions that govern low-temperature combustion. Its formation from the methylperoxy radical and subsequent decomposition to produce the highly reactive hydroxyl radical provides a critical chain-branching pathway that dictates the autoignition behavior of hydrocarbon fuels. A thorough understanding of the kinetics and reaction pathways of CH₃OOH, supported by robust experimental data and detailed kinetic models, is essential for the development of advanced combustion technologies with improved efficiency and reduced emissions. This guide has provided a foundational overview of this important species, offering researchers and scientists a concise yet comprehensive resource for their work in this dynamic field.

References

"natural sources and sinks of atmospheric methyl hydroperoxide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Sinks of Atmospheric Methyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃OOH), the simplest organic hydroperoxide, is a significant component of the troposphere. It plays a crucial role in atmospheric chemistry by influencing the oxidizing capacity of the atmosphere, acting as both a sink and a reservoir for highly reactive HOₓ (OH + HO₂) and ROₓ (RO₂ + RO) radicals.[1][2][3][4] The atmospheric lifetime of this compound is estimated to be around 2-3 days.[1][5][6] Understanding the budget of atmospheric this compound, including its natural sources and sinks, is essential for accurately modeling tropospheric chemistry and its impact on air quality and climate. This guide provides a comprehensive overview of the current scientific understanding of the natural sources and sinks of atmospheric this compound, including quantitative data, experimental methodologies, and key chemical pathways.

Natural Sources of Atmospheric this compound

The formation of this compound in the atmosphere is dominated by photochemical reactions, with additional contributions from biomass burning and the ozonolysis of alkenes.

Primary Photochemical Production

The principal source of atmospheric this compound is the gas-phase reaction between the methylperoxy radical (CH₃O₂) and the hydroperoxy radical (HO₂).[1][4][7]

CH₃O₂• + HO₂• → CH₃OOH + O₂ [1]

The methylperoxy radical is primarily formed from the oxidation of methane (CH₄) by the hydroxyl radical (OH).[3] The oxidation of other volatile organic compounds (VOCs), such as alkanes and alkenes, also contributes to the CH₃O₂ pool.[1][4] This formation pathway is critically dependent on environmental factors including solar radiation, temperature, and the concentrations of ozone (O₃), carbon monoxide (CO), nitrogen oxides (NOₓ), and hydrocarbons.[1][4] In low-NOₓ environments, the reaction of peroxy radicals with HO₂ is favored, leading to higher hydroperoxide formation.[3]

Ozonolysis of Alkenes

The reaction of ozone with various alkenes of biogenic origin, such as ethene, isoprene, and α-pinene, has been identified as a direct source of this compound.[1] This process can contribute to the MHP budget, particularly in forested regions with high biogenic VOC emissions.

Biomass Burning

Biomass burning is recognized as a potentially significant direct source of atmospheric this compound.[1][5][8] While global emission inventories for MHP from biomass burning are not well-established, it is a known component of biomass burning plumes.

Oceanic Influence

While direct emissions of this compound from the ocean have not been reported, the marine environment is a source of its precursors.[8] Emissions of methane (CH₄) and methyl iodide (CH₃I) from the ocean surface lead to the photochemical formation of methylperoxy radicals and subsequently this compound in the marine boundary layer.[8]

Natural Sinks of Atmospheric this compound

The removal of this compound from the atmosphere is primarily governed by photochemical reactions and physical deposition processes.

Photolysis

The primary sink for atmospheric this compound is photolysis by solar ultraviolet radiation. This process breaks the weak peroxide bond (O-O), producing a methoxy radical (CH₃O•) and a hydroxyl radical (OH•).[1]

CH₃OOH + hν → CH₃O• + OH• [1]

The quantum yield for the formation of OH radicals from MHP photolysis has been determined to be approximately 0.91.[2]

Reaction with Hydroxyl Radicals

The reaction with the hydroxyl radical is another major chemical sink for this compound.[1] This reaction can proceed via two main channels:

  • CH₃OOH + OH• → CH₃O₂• + H₂O [1]

  • CH₃OOH + OH• → HCHO + OH• + H₂O [1]

The former reaction regenerates a methylperoxy radical, highlighting the role of MHP as a temporary reservoir for ROₓ radicals.

Physical Deposition
3.3.1. Dry Deposition

This compound is removed from the atmosphere via dry deposition to surfaces. However, its dry deposition velocity is significantly lower than that of hydrogen peroxide (H₂O₂), approximately 30 times smaller.[1][5][8] This is attributed to its lower solubility.

3.3.2. Wet Deposition

Due to its relatively low solubility in water, characterized by a low Henry's Law constant, wet deposition (i.e., removal by precipitation) is not considered a major sink for atmospheric this compound.[1][5][6][8]

Quantitative Data

The following tables summarize key quantitative data related to the sources and sinks of atmospheric this compound.

Table 1: Atmospheric Concentrations of this compound
Location/CampaignMean (ppbv)Min (ppbv)Max (ppbv)Median (ppbv)Reference
PKU-summer 20060.170.011.100.14[1]
PKU-summer 20070.190.010.900.17[1]
PKU-winter 20070.300.012.400.21[1]
PKU-summer 20080.160.010.190.09[1]
BG-summer 20060.260.010.760.24[1]
YF-summer 20060.100.010.470.08[1]
MZ-summer 20070.180.010.780.15[1]
Remote Atmosphere (ATom Mission)--4.3 - 8.6-[3]
Table 2: Kinetic and Photochemical Data for this compound
ParameterValueConditionsReference
Reaction Rate Constant (k)
CH₃OOH + OH•(3.99 ± 0.15) × 10⁻¹² cm³ molecule⁻¹ s⁻¹293 ± 2 K[2]
Photolysis
OH Radical Quantum Yield (Φ)0.91 ± 0.04-[2]
Deposition
Dry Deposition Velocity (Vd)~30 times smaller than H₂O₂-[1][5][8]
Estimated Vd (over forest)~2.5 - 4.1 cm s⁻¹ for similar peroxidesDaytime[9]
Deposition Rate Coefficient0.8 × 10⁻⁵ s⁻¹-[1]

Experimental Protocols

Measurement of Atmospheric this compound

A common method for the in-situ measurement of atmospheric this compound involves the following steps:

  • Air Sampling: Ambient air is drawn through a scrubbing coil collector using a vacuum pump. A typical setup uses a Teflon tube for the inlet line with a flow rate of approximately 2.7 standard liters per minute.[1]

  • Aqueous Collection: The sampled air is brought into contact with a stripping solution (e.g., acidified deionized water, pH 3.5) within the scrubbing coil. The collection efficiency for MHP is typically around 85%.[1]

  • Analysis by High-Performance Liquid Chromatography (HPLC): The aqueous sample containing the collected MHP is then analyzed using an HPLC system.

  • Post-Column Derivatization and Fluorescence Detection: After separation by the HPLC column, the MHP undergoes a post-column derivatization reaction. This often involves the reaction of the hydroperoxide with p-hydroxyphenylacetic acid (POHPAA) in the presence of horseradish peroxidase to produce a fluorescent dimer. The intensity of the fluorescence is then measured by a fluorescence detector, which is proportional to the concentration of MHP in the sample.

Alternatively, Chemical Ionization Mass Spectrometry (CIMS) is used, particularly for aircraft-based measurements, which allows for high-sensitivity and fast-response detection of MHP.[3][10][11]

Determination of Photolysis Rate Constants

The photolysis rate constant (J) of an atmospheric species like this compound is determined by the following integral:

J = ∫ σ(λ) * Φ(λ) * F(λ) dλ [12][13]

Where:

  • σ(λ) is the absorption cross-section of the molecule at a specific wavelength (λ).

  • Φ(λ) is the quantum yield for photolysis at that wavelength.

  • F(λ) is the solar actinic flux.

The experimental protocol to determine these parameters involves:

  • Measurement of Absorption Cross-Section (σ): The absorption spectrum of MHP is measured using a spectrophotometer, often with a long-path absorption cell (e.g., a UV cell) to enhance the signal for weakly absorbing species.

  • Determination of Quantum Yield (Φ): The quantum yield is the fraction of absorbed photons that result in a chemical reaction. It is often determined by photolyzing a sample of MHP with a light source of a known wavelength and intensity (e.g., a laser) and measuring the amount of MHP consumed or the amount of a specific product (e.g., OH radicals) formed.[12][13]

  • Actinic Flux Data (F): The solar actinic flux is either measured directly using a spectral radiometer or obtained from radiative transfer models for the specific atmospheric conditions of interest.[14]

Measurement of Gas-Phase Reaction Rate Constants

The rate constant for the reaction of this compound with the OH radical can be determined using two primary laboratory techniques:

5.3.1. Absolute Rate Method
  • Radical Generation: OH radicals are generated in a reaction chamber, typically by flash photolysis of a precursor molecule like ozone (O₃) in the presence of water vapor, or the photolysis of hydrogen peroxide (H₂O₂).[2][5]

  • Reactant Introduction: A known concentration of this compound is introduced into the reaction chamber. The concentration of MHP is kept in large excess compared to the OH radical concentration, ensuring pseudo-first-order kinetics with respect to the OH radical.

  • Radical Monitoring: The decay of the OH radical concentration over time is monitored using a sensitive detection technique such as laser-induced fluorescence (LIF) or resonance fluorescence.[5]

  • Rate Constant Calculation: The pseudo-first-order rate constant (k') is determined from the exponential decay of the OH signal. By plotting k' against the concentration of MHP for a series of experiments, the bimolecular rate constant (k) is obtained from the slope of the resulting line.[5]

5.3.2. Relative Rate Method
  • Reaction System Setup: A mixture containing this compound, a reference compound with a well-known rate constant for its reaction with OH, and an OH radical source is prepared in a reaction chamber (e.g., a Teflon bag).[5][15]

  • Reaction Initiation: The reaction is initiated by generating OH radicals.

  • Concentration Monitoring: The concentrations of both this compound and the reference compound are monitored over time using techniques like Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.[2][5]

  • Rate Constant Calculation: The rate constant for the reaction of MHP with OH is determined from the relative rates of disappearance of MHP and the reference compound, according to the equation: ln([MHP]₀ / [MHP]ₜ) = (k_MHP / k_ref) * ln([Ref]₀ / [Ref]ₜ) A plot of ln([MHP]₀ / [MHP]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_MHP / k_ref). Since k_ref is known, k_MHP can be calculated.[5][15]

Visualization of Key Pathways

Atmospheric Lifecycle of this compound

MHP_Lifecycle cluster_sources Natural Sources cluster_radicals Radical Pool cluster_sinks Natural Sinks cluster_products Products Methane Methane (CH₄) CH3O2 Methylperoxy Radical (CH₃O₂•) Methane->CH3O2 Oxidation VOCs Other VOCs (from vegetation) VOCs->CH3O2 Oxidation BiomassBurning Biomass Burning MHP This compound (CH₃OOH) BiomassBurning->MHP Direct Emission Oceans Oceans (precursors) Oceans->CH3O2 Precursor Oxidation Ozone Ozone (O₃) Ozone->MHP Ozonolysis Alkenes Alkenes Alkenes->MHP CH3O2->MHP + HO₂• HO2 Hydroperoxy Radical (HO₂•) HO2->MHP Photolysis Photolysis (hν) MHP->Photolysis OH_reaction Reaction with OH• MHP->OH_reaction DryDeposition Dry Deposition MHP->DryDeposition WetDeposition Wet Deposition (minor sink) MHP->WetDeposition SOA Secondary Organic Aerosol (SOA) MHP->SOA Potential Contribution CH3O Methoxy Radical (CH₃O•) Photolysis->CH3O OH Hydroxyl Radical (OH•) Photolysis->OH OH_reaction->CH3O2 H2O Water (H₂O) OH_reaction->H2O

Caption: Overview of the atmospheric lifecycle of this compound.

Experimental Workflow for Measuring Gas-Phase Reaction Kinetics (Relative Rate Method)

Relative_Rate_Workflow Start Start: Prepare Gas Mixture PrepareMixture 1. Prepare mixture in reaction chamber (MHP + Reference Compound + OH Precursor) Start->PrepareMixture InitiateReaction 2. Initiate reaction by generating OH radicals (e.g., photolysis of O₃/H₂O or H₂O₂) PrepareMixture->InitiateReaction MonitorConcentrations 3. Monitor concentrations of MHP and Reference Compound over time (e.g., GC, FTIR) InitiateReaction->MonitorConcentrations PlotData 4. Plot ln([Analyte]₀/[Analyte]ₜ) vs. ln([Reference]₀/[Reference]ₜ) MonitorConcentrations->PlotData CalculateRatio 5. Determine the slope of the plot, which equals k_MHP / k_ref PlotData->CalculateRatio DetermineRateConstant 6. Calculate k_MHP using the known k_ref CalculateRatio->DetermineRateConstant End End: Rate Constant Determined DetermineRateConstant->End

Caption: Workflow for the relative rate method to determine gas-phase reaction kinetics.

Role in Secondary Organic Aerosol (SOA) Formation

This compound can contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on climate and air quality. While the detailed mechanisms are still an active area of research, MHP can participate in SOA formation through several pathways. For instance, the oxidation products of MHP, such as formaldehyde, can be involved in aqueous-phase reactions within cloud droplets or aerosols, leading to the formation of larger, less volatile molecules that contribute to SOA mass. Additionally, MHP itself may be taken up by acidic aerosols and undergo reactive uptake and subsequent reactions.[16][17][18] The contribution of the methyl group from aromatic hydrocarbon photooxidation to SOA formation has been investigated, suggesting that the oxidation of alkyl substitutes has a complex role.[19]

Conclusion

Atmospheric this compound is a key species in tropospheric chemistry, with its budget controlled by a balance of photochemical production and removal processes. The primary natural source is the reaction of methylperoxy and hydroperoxy radicals, while the main sinks are photolysis and reaction with the hydroxyl radical. Physical deposition plays a secondary role in its removal. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the atmospheric chemistry of this compound and its role in the Earth's atmosphere. Continued research is needed to better quantify emission rates from various sources and to fully elucidate its role in secondary organic aerosol formation.

References

Methodological & Application

Application Note: HPLC-Based Detection of Atmospheric Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydroperoxide (MHP), the simplest organic hydroperoxide in the atmosphere, plays a crucial role in tropospheric chemistry. It influences the oxidizing capacity of the atmosphere and can act as a reservoir for hydroxyl and methoxy radicals. Accurate quantification of atmospheric MHP is essential for understanding photochemical smog, ozone formation, and the overall atmospheric oxidative balance. High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection is a sensitive and selective method for the determination of MHP and other atmospheric peroxides.[1][2][3][4][5]

This application note provides a detailed protocol for the collection and analysis of atmospheric this compound using an HPLC system with post-column derivatization.

Principle

Atmospheric gas-phase hydroperoxides, including this compound, are collected by scrubbing the air sample into an acidic aqueous solution using a continuous-flow glass scrubbing coil.[1][3][4][5][6] The collected peroxides are then separated using a reversed-phase HPLC column. After separation, the column effluent is mixed with a reagent solution containing p-hydroxyphenylacetic acid (POPHA) and a catalyst, either horseradish peroxidase (HRP) or hemin.[2][7] This reaction produces a highly fluorescent dimer of POPHA, which is detected by a fluorescence detector.[1][3][4][5][8] The fluorescence intensity is proportional to the hydroperoxide concentration.

Experimental Workflow

Workflow cluster_sampling Atmospheric Sampling cluster_collection Sample Collection cluster_hplc HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection Air Atmospheric Air Sample Coil Continuous-Flow Scrubbing Coil Air->Coil 2 SLPM Separator Gas-Liquid Separator Coil->Separator ScrubbingSolution Acidified Water (pH 3.5) PeristalticPump1 Peristaltic Pump ScrubbingSolution->PeristalticPump1 PeristalticPump1->Coil 0.2-0.4 mL/min InjectionValve HPLC Injection Valve (100 µL loop) Separator->InjectionValve To Waste HPLC_Column Reversed-Phase C18 Column InjectionValve->HPLC_Column Inject MixingTee Mixing Tee HPLC_Column->MixingTee HPLC_Pump HPLC Pump HPLC_Pump->HPLC_Column MobilePhase Mobile Phase (Acidified Water) MobilePhase->HPLC_Pump Reagent POPHA + Catalyst (HRP/Hemin) ReagentPump Reagent Pump Reagent->ReagentPump ReagentPump->MixingTee 0.2 mL/min ReactionCoil Reaction Coil MixingTee->ReactionCoil FluorescenceDetector Fluorescence Detector ReactionCoil->FluorescenceDetector DataSystem Data Acquisition System FluorescenceDetector->DataSystem

Caption: Experimental workflow for HPLC-based detection of atmospheric this compound.

Quantitative Data Summary

The performance of the HPLC method for the detection of this compound and other relevant peroxides is summarized in the table below. The values are compiled from various studies and represent typical performance characteristics.

ParameterThis compound (MHP)Hydrogen Peroxide (H₂O₂)Hydroxythis compound (HMHP)Reference
Aqueous Detection Limit (nM) 2.91.21.5[1][3]
200 (Hemin method)9 (Hemin method)-[7]
Gas-Phase Detection Limit (pptv) 1357[1][3]
209-[6]
Reproducibility (%) < 3< 3< 3[1][3][4]
< 5 (Hemin method)< 5 (Hemin method)-[7]
Atmospheric Concentration (ppb) 0.081 ± 0.0390.60 ± 0.37-[2][4]

Experimental Protocols

Reagent and Standard Preparation

1.1. Scrubbing Solution:

  • Prepare a solution of deionized water (18 MΩ·cm) acidified to pH 3.5 with phosphoric acid (H₃PO₄).[6]

1.2. Mobile Phase:

  • Use the same acidified water (pH 3.5) as the mobile phase for the HPLC separation.

1.3. Post-Column Derivatization Reagent (HRP Method):

  • POPHA Solution: Prepare a solution of p-hydroxyphenylacetic acid. The exact concentration may require optimization but is typically in the range of 1 g/L.

  • HRP Solution: Prepare a solution of horseradish peroxidase.

  • Buffer Solution: A phosphate or borate buffer is used to maintain the optimal pH for the enzymatic reaction, which is around 10.5.[2]

  • Working Reagent: The final working reagent is a mixture of the POPHA and HRP solutions in the appropriate buffer. The optimal flow rate of the enzyme reagent is reported to be 0.2 mL/min.[2]

1.4. This compound Standards:

  • MHP standards are not commercially available and must be synthesized. A common method is the methylation of hydrogen peroxide with dimethyl sulfate. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • The concentration of the synthesized MHP stock solution can be determined by iodometric titration.

  • Prepare working standards by diluting the stock solution in the acidified scrubbing solution.

Atmospheric Sampling and Collection
  • Set up a continuous-flow glass scrubbing coil.

  • Draw ambient air through the coil at a calibrated flow rate, typically 2 standard liters per minute (SLPM).[1]

  • Simultaneously, pump the acidified scrubbing solution through the coil at a flow rate of 0.2-0.4 mL/min using a peristaltic pump.[1][6]

  • The effluent from the scrubbing coil enters a gas-liquid separator.

  • The liquid phase, now containing the dissolved hydroperoxides, is directed to the HPLC injection valve. The collection efficiency for MHP is approximately 85%.[6]

HPLC Analysis
  • HPLC System: An HPLC system equipped with a pump, a sample injection valve with a 100 µL loop, a reversed-phase C18 column, a post-column reagent delivery pump, a mixing tee, a reaction coil, and a fluorescence detector is required.[2][6]

  • Column: A standard analytical C18 column is suitable for the separation.

  • Mobile Phase Flow Rate: Typically 0.5-1.0 mL/min.

  • Injection: Automatically inject 100 µL of the collected sample onto the HPLC column at regular intervals (e.g., every 20-30 minutes).[6]

  • Separation: The hydroperoxides are separated on the C18 column. The retention time for MHP will depend on the specific column and mobile phase conditions.

Post-Column Derivatization and Detection
  • The effluent from the HPLC column is mixed with the post-column derivatization reagent in a mixing tee.

  • The mixture flows through a reaction coil to allow sufficient time for the reaction to complete. The reaction time is typically around 15-30 seconds.[2]

  • The fluorescent product is detected by a fluorescence detector with excitation and emission wavelengths optimized for the POPHA dimer (typically around 320 nm for excitation and 400 nm for emission).

  • The detector signal is recorded by a data acquisition system.

Signaling Pathway of Derivatization Reaction

Derivatization MHP This compound (CH₃OOH) + p-hydroxyphenylacetic acid (POPHA) Dimer Fluorescent Dimer (Detected at ~400 nm) MHP->Dimer Oxidation HRP {Horseradish Peroxidase (HRP) | (Catalyst)} HRP->Dimer

Caption: Post-column derivatization reaction of this compound.

Conclusion

The HPLC method with post-column derivatization and fluorescence detection provides a robust, sensitive, and selective means for the quantification of atmospheric this compound. This application note outlines the necessary protocols and performance characteristics to aid researchers in setting up and validating this analytical technique for atmospheric chemistry studies. The use of synthesized standards and careful optimization of the system are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Methyl Hydroperoxide as a Tracer for Atmospheric HOx Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydroperoxide (MHP, CH₃OOH) is the most abundant organic peroxide in the atmosphere and plays a crucial role in tropospheric chemistry.[1] It serves as a significant reservoir for hydroxyl (OH) and hydroperoxyl (HO₂) radicals, collectively known as HOx radicals.[2][3] HOx radicals are the primary drivers of atmospheric oxidation, controlling the lifetime of most pollutants, including greenhouse gases like methane. Understanding the sources, sinks, and atmospheric behavior of MHP is therefore essential for accurately modeling air quality and climate.

These application notes provide a comprehensive overview of the use of MHP as a tracer for atmospheric HOx chemistry, including detailed experimental protocols for its measurement and quantitative data from various atmospheric environments.

Principle of MHP as a HOx Tracer

The utility of MHP as a tracer for HOx chemistry stems from its primary formation and loss pathways, which are directly linked to HOx radical concentrations.

Formation: MHP is predominantly formed from the reaction of the methyl peroxy radical (CH₃O₂) with the hydroperoxyl radical (HO₂).[4][5]

CH₃O₂• + HO₂• → CH₃OOH + O₂

The abundance of CH₃O₂ is linked to the oxidation of methane and other volatile organic compounds (VOCs) initiated by the OH radical. Therefore, MHP formation is directly coupled to the concentrations of both OH and HO₂.

Loss: The primary sinks for MHP in the atmosphere are photolysis and reaction with the OH radical, both of which regenerate HOx radicals.[1][4]

CH₃OOH + hν (sunlight) → CH₃O• + •OH CH₃OOH + •OH → CH₃O₂• + H₂O or H₂O + HCHO + •OH

This cycle of formation and destruction makes MHP a key intermediate in HOx radical chemistry, acting as a temporary reservoir that can transport these reactive species over long distances. Due to its lower solubility and consequently lower deposition velocity compared to hydrogen peroxide (H₂O₂), another important HOx reservoir, MHP has a longer atmospheric lifetime and can be transported to remote regions and higher altitudes.[4][6]

Data Presentation

The following tables summarize key quantitative data related to the use of this compound as a tracer for atmospheric HOx chemistry, compiled from various field campaigns and laboratory studies.

Table 1: Typical Mixing Ratios of this compound in Different Atmospheric Environments
EnvironmentMHP Mixing Ratio (pptv)Reference(s)
Urban100 - 900[4]
Suburban100 - 760[4]
Rural80 - 470[4]
Remote Marine100 - 1000+[6]
Polar Regions138 - 578
Tropical Upper Troposphere (Convective Outflow)Elevated by up to 350% compared to background[3]
Table 2: Key Reaction Rate Constants for MHP Atmospheric Chemistry
ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference(s)
CH₃O₂• + HO₂• → CH₃OOH + O₂3.4 x 10⁻¹¹ (at 233 K)233[3]
CH₃OOH + •OH3.99 x 10⁻¹²293[2]
O(³P) + CH₃OOHH-abstraction from OH dominant < 1200K< 1200[7]
Table 3: Photolysis and Deposition Parameters for MHP
ParameterValueConditionsReference(s)
Photolysis Rate (J-value)
Varies with actinic flux (latitude, time of day, etc.)[8][9]
Deposition Velocity
Dry Deposition30 times smaller than H₂O₂[4]
1.0 - 1.32 cm s⁻¹ (for H₂O₂ in marine boundary layer)Marine Boundary Layer[10]
Wet DepositionNot a significant sink due to low solubility[4]
Henry's Law Constant 311 M atm⁻¹298 K[11]

Experimental Protocols

Accurate measurement of atmospheric MHP is critical for its use as a HOx tracer. The two most common techniques are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Chemical Ionization Mass Spectrometry (CIMS).

Protocol 1: Measurement of MHP by HPLC with Post-Column Derivatization

This method involves scrubbing MHP from the air into an aqueous solution, separating it from other hydroperoxides using HPLC, and detecting it via a fluorescence-based post-column derivatization reaction.[12][13]

1. Sample Collection:

  • Draw ambient air through a glass scrubbing coil at a known flow rate (e.g., 1-2 standard liters per minute).

  • Continuously pump a stripping solution (e.g., deionized water) through the coil to collect gas-phase hydroperoxides.

2. HPLC Separation:

  • Inject a specific volume of the stripping solution onto an HPLC system.

  • Use a C18 reverse-phase column to separate MHP from H₂O₂ and other organic hydroperoxides.

  • The mobile phase is typically an acidic aqueous solution (e.g., 0.005 M H₂SO₄).

3. Post-Column Derivatization and Detection:

  • After the separation column, mix the eluent with a reagent solution containing horseradish peroxidase and p-hydroxyphenylacetic acid (POPHA).

  • The peroxidase catalyzes the reaction between the hydroperoxides and POPHA, producing a fluorescent dimer.

  • Detect the fluorescence using a fluorescence detector with an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

4. Calibration:

  • Prepare aqueous standards of MHP of known concentrations.

  • Generate a calibration curve by analyzing these standards with the HPLC system.

  • Gaseous standards can also be generated by evaporating dilute aqueous standards into a clean air stream.

5. Data Analysis:

  • Integrate the peak area corresponding to MHP in the chromatogram.

  • Calculate the aqueous concentration using the calibration curve.

  • Convert the aqueous concentration to a gas-phase mixing ratio using the measured air and liquid flow rates and the collection efficiency.

Protocol 2: Measurement of MHP by Chemical Ionization Mass Spectrometry (CIMS)

CIMS offers high sensitivity and fast time response for MHP measurements.[11][14] This protocol describes a common method using CF₃O⁻ as the reagent ion.

1. Ion Generation and Reaction:

  • Generate CF₃O⁻ reagent ions from a precursor gas (e.g., CF₃OOCF₃) using an ion source (e.g., a radioactive source or an X-ray source).

  • Introduce ambient air into a flow tube where it mixes with the reagent ions.

  • MHP reacts with CF₃O⁻ via a ligand-switching reaction to form a product ion cluster:

    CH₃OOH + CF₃O⁻ → CF₃O⁻•CH₃OOH

2. Ion Detection:

  • Use an electric field to guide the ions from the flow tube into a mass spectrometer (e.g., a quadrupole or time-of-flight mass spectrometer).

  • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Detect the product ion cluster (e.g., at m/z 133 for CF₃O⁻•CH₃OOH).

3. Tandem Mass Spectrometry (MS/MS) for Specificity:

  • To enhance specificity and reduce interferences, a tandem mass spectrometer can be used.

  • The parent ion (CF₃O⁻•CH₃OOH) is mass-selected in the first quadrupole.

  • It is then fragmented in a collision cell, and a specific fragment ion (e.g., m/z 85, CF₃O⁻) is detected in the second quadrupole.[11]

4. Calibration:

  • Calibrate the instrument by introducing a known concentration of MHP into the inlet.

  • Gaseous MHP standards can be generated from the headspace of a dilute aqueous MHP solution.

  • The sensitivity of the instrument can be dependent on humidity, so it is important to calibrate over a range of water vapor concentrations.[11]

5. Data Analysis:

  • Normalize the product ion signal to the reagent ion signal to account for fluctuations in ion production and transmission.

  • Calculate the MHP mixing ratio using the calibration factor.

  • Regularly perform zeroing of the instrument by scrubbing MHP from the sample air using a catalyst (e.g., Carulite-200) to determine the instrument background.

Visualizations

Atmospheric Chemistry of this compound

MHP_Chemistry CH4 Methane (CH₄) & Other VOCs CH3O2 Methylperoxy Radical (CH₃O₂•) CH4->CH3O2 + OH OH OH Radical MHP This compound (CH₃OOH) CH3O2->MHP + HO₂ HO2 Hydroperoxyl Radical (HO₂•) MHP->CH3O2 + OH CH3O Methoxy Radical (CH₃O•) MHP->CH3O + hν hv Sunlight (hν) CH3O->HO2 + O₂ HCHO Formaldehyde (HCHO) CH3O->HCHO + O₂ HCHO->HO2 + hν, O₂

Caption: Key reaction pathways for the formation and loss of this compound in the atmosphere.

Experimental Workflow for MHP Measurement by HPLC

HPLC_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Processing Air Ambient Air Scrubber Scrubbing Coil Air->Scrubber AqueousSample Aqueous Sample Scrubber->AqueousSample HPLC HPLC Separation AqueousSample->HPLC Derivatization Post-Column Derivatization HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Concentration Calculate Mixing Ratio PeakIntegration->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Experimental workflow for the measurement of atmospheric MHP using HPLC.

Logical Relationships in Using MHP as a HOx Tracer

MHP_Tracer_Logic MHP_obs Observed MHP Concentration Comparison Compare Observed and Modeled MHP MHP_obs->Comparison HOx_model Photochemical Model (HOx Chemistry) MHP_model Modeled MHP Concentration HOx_model->MHP_model Model_params Model Constraints (J-values, other species) Model_params->HOx_model MHP_model->Comparison Comparison->HOx_model Discrepancy (Adjust model) HOx_budget Evaluate HOx Budget & Production/Loss Comparison->HOx_budget Good Agreement

Caption: Logical workflow for using MHP measurements to constrain and evaluate HOx chemistry in models.

References

Application Notes and Protocols for Safe Handling and Storage of Concentrated Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Concentrated methyl hydroperoxide is a highly reactive and potentially explosive substance.[1][2] These application notes and protocols are intended as a guide and must be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product being used, as well as adherence to all institutional and regulatory safety guidelines. The absence of specific quantitative data for concentrated this compound necessitates treating it with the utmost caution, adhering to the most stringent safety protocols for highly unstable organic peroxides.

Introduction

This compound (CH₃OOH) is the simplest organic hydroperoxide, a volatile and colorless liquid.[1] While it is a valuable intermediate in various chemical syntheses, its concentrated form poses significant hazards due to its thermal instability and potential for explosive decomposition.[1][2] This document provides detailed protocols for the safe handling, storage, and disposal of concentrated this compound to minimize risks in a laboratory setting.

Hazard Identification and Risk Assessment

Concentrated this compound is a strong oxidizing agent and is highly sensitive to heat, shock, friction, and contamination.[3] Its primary hazards include:

  • Explosion Hazard: It can decompose explosively, especially when heated, concentrated, or in contact with contaminants.[1][2]

  • Fire Hazard: As a strong oxidizer, it can initiate or accelerate the combustion of other materials.[3]

  • Health Hazards: It is corrosive and can cause severe skin burns and eye damage.[3] Inhalation may cause respiratory tract irritation.[3]

A thorough risk assessment must be conducted before any work with concentrated this compound begins. This should include an evaluation of the scale of the experiment, potential for exposure, and emergency preparedness.

Quantitative Safety Data (Based on Analogous Compounds)

ParameterValue (Analogous Compound)Analogous CompoundSource
Self-Accelerating Decomposition Temperature (SADT) 70°CCumene Hydroperoxide[4]
Permissible Exposure Limit (PEL) - Ceiling 0.7 ppmMethyl Ethyl Ketone Peroxide (MEKP)[5]
Boiling Point 46°C (115°F; 319 K)This compound[1]
Density 0.9967 g/cm³ at 15°CThis compound[1]

Note: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The value for cumene hydroperoxide should be considered a potential indicator, and a significantly lower SADT should be assumed for concentrated this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling concentrated this compound.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and potential explosions.
Hand Protection Butyl rubber, Neoprene, or thick Nitrile gloves. Note: No specific breakthrough time data is available for this compound. Double gloving is recommended. Immediately replace gloves upon any sign of contamination or degradation.Provides a barrier against skin contact. The choice of glove material should be confirmed with the manufacturer's chemical resistance guide for organic peroxides.
Body Protection Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.Protects against spills and splashes.
Respiratory Protection A properly fitted respirator with organic vapor cartridges may be necessary for operations with a potential for aerosol generation or in case of spills. Consult your institution's safety officer.Protects against inhalation of harmful vapors.

Experimental Protocols: Safe Handling Procedures

General Precautions
  • Work in a designated area: All work with concentrated this compound must be conducted in a well-ventilated chemical fume hood with a blast shield.

  • Minimize quantities: Use the smallest amount of material necessary for the experiment.

  • Avoid contaminants: Never return unused material to the original container.[6] Prevent contact with incompatible materials (see Section 7).

  • Use appropriate equipment: Use non-sparking tools and equipment made of compatible materials (e.g., glass, stainless steel, Teflon™). Avoid contact with metals that can catalyze decomposition.

  • No heat or friction: Avoid heating, grinding, or subjecting the material to friction or impact.[6]

Protocol for Transferring Concentrated this compound
  • Preparation:

    • Ensure the fume hood sash is at the lowest practical height.

    • Have all necessary equipment and reagents within the fume hood.

    • Prepare a secondary container to place the primary container in during transport and use.

    • Have spill cleanup materials readily available.

  • Transfer:

    • Carefully open the container, pointing the cap away from yourself and others.

    • Use a clean, compatible pipette or syringe to transfer the required amount.

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Immediately and securely close the container after dispensing.

  • Post-Transfer:

    • Wipe down any external contamination on the container with a damp cloth (water).

    • Clean any minor drips in the fume hood immediately.

    • Properly dispose of any contaminated transfer devices as hazardous waste.

Storage Protocol

Proper storage is critical to prevent decomposition and accidents.

  • Temperature: Store in a dedicated, well-ventilated, and temperature-controlled refrigerator or cold room. The storage temperature should be kept as low as possible without freezing, and well below the SADT of any analogous compounds (e.g., below 4°C). A temperature alarm system is highly recommended.

  • Containers: Store in the original, vented container.[6] Containers should be opaque to protect from light.

  • Segregation: Store away from all other chemicals, especially flammable materials, acids, bases, reducing agents, and metal compounds.[3]

  • Inventory Management:

    • Label containers with the date received and the date opened.

    • Use a first-in, first-out inventory system.

    • Do not store for prolonged periods. Follow the manufacturer's recommendations for shelf life.

Chemical Incompatibilities

Concentrated this compound is incompatible with a wide range of substances. Contact with these materials can lead to rapid and violent decomposition.

Incompatible Material ClassExamples
Reducing Agents Metal hydrides, sulfides, nitrites
Acids Strong mineral acids (e.g., sulfuric acid, nitric acid), Lewis acids
Bases Strong bases (e.g., sodium hydroxide, potassium hydroxide)
Metals and Metal Salts Copper, cobalt, iron, lead, and their salts
Flammable and Combustible Materials Solvents, paper, wood, cloth
Other Rust, dust, rubber

Emergency Procedures

Spill Response

For any spill, immediately alert personnel in the area and evacuate if necessary.

Small Spill (manageable by trained personnel):

  • Containment: If safe to do so, contain the spill with an inert absorbent material such as vermiculite, clay, or sand. DO NOT use combustible materials like paper towels or sawdust.

  • Dilution and Neutralization: Once absorbed, wet the material with water to cool it and reduce its reactivity.

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a mild detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Large Spill:

  • Evacuate: Immediately evacuate the laboratory and surrounding areas.

  • Alert: Activate the fire alarm and notify your institution's emergency response team and the local fire department.

  • Isolate: From a safe distance, prevent entry into the affected area.

  • Provide Information: Be prepared to provide the emergency response team with details of the spill, including the chemical identity and quantity.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and compatible container.

  • Dilution: It may be necessary to dilute the waste with a compatible solvent (e.g., a high-boiling point, non-reactive solvent) to reduce the concentration before disposal. Consult with your institution's environmental health and safety department for specific procedures.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Never dispose of this compound down the drain or in the regular trash.

Visualized Workflows and Relationships

Logical Relationship for Handling Concentrated this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Proper Storage Proper Storage Transfer Chemical->Proper Storage Emergency Procedures Emergency Procedures Transfer Chemical->Emergency Procedures Decontaminate Decontaminate Perform Experiment->Decontaminate Waste Disposal Waste Disposal Perform Experiment->Waste Disposal Perform Experiment->Emergency Procedures

Caption: Workflow for handling concentrated this compound.

Decision Tree for Spill Response

Spill Occurs Spill Occurs Is the spill large or unmanageable? Is the spill large or unmanageable? Spill Occurs->Is the spill large or unmanageable? Evacuate and Call Emergency Services Evacuate and Call Emergency Services Is the spill large or unmanageable?->Evacuate and Call Emergency Services Yes Is the spill manageable by trained personnel? Is the spill manageable by trained personnel? Is the spill large or unmanageable?->Is the spill manageable by trained personnel? No Alert others and don appropriate PPE Alert others and don appropriate PPE Is the spill manageable by trained personnel?->Alert others and don appropriate PPE Yes Do not attempt to clean up Do not attempt to clean up Is the spill manageable by trained personnel?->Do not attempt to clean up No Contain with inert absorbent Contain with inert absorbent Alert others and don appropriate PPE->Contain with inert absorbent Wet with water Wet with water Contain with inert absorbent->Wet with water Collect and dispose as hazardous waste Collect and dispose as hazardous waste Wet with water->Collect and dispose as hazardous waste Decontaminate the area Decontaminate the area Collect and dispose as hazardous waste->Decontaminate the area

Caption: Decision tree for responding to a this compound spill.

References

Application of Methyl Hydroperoxide in Selective Methane to Methanol Conversion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective conversion of methane to methanol is a critical challenge in catalysis, offering a pathway to valorize abundant natural gas reserves into a valuable liquid fuel and chemical feedstock. Methyl hydroperoxide (CH₃OOH) has been identified as a key intermediate and, in some cases, a primary product in various catalytic systems designed for this transformation. This document provides detailed application notes on the role of this compound in this process and protocols for experimental setups, catalyst preparation, and product analysis. The information is targeted towards researchers and professionals in chemistry, materials science, and drug development who are exploring novel catalytic routes for methane functionalization.

Introduction

Methane, the primary component of natural gas, is a potent greenhouse gas and a vast, underutilized carbon resource. Its direct conversion to methanol is an attractive alternative to the energy-intensive indirect syngas route.[1] The primary challenge lies in selectively oxidizing the strong C-H bond of methane (bond dissociation energy of ~439 kJ/mol) without over-oxidizing the more reactive methanol product to formaldehyde, formic acid, and ultimately carbon dioxide.[2]

This compound emerges as a crucial species in several catalytic pathways. Its formation and subsequent controlled decomposition to methanol can offer a route to higher selectivity. Various catalytic systems, including those based on iron zeolites, palladium-modified metal oxides, and gold-palladium nanoparticles, have been shown to proceed via a this compound intermediate, often utilizing hydrogen peroxide (H₂O₂) as the oxidant.[2][3] Understanding the formation, stability, and conversion of this compound is therefore paramount for designing efficient and selective catalysts.

Data Presentation

The following tables summarize quantitative data from various catalytic systems where this compound is a key component in the selective oxidation of methane to methanol.

Table 1: Performance of Various Catalytic Systems in Methane Oxidation

CatalystOxidantTemperature (°C)Pressure (bar)SolventMethanol/CH₃OOH Productivity (μmol g_cat⁻¹ h⁻¹)Combined Selectivity (%)Reference
Pd/MoO₃in situ H₂O₂Room Temp1Water42.598.6 (CH₃OH + CH₃OOH)[3]
[NBu₄]VO₃–pyrazine-2-carboxylic acidAir/H₂O₂Not specifiedNot specifiedAcetonitrileNot specifiedNot specified[4]
TiO₂ (photocatalyst)H₂O₂Room Temp1Water2050 ± 88 (CH₃OOH)100 (liquid product)[5]
AuPd/TS-1in situ H₂O₂5030.5WaterNot specifiedFavored CH₃OH and CH₃OOH[6]

Table 2: Influence of Reaction Conditions on Product Distribution

CatalystParameter VariedRangeEffect on Methanol SelectivityEffect on CH₃OOH DetectionReference
Fe-ZSM-5H₂O₂ Concentration0.1 - 1.0 MIncreased then decreasedDetected as initial product[7]
Cu/ZIF-7Temperature30 - 70 °CNot specifiedCH₃OOH detected as a product[8]

Experimental Protocols

Protocol 1: Photocatalytic Methane Oxidation to this compound over TiO₂

This protocol is based on the work demonstrating highly selective methane oxidation to this compound using a pure titanium oxide photocatalyst.[5]

1. Catalyst Preparation:

  • No complex catalyst synthesis is required. Commercially available pure titanium oxide (TiO₂) can be used. Ensure the phase and surface area are well-characterized before use.

2. Experimental Setup:

  • A gas-tight quartz photoreactor is required.

  • A xenon lamp can be used as a simulated solar light source.

  • A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) is needed for gas-phase analysis.

  • High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is required for liquid-phase product quantification.

3. Reaction Procedure:

  • Disperse a known amount of TiO₂ photocatalyst (e.g., 10 mg) in deionized water (e.g., 100 mL) in the photoreactor.

  • Purge the reactor with a slow stream of pure methane gas for at least 30 minutes to ensure an oxygen-free, methane-saturated environment.

  • Seal the reactor and place it under the light source. Maintain the reaction temperature at room temperature (e.g., 25 °C) using a cooling system if necessary.

  • Add a controlled amount of hydrogen peroxide (H₂O₂) to the reaction mixture to initiate the reaction.

  • Irradiate the mixture while stirring continuously.

  • At desired time intervals, withdraw liquid and gas samples for analysis.

4. Product Analysis:

  • Liquid Phase:

    • This compound and Methanol: Quantify using ¹H NMR spectroscopy. The chemical shifts for CH₃OOH and CH₃OH are distinct. Alternatively, use HPLC with a suitable column and detector.

  • Gas Phase:

    • Methane, CO, CO₂: Analyze the gas phase using a GC-FID. This will allow for the calculation of methane conversion and selectivity towards gaseous byproducts.

Protocol 2: Liquid-Phase Methane Oxidation using a Homogeneous Vanadium Catalyst

This protocol is adapted from studies on the oxidation of methane using a vanadium-based catalyst in an organic solvent.[4]

1. Catalyst System Preparation:

  • The catalyst system consists of [NBu₄]VO₃ (tetrabutylammonium metavanadate) and pyrazine-2-carboxylic acid in acetonitrile.

  • Prepare a stock solution of the catalyst and co-catalyst in anhydrous acetonitrile.

2. Experimental Setup:

  • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a gas inlet/outlet.

  • A system for safely handling pressurized methane and air/oxygen.

  • GC and HPLC/NMR for product analysis.

3. Reaction Procedure:

  • Charge the autoclave with the catalyst solution in acetonitrile.

  • Seal the reactor and purge with methane to remove air.

  • Pressurize the reactor with methane to the desired pressure.

  • Introduce a controlled amount of air or oxygen and a small amount of H₂O₂ as a promoter.

  • Heat the reactor to the desired temperature while stirring.

  • After the specified reaction time, cool the reactor to room temperature and carefully vent the excess gas.

  • Collect the liquid sample for analysis.

4. Product Analysis:

  • Liquid Phase:

    • This compound, Methanol, Formaldehyde, Formic Acid: Analyze the liquid products using ¹H NMR or HPLC. Derivatization may be necessary for GC analysis of some products.

Visualizations

Reaction Pathway Diagram

G Proposed Reaction Pathway for Methane to Methanol via this compound CH4 Methane (CH₄) CH3_rad Methyl Radical (•CH₃) CH4->CH3_rad H-abstraction CH3OOH This compound (CH₃OOH) CH3_rad->CH3OOH + •OOH OOH_rad Hydroperoxyl Radical (•OOH) CH3OH Methanol (CH₃OH) CH3OOH->CH3OH Reduction Overoxidation Over-oxidation Products (HCHO, HCOOH, CO₂) CH3OOH->Overoxidation Decomposition CH3OH->Overoxidation Further Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->OOH_rad generates Catalyst Catalyst Catalyst->Oxidant activates

Caption: Methane to Methanol Pathway via CH₃OOH.

Experimental Workflow Diagram

G General Experimental Workflow for Liquid-Phase Methane Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation SolventCatalyst Charge Solvent & Catalyst CatalystPrep->SolventCatalyst ReactorSetup Reactor Setup & Assembly ReactorSetup->SolventCatalyst Purge Purge with Methane SolventCatalyst->Purge Pressurize Pressurize with Methane Purge->Pressurize AddOxidant Introduce Oxidant Pressurize->AddOxidant React Run Reaction (Temp, Time, Stirring) AddOxidant->React CoolVent Cool & Vent Reactor React->CoolVent Sample Collect Liquid & Gas Samples CoolVent->Sample LiquidAnalysis Liquid Phase Analysis (NMR, HPLC) Sample->LiquidAnalysis GasAnalysis Gas Phase Analysis (GC) Sample->GasAnalysis Data Data Analysis & Quantification LiquidAnalysis->Data GasAnalysis->Data

Caption: Workflow for Methane Oxidation Experiments.

Safety Precautions

  • Methane: Methane is a highly flammable gas. Ensure all experiments are conducted in a well-ventilated area, and all equipment is properly grounded to prevent static discharge. Use appropriate gas detectors.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: this compound is explosive in concentrated form.[9] Handle with extreme caution, and avoid concentration steps unless absolutely necessary and with appropriate safety measures in place.

  • High-Pressure Systems: Autoclaves and other high-pressure equipment must be regularly inspected and operated by trained personnel. Use blast shields where appropriate.

Conclusion

The selective conversion of methane to methanol via a this compound intermediate is a promising area of research. The protocols and data presented here provide a foundation for researchers to explore and optimize these catalytic systems. Careful control of reaction conditions and a thorough understanding of the reaction mechanism are crucial for maximizing the yield of methanol while minimizing over-oxidation. The development of catalysts that can efficiently generate and convert this compound to methanol at mild conditions will be a significant step towards the economically viable direct conversion of methane.

References

Application Notes and Protocols: Kinetic Studies of Methyl Hydroperoxide Reactions with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between methyl hydroperoxide (CH₃OOH), the simplest organic hydroperoxide, and the hydroxyl radical (OH) is a critical process in atmospheric chemistry. It plays a significant role in the chemistry of the troposphere by influencing the budgets of HOₓ radicals (OH + HO₂) and acting as an intermediate in the oxidation of methane and other volatile organic compounds.[1][2] Understanding the kinetics and mechanisms of this reaction is essential for accurate atmospheric modeling and predicting the fate of organic compounds in the atmosphere. These application notes provide a summary of the quantitative kinetic data, detailed experimental protocols for studying this reaction, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Product Channels

The reaction proceeds primarily through two main channels involving hydrogen abstraction, leading to different sets of products. The process is initiated by the formation of hydrogen-bonded pre-reactive complexes.[1][3]

  • H-abstraction from the Hydroperoxyl Group (-OOH): This is the dominant pathway, leading to the formation of the methylperoxy radical (CH₃OO) and water.

    • Reaction: CH₃OOH + OH → CH₃OO + H₂O

  • H-abstraction from the Methyl Group (-CH₃): This is the minor pathway. The initial product, the hydroxymethyl peroxide radical (•CH₂OOH), is unstable and rapidly decomposes.

    • Reaction: CH₃OOH + OH → •CH₂OOH + H₂O → HCHO + OH + H₂O

Recent high-level theoretical studies suggest the yield for the first channel is approximately 0.8 ± 0.1, while the yield for the second channel is 0.2 ± 0.1.[1]

Reaction_Mechanism cluster_complex Pre-reactive Complexes reactants CH₃OOH + OH PRC1 H-bonded Complex 1 reactants->PRC1 PRC2 H-bonded Complex 2 reactants->PRC2 P1 CH₃OO• + H₂O (Major Product, ~80%) PRC1->P1 H-abstraction from -OOH P2 HCHO + OH + H₂O (Minor Product, ~20%) PRC2->P2 H-abstraction from -CH₃

Caption: Reaction mechanism for CH₃OOH + OH.

Quantitative Kinetic Data

The rate coefficient for the reaction between this compound and the hydroxyl radical has been determined by various experimental and theoretical methods. There are notable discrepancies in the reported values, which may be attributed to challenges in accurately determining the gas-phase concentration of this compound.[1]

Study (Author, Year)k_total (cm³ molecule⁻¹ s⁻¹) at ~298 KBranching Ratio (CH₃OO•)Branching Ratio (•CH₂OOH path)Method
Niki et al.1.0 x 10⁻¹¹[3]0.57 ± 0.110.43 ± 0.11Experimental
Vaghjiani and Ravishankara (1989)5.5 x 10⁻¹²[1]0.65 ± 0.110.35 ± 0.11Experimental
Blitz et al.(9.0 ± 0.2) x 10⁻¹² (partial k for CH₃OO• channel)[3]--Experimental
Wang and Chen(4.0 ± 0.15) x 10⁻¹²[1][3]--Experimental (Relative-rate)
Nguyen et al. (2022)5.0 x 10⁻¹² T⁰.¹⁵² exp(287/T)0.8 ± 0.10.2 ± 0.1Theoretical (amHEAT-345(Q))[1]

Note: The value from Blitz et al. represents the partial rate constant for only one channel. The branching ratios from Niki et al. and Vaghjiani and Ravishankara were derived from their respective measurements of k_total and the product ratio.

A recent high-accuracy theoretical study strongly supports the experimental results of Vaghjiani and Ravishankara.[1] The recommended temperature-dependent rate coefficient over the range of 200–450 K is: k(T) = 5.0 x 10⁻¹² T⁰.¹⁵² exp(287/T) cm³ molecule⁻¹ s⁻¹ [1]

Experimental Protocols

A common and powerful technique for studying the kinetics of gas-phase radical reactions is Pulsed Laser Photolysis–Laser-Induced Fluorescence (PLP-LIF) .[4] This method allows for the direct measurement of the decay of OH radicals in the presence of a known concentration of the reactant, CH₃OOH.

Protocol: PLP-LIF Kinetic Study of CH₃OOH + OH

1. Objective: To determine the absolute rate coefficient of the CH₃OOH + OH reaction at a specific temperature and pressure.

2. Materials & Equipment:

  • Reaction Cell: A cryogenically cooled or temperature-controlled reactor cell with quartz windows for laser beams and fluorescence detection.[4]

  • Gas Handling System: Mass flow controllers (MFCs) for precise dilution and delivery of reactant gases (He, N₂, CH₃OOH precursor, OH precursor).

  • Photolysis Laser (Pump): An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to photolyze a precursor molecule and generate OH radicals.[5][6]

  • Probe Laser: A tunable dye laser pumped by a Nd:YAG laser, frequency-doubled to excite the OH radical (e.g., at 282 nm for the A²Σ⁺ ← X²Π (1,0) transition).[4]

  • Detector: A photomultiplier tube (PMT) positioned perpendicular to the laser beams, equipped with a narrow bandpass filter (e.g., ~308 nm) to selectively detect OH fluorescence.[4]

  • Data Acquisition: A fast digital oscilloscope to record the fluorescence decay signal, interfaced with a computer.

  • Chemicals:

    • This compound (CH₃OOH) sample.

    • OH radical precursor (e.g., hydrogen peroxide - H₂O₂, nitric acid - HNO₃).

    • Inert bath gas (Helium or Nitrogen).

3. Methodology:

  • Step 1: Reactant Preparation and Delivery

    • Prepare a dilute mixture of CH₃OOH in an inert gas (e.g., He). The concentration must be accurately known. This can be achieved by flowing He through a temperature-controlled bubbler containing a CH₃OOH solution or by using a pre-prepared gas standard.

    • Prepare a dilute mixture of the OH precursor (e.g., H₂O₂) in He.

    • Use MFCs to precisely control the flow rates of the CH₃OOH mixture, the OH precursor mixture, and the main bath gas (He/N₂) into the reaction cell. The total pressure in the cell is typically maintained between 7 and 100 Torr.[4]

  • Step 2: OH Radical Generation and Detection

    • A pulse from the photolysis laser (pump) is fired into the reaction cell, photolyzing the precursor to generate a spatially uniform concentration of OH radicals. For H₂O₂ precursor: H₂O₂ + hν (248 nm) → 2 OH.[6]

    • At a variable time delay after the photolysis pulse, the probe laser is fired. The probe laser is tuned to an absorption line of the OH radical (282 nm).

    • The OH radicals absorb the probe laser light and are excited to a higher electronic state. They then relax, emitting fluorescence at a different wavelength (~308 nm), which is detected by the PMT.[4]

  • Step 3: Kinetic Measurement

    • The intensity of the LIF signal is directly proportional to the concentration of OH radicals.

    • By varying the time delay between the pump and probe laser pulses, a temporal profile of the OH concentration is recorded. This will show an exponential decay.

    • The decay of OH is monitored under pseudo-first-order conditions, where [CH₃OOH] ≫ [OH]. The observed decay rate (k') is given by:

      • d[OH]/dt = -k'[OH]

    • The pseudo-first-order rate constant, k', is determined by fitting the fluorescence decay curve to a single exponential function.

  • Step 4: Data Analysis

    • The measured k' is a sum of the rate of reaction with CH₃OOH and the rate of loss from other processes (e.g., diffusion out of the detection zone, reaction with precursor).

      • k' = k_bi[CH₃OOH] + k₀ where k_bi is the bimolecular rate coefficient of interest and k₀ is the first-order loss rate of OH in the absence of CH₃OOH.

    • Measure k' at several different concentrations of CH₃OOH while keeping other conditions constant.

    • Plot k' versus [CH₃OOH]. The slope of the resulting straight line will be the bimolecular rate coefficient, k_bi .

Experimental_Workflow cluster_gas Gas Handling cluster_reaction Reaction & Detection cluster_acq Data Acquisition He He Carrier Gas MFCs Mass Flow Controllers He->MFCs Precursor_OH OH Precursor (e.g., H₂O₂) Precursor_OH->MFCs Precursor_MHP CH₃OOH Precursor_MHP->MFCs Cell Reaction Cell MFCs->Cell Gas Mixture PMT PMT Detector (LIF Signal) Cell->PMT Fluorescence Pump Pump Laser (Photolysis) Pump->Cell hν (pump) Probe Probe Laser (Detection) Probe->Cell hν (probe) Scope Oscilloscope PMT->Scope Sync Delay Generator & Synchronizer Sync->Pump Sync->Probe Sync->Scope PC Computer (Analysis) Scope->PC

Caption: Workflow for a PLP-LIF experiment.

References

Application Notes and Protocols for Studying Methyl Hydroperoxide Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl hydroperoxide (CH₃OOH), the simplest organic hydroperoxide, plays a significant role in atmospheric chemistry as a key intermediate in methane oxidation and a source of hydroxyl (•OH) and methoxy (CH₃O•) radicals.[1][2] Its photolytic decomposition is a critical pathway for understanding radical formation and subsequent chemical transformations in various environments. These application notes provide a comprehensive guide to the experimental study of this compound photolysis, including its synthesis, handling, experimental setup, and analytical protocols. Due to its explosive nature in concentrated forms, strict adherence to safety protocols is paramount.[1]

Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent accidents. The lower members of alkyl monohydroperoxides, including this compound, are known to be explosive, especially in concentrated forms.[3]

General Handling:

  • Always work in a well-ventilated area, preferably within a fume hood.[3]

  • Use appropriate personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemical-resistant gloves.[4]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Prevent the formation of aerosols and dust.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store in a cool, dry, and well-ventilated place, away from combustible materials.[3]

  • Use non-sparking tools for handling.[5]

  • In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[6]

Storage:

  • Store in the original, tightly closed container.[3]

  • Protect from sunlight.[4]

  • Store at temperatures not exceeding 20°C (68°F).[4]

  • Store separately from other chemicals.[4]

Protocol 1: Synthesis of Aqueous this compound

This protocol is adapted from a method that avoids the potentially hazardous distillation of the reaction mixture.[7]

Materials:

  • Deionized water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfate ((CH₃)₂SO₄) (Sigma-Aldrich, ≥99.5%)

  • Three-neck flask

  • Stir plate and stir bar

Procedure:

  • In a three-neck flask, combine 62.5 g of deionized water, 37.5 g of 30% hydrogen peroxide, and 25 g of dimethyl sulfate.[7]

  • Stir the mixture at room temperature.

  • Allow the reaction mixture to stand for several days. During this time, the concentration of unreacted hydrogen peroxide will decrease to negligible levels, while the this compound will undergo minimal decomposition.[7]

  • The final solution will contain aqueous this compound. The concentration can be determined using analytical techniques such as NMR or titration.

Experimental Setup for Photolysis Studies

A typical experimental setup for studying the photolysis of this compound involves a photolysis cell, a light source, and a detection system.

Components:

  • Photolysis Cell: A quartz or Pyrex reaction cell is used to contain the this compound sample. The cell should be transparent to the photolysis wavelength.

  • Light Source: A high-intensity light source is required to induce photolysis. Common sources include:

    • Excimer lasers: (e.g., KrF at 248 nm) for pulsed photolysis studies.[8]

    • Xenon arc lamps: coupled with a monochromator or filters to select specific wavelengths (e.g., in the 275-390 nm range).[9]

  • Detection System: The choice of detection system depends on the species of interest (MHP, radicals, or stable products).

    • UV-Vis Spectrophotometer: To monitor the disappearance of MHP by measuring its absorbance over time.[9]

    • Laser-Induced Fluorescence (LIF): For the direct detection of radical species like •OH.[8]

    • Cavity Ring-Down Spectroscopy (CRDS): For sensitive detection of radical species.

    • Mass Spectrometry (e.g., PTR-MS, CI-MS): For real-time monitoring of volatile organic compounds and their oxidation products.

    • Chemical Derivatization: Followed by analytical techniques like HPLC or GC. For example, 2,4-dinitrophenylhydrazine (DNPH) can be used to derivatize carbonyl products like formaldehyde for quantification.[9]

Protocol 2: Photolysis of this compound

This protocol provides a general procedure for a photolysis experiment. Specific parameters will need to be adjusted based on the research objectives and the available equipment.

Materials and Equipment:

  • Aqueous this compound solution of known concentration

  • Photolysis cell

  • Light source (laser or lamp with wavelength selection)

  • Detection system

  • Gas handling system for controlling the atmosphere (e.g., N₂, synthetic air)

Procedure:

  • Introduce the this compound sample into the photolysis cell. This can be a static sample or a continuous flow depending on the experimental design.

  • If working with gaseous MHP, introduce a known concentration into the cell, often diluted in a buffer gas like nitrogen.

  • Control the temperature and pressure within the cell as required for the experiment.

  • Irradiate the sample with the chosen light source at a specific wavelength and intensity. An electronic shutter can be used to control the irradiation time precisely.[9]

  • Monitor the decay of this compound and the formation of photoproducts using the selected detection system.

  • For quantum yield measurements, the photon flux of the light source must be accurately determined using a chemical actinometer or a calibrated photodiode.

  • Analyze the data to determine photolysis rates, quantum yields, and product branching ratios.

Quantitative Data

The following table summarizes key quantitative data for the photolysis of this compound from various studies.

ParameterValueWavelength (nm)PhaseReference
Quantum Yield (Φ)
Φ(•OH)1.00 ± 0.18248Gas[8]
Φ(O)<0.007248Gas[8]
Φ(H)0.038 ± 0.007248Gas[8]
Φ(T) = exp((-2175 ± 448)/T + (7.66 ± 1.56))Temperature Dependent275-390Aqueous[9]
Absorption Cross-Section (σ)
σ~(22.51 ± 0.78) x 10⁻²⁰ cm²/molecule214Gas[10]
Product Branching Ratios
CH₃O• + •OH~72.7%193Gas[11]
CH₃OO• + H~27.3%193Gas[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis of CH3OOH purification Purification & Characterization synthesis->purification safety Safety Assessment purification->safety setup Experimental Setup safety->setup photolysis Photolysis setup->photolysis detection Product Detection photolysis->detection kinetics Kinetic Analysis detection->kinetics qy Quantum Yield Calculation kinetics->qy branching Branching Ratio Determination kinetics->branching

Figure 1: Experimental workflow for studying this compound photolysis.

reaction_pathway cluster_primary Primary Photolysis cluster_secondary Secondary Reactions MHP CH3OOH hv hv MHP->hv radicals CH3O• + •OH hv->radicals O-O bond cleavage CH2O Formaldehyde (CH2O) radicals->CH2O Isomerization & H abstraction H2O Water (H2O) radicals->H2O H abstraction

Figure 2: Primary reaction pathway for this compound photolysis.

References

Application Notes and Protocols for the Generation of Methyl Hydroperoxide in Atmospheric Simulation Chamber Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hydroperoxide (CH₃OOH), the simplest organic hydroperoxide, is a key intermediate in the atmospheric oxidation of methane and other volatile organic compounds. Its study in atmospheric simulation chambers is crucial for understanding tropospheric chemistry, including the formation of secondary organic aerosols and the cycling of HOₓ radicals. This document provides detailed application notes and protocols for the generation, purification, quantification, and introduction of this compound into atmospheric simulation chambers. Two primary synthesis methods are detailed: the reaction of dimethyl sulfate with hydrogen peroxide and the photocatalytic oxidation of methane. Safety precautions for handling hazardous precursors and the explosive peroxide product are strongly emphasized.

Introduction

Atmospheric simulation chambers are essential tools for investigating complex atmospheric chemical processes under controlled laboratory conditions. The introduction of specific reactive species, such as this compound (MHP), allows for the detailed study of their reaction kinetics, product formation, and overall impact on atmospheric composition. MHP is of particular interest due to its role as a reservoir and source of HOₓ radicals (OH and HO₂), which are central to the oxidizing capacity of the atmosphere.[1][2]

This document outlines two distinct methods for generating MHP for use in these chamber studies. The first is a classic chemical synthesis using dimethyl sulfate and hydrogen peroxide, which can produce relatively high concentrations of MHP but requires stringent safety measures due to the toxicity of the reactant and the explosive nature of the product. The second method, photocatalytic oxidation of methane, offers a potentially safer, in-situ or near-situ generation approach using a catalyst and light, mimicking atmospheric production pathways.[3][4]

Synthesis of this compound

Method 1: Synthesis from Dimethyl Sulfate and Hydrogen Peroxide

This method is based on the methylation of hydrogen peroxide by dimethyl sulfate in an aqueous solution.[5][6]

2.1.1. Chemical Reaction Pathway

cluster_reactants Reactants cluster_products Products DMS (CH₃)₂SO₄ Dimethyl Sulfate MHP CH₃OOH This compound DMS->MHP + H₂O₂ MMS CH₃HSO₄ Monomethyl Sulfate DMS->MMS - CH₃⁺ H2O2 H₂O₂ Hydrogen Peroxide H2O2->MHP

Caption: Reaction of dimethyl sulfate and hydrogen peroxide.

2.1.2. Experimental Protocol

Materials:

  • Dimethyl sulfate ((CH₃)₂SO₄), ≥99.5%

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Deionized water

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for neutralization (optional)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄), anhydrous (for drying)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus (for purification)

Procedure:

  • In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, combine 62.5 g of deionized water and 37.5 g of 30% hydrogen peroxide solution.[6]

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 25 g of dimethyl sulfate to the cooled mixture from the dropping funnel over a period of approximately 4 hours. Caution: The reaction is exothermic; maintain the temperature of the reaction mixture below 19°C to prevent vigorous decomposition and potential explosion.[5]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

  • The reaction mixture now contains this compound, unreacted hydrogen peroxide, and sulfuric acid byproducts.

2.1.3. Purification

Option A: Direct Use of Aqueous Solution For some applications, the aqueous solution of MHP can be used directly after allowing the unreacted hydrogen peroxide to decompose over several days.[6] This method avoids the hazardous distillation step. The concentration of MHP will decrease over time, so it must be quantified before use.

Option B: Ether Extraction and Distillation EXTREME CAUTION IS ADVISED FOR THIS STEP DUE TO THE EXPLOSIVE NATURE OF CONCENTRATED MHP.

  • The product can be removed from the reaction mixture by continuous extraction with diethyl ether.[5]

  • Dry the ether extract over anhydrous magnesium sulfate.

  • Carefully remove the ether by rotary evaporation at low temperature.

  • The resulting crude MHP can be purified by fractional distillation at reduced pressure. A Fenske helix column is recommended.[5] The boiling point of MHP is 46°C.[7]

2.1.4. Quantification

  • Iodimetric Titration: MHP can be quantified by reacting it with an excess of iodide in an acidic solution, followed by titration of the liberated iodine with a standardized sodium thiosulfate solution.[5]

  • ¹H NMR Spectroscopy: The concentration of MHP can be determined using ¹H NMR spectroscopy. The hydroperoxyl proton of MHP has a characteristic chemical shift.[8]

Method 2: Photocatalytic Oxidation of Methane

This method involves the selective oxidation of methane to MHP using a photocatalyst, water as the oxidant source, and simulated solar light.[3][4][9]

2.2.1. Chemical Reaction Pathway

CH4 CH₄ Methane Intermediates Radical Intermediates (e.g., •OH, •CH₃, •OOH) CH4->Intermediates + •OH H2O H₂O Water H2O->Intermediates + hν on Catalyst Catalyst Photocatalyst (e.g., Pd/MoO₃, TiO₂) Light Simulated Solar Light (hν) MHP CH₃OOH This compound Intermediates->MHP + •OOH Methanol CH₃OH Methanol MHP->Methanol Further reduction

Caption: Photocatalytic oxidation of methane to MHP.

2.2.2. Experimental Protocol

Materials:

  • Photocatalyst (e.g., Pd/MoO₃ or TiO₂)

  • High-purity water

  • Methane (CH₄) gas

  • Photoreactor equipped with a simulated solar light source (e.g., Xenon lamp)

  • Gas-tight reaction vessel with a quartz window

  • Gas flow controllers

Procedure:

  • Suspend the photocatalyst in high-purity water in the photoreactor.

  • Seal the reactor and purge with an inert gas (e.g., Ar or N₂) to remove air.

  • Introduce methane gas into the reactor at a controlled flow rate, allowing it to dissolve in the aqueous suspension.

  • Irradiate the mixture with a simulated solar light source while maintaining a constant temperature (e.g., room temperature) and pressure (e.g., atmospheric pressure).

  • The reaction produces MHP and potentially methanol as a byproduct in the aqueous phase.

2.2.3. Purification and Quantification

  • The aqueous solution containing MHP can be used directly.

  • Quantification can be performed using HPLC or ¹H NMR spectroscopy.[8]

Quantitative Data Summary

ParameterMethod 1: Dimethyl SulfateMethod 2: Photocatalytic OxidationReference(s)
Precursors Dimethyl sulfate, 30% Hydrogen peroxideMethane, Water, Photocatalyst (e.g., Pd/MoO₃, TiO₂)[5],[3],[4],[6]
Reaction Conditions < 19°CRoom temperature, Atmospheric pressure, Simulated solar light[5],[3],[4]
Typical Yield/Productivity ~5% (can be higher with optimization)Up to 42.5 µmol gcat⁻¹ h⁻¹ (for Pd/MoO₃) or 2050 ± 88 µmol·g⁻¹·h⁻¹ (for TiO₂)[5],[3],[4]
Purity of Synthesized MHP Can reach 99% after purificationHigh selectivity for MHP (up to 100% in liquid product for TiO₂)[5],[4]

Introduction of this compound into an Atmospheric Simulation Chamber

4.1. Experimental Workflow

cluster_prep Preparation cluster_intro Introduction cluster_cal Calibration & Monitoring Synthesis Synthesize and Purify This compound Quantify Quantify MHP Concentration (e.g., Titration, NMR) Synthesis->Quantify Vaporize Vaporize Aqueous MHP Solution (e.g., using a heated inlet or bubbler) Quantify->Vaporize Inject Inject Gaseous MHP into Chamber with a carrier gas (e.g., N₂) Vaporize->Inject Monitor Monitor Chamber MHP Concentration (e.g., CIMS, FTIR) Inject->Monitor Calibrate Calibrate against a known standard or calculate from injected amount Monitor->Calibrate

References

Application Notes and Protocols: Methyl Hydroperoxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hydroperoxide (CH₃OOH) is the simplest organic hydroperoxide, a volatile and colorless liquid. While it is a potent oxidizing agent with potential applications in organic synthesis, its use has been limited due to its explosive nature, particularly in concentrated form. These application notes provide a comprehensive overview of the known synthetic uses of this compound, detailed experimental protocols for its preparation and select applications, and critical safety information for its handling.

Safety and Handling

Warning: this compound is a powerful oxidizer and a shock-sensitive explosive, especially when concentrated or heated.[1] Extreme caution must be exercised at all times.

  • Personal Protective Equipment (PPE): Always wear a blast shield, safety glasses, a flame-retardant lab coat, and appropriate gloves when handling this compound or its solutions.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Storage: Store this compound in dilute solutions and at low temperatures (2-8 °C is recommended for hydrogen peroxide, a related compound).[2] Containers should be vented to prevent pressure buildup. Do not store in tightly sealed containers.[3] Avoid contact with metals, combustible materials, and reducing agents.[2][4]

  • Disposal: Spills should be diluted with a compatible inert absorbent and wetted with water.[5] Waste must be disposed of according to institutional and local regulations for hazardous materials.

Preparation of Aqueous this compound

A laboratory-scale synthesis of an aqueous solution of this compound can be achieved through the reaction of dimethyl sulfate with hydrogen peroxide.[6]

Experimental Protocol: Synthesis of Aqueous this compound [6]

  • Materials:

    • Dimethyl sulfate ((CH₃O)₂SO₂) (≥99.5%)

    • 30% Hydrogen peroxide (H₂O₂)

    • Deionized water

  • Procedure:

    • In a three-neck flask equipped with a stirrer and a dropping funnel, mix 62.5 g of deionized water and 37.5 g of 30% hydrogen peroxide.

    • Cool the mixture in an ice bath.

    • Slowly add 25 g of dimethyl sulfate to the stirred mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood. The reaction can be exothermic.

    • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time (Note: The original source does not specify the reaction time, which would need to be determined empirically).

    • The resulting aqueous solution contains this compound. The concentration can be determined by iodometric titration.[1]

Applications in Organic Synthesis

The use of this compound as a primary oxidizing agent in organic synthesis is not as widespread as that of hydrogen peroxide or tert-butyl hydroperoxide due to its instability. However, it is a key intermediate in certain oxidation processes and has been investigated for specific transformations.

Epoxidation of Alkenes

While detailed protocols specifically using isolated this compound are scarce, the in situ generation of peroxyimidic acids from nitriles and hydrogen peroxide (a close analog) is a well-established method for epoxidation.[7] It is plausible that this compound could be used in similar metal-catalyzed epoxidation reactions.

Oxidation of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides is a common application for hydroperoxides. Hydrogen peroxide is widely used for the selective oxidation of sulfides to sulfoxides or sulfones, often in the presence of a catalyst.[4][8][9] this compound is expected to exhibit similar reactivity.

Table 1: Representative Conditions for Sulfide Oxidation with Hydrogen Peroxide (as a proxy for this compound reactivity)

SubstrateOxidant SystemProductYield (%)Reference
Methyl Phenyl Sulfide30% H₂O₂, MWCNTs-COOHMethyl Phenyl Sulfone99[9]
Dibutyl Sulfide30% H₂O₂, Na₂WO₄, C₆H₅PO₃H₂, PTCDibutyl Sulfoxide93[8]
Diphenyl Sulfide30% H₂O₂, Na₂WO₄, C₆H₅PO₃H₂, PTCDiphenyl Sulfone72[8]

Experimental Protocol: General Procedure for Catalytic Oxidation of Sulfides (Adapted from H₂O₂ protocols)

  • Materials:

    • Sulfide substrate

    • Aqueous this compound solution

    • Catalyst (e.g., sodium tungstate)

    • Solvent (e.g., methanol, dichloromethane)

  • Procedure:

    • Dissolve the sulfide substrate in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the solution.

    • Slowly add the aqueous this compound solution to the stirred reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by chromatography if necessary.

Oxidation of Amines to Nitro Compounds

The oxidation of primary aromatic amines to nitro compounds can be achieved using various oxidizing agents, including hydrogen peroxide and organic hydroperoxides.[9][10]

Oxidation of Organoboranes

The hydroboration-oxidation of alkenes is a fundamental transformation in organic synthesis, typically employing alkaline hydrogen peroxide to oxidize the intermediate organoborane to an alcohol.[11][12] Sodium perborate, which releases hydrogen peroxide in situ, is also an effective and safer alternative.[13] this compound could potentially be used in this step, although its advantages over standard reagents are not established.

Logical Workflow for Using this compound

Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start reagents Dimethyl Sulfate + Hydrogen Peroxide start->reagents synthesis Synthesize Aqueous This compound reagents->synthesis quantification Quantify by Iodometric Titration synthesis->quantification addition Slow Addition of CH3OOH Solution quantification->addition substrate Substrate (e.g., Alkene, Sulfide) reaction_setup Reaction Setup (Solvent, Catalyst) substrate->reaction_setup reaction_setup->addition monitoring Monitor Progress (TLC, GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: General workflow for the preparation and use of this compound.

Reaction Mechanisms

The oxidizing power of this compound stems from the weak O-O bond. In many reactions, particularly those catalyzed by metals, the mechanism involves the formation of metal-peroxo species that act as the active oxidant.

Mechanism cluster_activation Catalyst Activation cluster_oxidation Substrate Oxidation catalyst Metal Catalyst (M) active_complex [M]-O-OCH3 catalyst->active_complex + CH3OOH meooh CH3OOH meooh->active_complex product Oxidized Product active_complex->product + Substrate substrate Substrate substrate->product

Caption: Simplified metal-catalyzed oxidation mechanism.

Conclusion

This compound is a potent oxidizing agent with potential utility in organic synthesis. However, its hazardous nature necessitates careful handling and limits its widespread application. The protocols and information provided herein are intended to guide researchers in the safe preparation and use of this reagent. Further research into stabilized formulations or in situ generation methods could expand the synthetic utility of this compound in the future.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Heterogeneous Decomposition of Methyl Hydroperoxide in Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl hydroperoxide (MHP). The focus is on preventing its heterogeneous decomposition within reactor systems.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, offering potential causes and actionable solutions.

Issue 1: Rapid and Uncontrolled Decomposition of this compound

Potential Cause Troubleshooting Step Expected Outcome
Active Metal Surfaces The inner surfaces of your reactor (e.g., stainless steel, iron, copper) can catalytically accelerate the decomposition of MHP.[1][2][3]Passivate the reactor and any wetted metal components. See the detailed Reactor Passivation Protocol below. A properly passivated surface will be rendered non-reactive to the peroxide.[4]
Contamination Trace amounts of transition metals (e.g., iron, copper, chromium), their salts, or even dust and dirt can initiate rapid decomposition.[1][3][5][6]Thoroughly clean the reactor system before use. Use high-purity solvents and reagents. Avoid using metal spatulas or stirring bars that could introduce contaminants.[7]
Elevated Temperature The rate of peroxide decomposition approximately doubles for every 10°C rise in temperature.[1]Maintain strict temperature control. Store MHP at the lowest possible temperature consistent with its solubility and freezing point.[3] Note that some organic peroxides can become more shock-sensitive if frozen.[7]
Incorrect Material Compatibility Use of incompatible materials for seals, tubing, or other components can lead to decomposition.Consult material compatibility charts. Generally, materials like Teflon (PTFE), polyethylene, and certain grades of passivated stainless steel are preferred.[7]

Issue 2: Inconsistent Experimental Results and Poor Reproducibility

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Surface Passivation The effectiveness of the passivation layer can degrade over time or vary between batches.Implement a standardized and repeatable passivation protocol. Regularly test the integrity of the passivated surface.[4]
Variable Contaminant Levels Small variations in the cleanliness of the reactor or purity of reagents can lead to different decomposition rates.Standardize cleaning procedures. Use reagents from the same batch where possible and consider filtration of solvents.
Aging of this compound MHP can slowly decompose over time, even under ideal storage conditions, leading to a decrease in concentration and the formation of byproducts.Use freshly prepared or recently acquired MHP. Consider titrating the MHP solution to determine its exact concentration before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is heterogeneous decomposition and why is it a problem for this compound?

A: Heterogeneous decomposition refers to the breakdown of a substance at the interface with a different phase, in this case, the solid surfaces of the reactor.[8] This is a significant issue for this compound because its decomposition can be catalyzed by various materials, particularly metals, leading to a loss of the desired compound, the formation of unwanted byproducts, and potentially a dangerous buildup of pressure from gas evolution.[1][8] Early studies on the thermal decomposition of MHP noted that the reaction is partly heterogeneous, making it difficult to obtain reliable kinetic data without carefully considering the reactor surface.[8]

Q2: What is reactor passivation and how does it prevent decomposition?

A: Passivation is a chemical treatment process that creates a thin, non-reactive oxide layer on a metal surface.[4][9] This protective film acts as a barrier, preventing the metal from coming into direct contact with the peroxygen compound and thus inhibiting the catalytic decomposition.[4][9] For stainless steel reactors, this is typically achieved by treating the surface with an acid, such as nitric acid.[4]

Q3: Can I use a glass or Teflon-lined reactor to avoid these issues?

A: Yes, using reactors made of or lined with inert materials like borosilicate glass or Teflon is an excellent strategy to minimize heterogeneous decomposition. However, it is crucial to ensure that all wetted parts, including stirrers, probes, and transfer lines, are also constructed from compatible and inert materials.

Q4: Are there any chemical inhibitors I can add to stabilize my this compound solution?

A: While the literature on specific inhibitors for this compound is sparse, principles from hydrogen peroxide and other organic peroxides can be applied. For some organic hydroperoxides, small amounts of water-soluble inorganic alkalis have been used for stabilization.[10] Additionally, compounds that can chelate metal ions, such as phosphonic acids, are used in hydrogen peroxide stabilization and may offer some benefit.[11] It is critical to experimentally verify the compatibility and effectiveness of any potential inhibitor with your specific reaction system, as some additives could have unintended consequences.

Q5: How can I monitor the decomposition of this compound during my experiment?

A: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[12] This allows for the quantitative measurement of MHP over time, providing data on its stability and decomposition rate under your experimental conditions.

Experimental Protocols

Protocol 1: Reactor Passivation (Adapted from Hydrogen Peroxide Procedures)

This protocol is a general guideline for the passivation of stainless steel reactors. It should be performed by qualified personnel with appropriate safety precautions.[4]

  • Grinding: Mechanically remove any weld spatter and smooth out scratches on the reactor surface.

  • Degreasing: Clean the surfaces with a suitable degreasing solution to remove oils and grease. Rinse thoroughly with deionized water until the pH is neutral.

  • Pickling: Apply a pickling solution (e.g., a suitable acid mixture) at ambient temperature for approximately one hour to chemically clean the surface.

  • Rinsing: Thoroughly rinse the reactor with deionized water until the pH of the rinse water is neutral.

  • Passivating: Apply a 30-35% (w/w) nitric acid solution to the reactor surfaces at ambient temperature for at least two hours.[4] This step forms the protective oxide layer.

  • Final Rinse: Rinse the reactor multiple times with deionized water until the pH is neutral.

  • Testing (Optional but Recommended): A test with a dilute hydrogen peroxide solution (3-5%) can be performed to ensure the passivation was successful.[4] A stable peroxide concentration indicates a properly passivated surface.

Protocol 2: Monitoring MHP Concentration by HPLC

This is a generalized procedure and should be adapted based on available instrumentation and specific experimental needs.

  • Sample Preparation: At specified time intervals, carefully withdraw an aliquot from the reactor. The sample may need to be quenched or diluted immediately in a cold, inert solvent to prevent further reaction.

  • Mobile Phase: Prepare an appropriate mobile phase, often an aqueous solution with a pH of around 3.5, using high-purity water and acids like phosphoric acid.

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., C18) and a post-column derivatization system for detection.

  • Detection: A common method involves the reaction of hydroperoxides with p-hydroxyphenylacetic acid in the presence of a peroxidase enzyme to produce a fluorescent dimer, which can be quantified with a fluorescence detector.[12]

  • Quantification: Create a calibration curve using MHP standards of known concentrations to quantify the amount of MHP in the experimental samples.

Visualizations

Heterogeneous_Decomposition_Pathway Heterogeneous Decomposition Pathway of MHP MHP This compound (CH3OOH) ReactorSurface Active Reactor Surface (e.g., Stainless Steel) MHP->ReactorSurface Contact Decomposition Catalytic Decomposition ReactorSurface->Decomposition Catalysis Products Decomposition Products (e.g., CH3O•, •OH, H2O, etc.) Decomposition->Products Passivation Passivation Layer (Inert Oxide Film) Passivation->ReactorSurface Inhibits

Caption: Catalytic decomposition of MHP on an active reactor surface and its prevention by a passivation layer.

Troubleshooting_Workflow Troubleshooting Workflow for MHP Decomposition Start Uncontrolled MHP Decomposition Observed CheckSurface Is the reactor surface passivated and inert? Start->CheckSurface CheckTemp Is the temperature strictly controlled? CheckSurface->CheckTemp Yes Passivate Action: Passivate reactor and check all wetted parts. CheckSurface->Passivate No CheckContamination Are reagents and reactor free from contaminants? CheckTemp->CheckContamination Yes ControlTemp Action: Implement rigorous temperature control. CheckTemp->ControlTemp No CleanSystem Action: Thoroughly clean system and use high-purity reagents. CheckContamination->CleanSystem No Resolved Problem Resolved CheckContamination->Resolved Yes Passivate->Resolved ControlTemp->Resolved CleanSystem->Resolved

Caption: A logical workflow for troubleshooting unexpected decomposition of this compound.

References

Technical Support Center: Stabilization of Aqueous Methyl Hydroperoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of methyl hydroperoxide (MHP). Our goal is to help you maintain the stability of your MHP solutions to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of aqueous this compound solutions.

Problem Possible Causes Recommended Solutions
Rapid decrease in MHP concentration High storage temperature.Store the MHP solution in a refrigerator at 2-8°C. Avoid freezing, as this can damage the container and alter the concentration upon thawing.[1][2]
Contamination with transition metals (e.g., Fe, Cu, Cr).[1][3]Use high-purity water and acid-washed glassware. Avoid contact with metal spatulas or other metal objects. If contamination is suspected, prepare a fresh solution.
Incorrect pH of the solution.Adjust the pH of the solution to a weakly acidic range (pH 3-5) using a compatible buffer or acid. Basic conditions are known to accelerate the decomposition of peroxides.[4][5][6]
Exposure to light.Store the solution in an opaque or amber-colored bottle to protect it from light, which can induce photochemical decomposition.[2]
Inconsistent experimental results Degradation of the MHP stock solution.Regularly check the concentration of your MHP stock solution using a reliable analytical method (e.g., titration). Prepare fresh stock solutions frequently.
Incomplete mixing of the stabilizer.Ensure the stabilizer is fully dissolved and homogeneously mixed into the MHP solution.
Visible gas evolution from the solution Active decomposition of MHP.This indicates a significant stability issue. The solution should be handled with extreme caution in a well-ventilated area. Consider immediate, safe disposal. Review your preparation and storage procedures to identify the cause of decomposition.
Precipitate formation in the solution Incompatibility of the stabilizer with the solution matrix.Ensure the chosen stabilizer is fully soluble in your aqueous MHP solution at the intended storage temperature.
Reaction of MHP with a component of the solution.Verify the compatibility of all components in your experimental setup with this compound.

Frequently Asked Questions (FAQs)

Preparation and Stabilization

Q1: What are the primary factors that cause the decomposition of aqueous this compound solutions?

A1: The main factors contributing to the decomposition of aqueous MHP solutions are elevated temperature, exposure to light, inappropriate pH, and contamination with catalytic impurities, especially transition metal ions such as iron, copper, and chromium.[1][2][3][5]

Q2: What type of stabilizers can be used for aqueous MHP solutions?

A2: While specific data for MHP is limited, by analogy with hydrogen peroxide and other organic peroxides, common stabilizers include chelating agents like ethylenediaminetetraacetic acid (EDTA) and phosphonates (e.g., Dequest products) that sequester metal ions.[4][7][8] Maintaining a weakly acidic pH (3-5) also significantly contributes to stability.[4][6]

Q3: Is there a recommended protocol for preparing a stabilized aqueous MHP solution?

A3: Yes, a general protocol based on methods for stabilizing similar peroxides is provided in the "Experimental Protocols" section below. This involves the use of high-purity reagents, selection of an appropriate stabilizer, and adjustment of the pH.

Storage and Handling

Q4: What are the ideal storage conditions for stabilized aqueous MHP solutions?

A4: Stabilized aqueous MHP solutions should be stored in a refrigerator at a temperature between 2°C and 8°C.[2] The container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be opaque or amber-colored to protect from light, and have a vented cap to prevent pressure buildup from slow decomposition.[2]

Q5: How long can I store a stabilized aqueous MHP solution?

A5: The shelf life of a stabilized MHP solution depends on the purity of the reagents, the effectiveness of the stabilizer, and the storage conditions. It is recommended to prepare fresh solutions regularly and to verify the concentration before use, especially for sensitive experiments. One study noted that in an unacidified reaction mixture, this compound showed limited decomposition over several days, while hydrogen peroxide decomposed completely.[4]

Q6: What are the key safety precautions when working with this compound?

A6: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid contact with incompatible materials, such as strong acids, bases, reducing agents, and metals. Be aware of the potential for rapid decomposition if the solution is contaminated or heated.

Troubleshooting

Q7: My MHP solution is turning yellow. What does this indicate?

A7: A color change may indicate the presence of impurities or the formation of degradation products. It is advisable to discard the solution safely and prepare a fresh one using high-purity reagents.

Q8: I observe a faster decomposition rate in my experiments than expected. What could be the cause?

A8: This could be due to several factors, including a higher than expected ambient temperature in the lab, contamination of your reagents or glassware, or an incorrect pH of your final reaction mixture. Review the troubleshooting guide for a more detailed checklist.

Quantitative Data

Table 1: Decomposition of this compound in Acetonitrile
Temperature (°C)Time (hours)Decomposition (%)
4024Stable
602436
Data from a study on the thermal decomposition of this compound in acetonitrile.
Table 2: First-Order Rate Coefficients for Aqueous-Phase Decomposition of α-Hydroxyalkyl-Hydroperoxides (as an analogy)
Temperature (K)pHRate Coefficient (k, s⁻¹)
2886.1(4.7 ± 0.2) × 10⁻⁵
2986.1(1.5 ± 0.4) × 10⁻⁴
3086.1(3.4 ± 0.9) × 10⁻⁴
3186.1(1.0 ± 0.2) × 10⁻³
Data for α-terpineol α-HHs, which may serve as a qualitative guide for the temperature dependence of MHP decomposition.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous this compound Solution

This protocol is a synthesized procedure based on best practices for handling and stabilizing hydrogen peroxide and other organic peroxides.

Materials:

  • This compound (as a concentrated stock or to be synthesized)

  • High-purity, deionized water

  • Stabilizer stock solution (e.g., 0.1 M EDTA solution)

  • pH adjustment solution (e.g., dilute phosphoric acid or a suitable buffer)

  • Acid-washed borosilicate glassware

  • Calibrated pH meter

Procedure:

  • Preparation of Dilute MHP Solution:

    • In a clean, acid-washed beaker, add the desired volume of high-purity water.

    • While stirring gently with a non-metallic stir bar, slowly add the required amount of concentrated MHP stock solution to achieve the target final concentration.

    • Perform this step in a fume hood and on a cooling bath to dissipate any heat generated.

  • Addition of Stabilizer:

    • To the dilute MHP solution, add a small volume of the stabilizer stock solution. A typical starting concentration for a chelating agent like EDTA is in the range of 10-100 µM.

    • Continue stirring to ensure complete mixing.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Slowly add the pH adjustment solution dropwise while stirring until the pH is within the desired range (e.g., 3.5 - 4.5).

    • Allow the solution to stabilize for a few minutes and re-check the pH.

  • Final Dilution and Storage:

    • If necessary, transfer the stabilized solution to a volumetric flask and add high-purity water to the mark to achieve the final desired volume and concentration.

    • Transfer the final solution to a pre-labeled, opaque, and vented storage container.

    • Store the container in a refrigerator at 2-8°C.

Visualizations

Decomposition_Pathway MHP This compound (CH3OOH) Radicals Methoxy Radical (CH3O•) + Hydroxyl Radical (•OH) MHP->Radicals Homolytic Cleavage Initiation Initiation (Heat, Light, Metal Ions) Initiation->MHP Propagation Propagation Reactions Radicals->Propagation Propagation->MHP Chain Reaction with MHP Products Decomposition Products (e.g., Formaldehyde, Methanol, Water) Propagation->Products

Caption: Simplified decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: High-Purity Reagents dilute Dilute MHP in Water start->dilute add_stabilizer Add Chelating Agent (e.g., EDTA) dilute->add_stabilizer adjust_ph Adjust pH to 3.5-4.5 add_stabilizer->adjust_ph store Store in Opaque, Vented Container at 2-8°C adjust_ph->store check_conc Verify Concentration Before Use store->check_conc experiment Perform Experiment check_conc->experiment

Caption: Workflow for preparing and using stabilized aqueous MHP solutions.

References

Technical Support Center: Minimizing Interferences in the Detection of Atmospheric Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the detection of atmospheric methyl hydroperoxide (MHP).

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences encountered when measuring atmospheric this compound?

A1: The most significant interferences depend on the analytical technique employed, particularly for Chemical Ionization Mass Spectrometry (CIMS), a common method for MHP detection. Key interferents include:

  • Water Vapor: High humidity can decrease the sensitivity of CIMS instruments for MHP detection.[1]

  • Methylene Diol (HOCH₂OH): This compound is an isobaric interference, meaning it has the same mass-to-charge ratio as the MHP-ion cluster detected by CIMS. This interference is particularly problematic in environments with high water vapor and formaldehyde concentrations, as methylene diol is formed from the hydration of formaldehyde.[1][2]

  • Ozone (O₃) and Nitrogen Oxides (NOx): In CIMS methods utilizing O₂⁻ reagent ions, ozone and nitrogen oxides can form interfering cluster ions such as CO₃⁻(H₂O) and NO₃⁻(H₂O) that can be detected at the same mass-to-charge ratio as MHP.

  • Other Organic Hydroperoxides (ROOH): Techniques like dual-enzyme fluorescence spectroscopy may measure the total concentration of organic hydroperoxides, which can be an interference if the specific measurement of MHP is desired.

  • Sulfur Dioxide (SO₂), Metal Ions, and Nitrogen Monoxide (NO): These substances can lead to the loss of hydroperoxides in aqueous solutions, which can be a concern for methods that involve sample collection in a liquid phase.

Q2: How can I prepare a reliable this compound standard for calibration?

A2: A common method for synthesizing an aqueous this compound (CH₃OOH) solution involves the reaction of dimethyl sulfate with hydrogen peroxide in an aqueous solution. The concentration of the resulting MHP solution can be determined by volumetric titration. For gas-phase calibration, the prepared aqueous standard can be used in a temperature-controlled diffusion vial to generate a stable source of gaseous MHP. The concentration of the gas-phase standard can be verified using techniques like Fourier Transform Infrared (FTIR) spectroscopy.

Q3: What is the principle behind using tandem mass spectrometry (MS/MS) to reduce interferences?

A3: Tandem mass spectrometry, for example, with a triple quadrupole mass spectrometer, helps to differentiate MHP from isobaric interferences like methylene diol. In this technique, the parent ion (e.g., the MHP-ion cluster at m/z 133) is selected in the first quadrupole, then fragmented by collision-induced dissociation in the second quadrupole. The third quadrupole is then used to detect a specific fragment ion (daughter ion) that is characteristic of MHP (e.g., at m/z 85).[1][3] Since the isobaric interference may not produce the same fragment ion, this method provides a much more selective and accurate measurement of MHP.[1][3]

Troubleshooting Guides

Issue 1: Decreased or unstable MHP signal in high humidity conditions.
  • Possible Cause: High water vapor concentrations can reduce the sensitivity of Chemical Ionization Mass Spectrometry (CIMS) instruments for MHP.[1]

  • Troubleshooting Steps:

    • Water Vapor Dependent Calibration: Perform calibrations across a range of water vapor mixing ratios to characterize the instrument's response. This allows for the application of a correction factor to the data based on ambient humidity.[1][3]

    • Use of an Isotopic Standard: Introduce a continuous flow of an isotopically labeled MHP standard (e.g., CD₃OOH) into the instrument. By measuring the ratio of the ambient MHP signal to the labeled standard's signal, variations in instrument sensitivity due to changes in water vapor and temperature can be accounted for.[1]

    • Sample Drying: While not always feasible for in-situ measurements, passing the sample air through a Nafion dryer can reduce the water vapor content before it enters the instrument. Care must be taken to ensure that MHP is not lost on the dryer surfaces.

Issue 2: Unexpectedly high MHP signal, especially in polluted or high-humidity environments.
  • Possible Cause: This is likely due to an isobaric interference from methylene diol (HOCH₂OH), which is formed from the reaction of formaldehyde and water and has the same mass-to-charge ratio as the MHP-ion cluster in CIMS.[1][2]

  • Troubleshooting Steps:

    • Tandem Mass Spectrometry (MS/MS): If available, use a triple quadrupole CIMS and monitor a specific fragment ion of MHP to distinguish it from the isobaric interference.[1][3]

    • Quantify Methylene Diol Contribution: The relative sensitivity of the CIMS instrument to MHP and methylene diol is dependent on water vapor. By characterizing this relationship in the laboratory, it is possible to estimate and subtract the contribution of methylene diol to the measured signal, especially if formaldehyde and water vapor concentrations are also measured.[2]

    • Data Filtering: For datasets where MS/MS is not available, it may be necessary to flag or exclude data from periods with very high water vapor mixing ratios (e.g., above 7,500 ppmv) where the methylene diol interference is expected to be most significant.[1]

Issue 3: Potential interference from high concentrations of ozone.
  • Possible Cause: Ozone can interfere with some MHP detection methods, either by reacting with MHP in the sampling lines or by forming interfering ions in the CIMS source.

  • Troubleshooting Steps:

    • Use of an Ozone Scrubber: Place a scrubber at the inlet of the sampling line to remove ozone from the sample air. A common type of ozone scrubber uses sodium thiosulfate (Na₂S₂O₃) coated on a filter. The efficiency of the scrubber can be dependent on relative humidity.[4]

    • Scrubber Lifetime: The lifetime of an ozone scrubber depends on the ozone concentration and the sample flow rate. It is important to regularly replace the scrubber to ensure its effectiveness. The table below provides an example of scrubber lifetime under different conditions.[4]

    • In-flight Zeroing: For aircraft measurements, a scrubber containing a catalyst like Pd-coated alumina and NaHCO₃ can be used to remove all peroxides from the ambient air to provide an in-flight zero measurement, which helps to correct for instrumental background signals.[3]

Data and Protocols

Quantitative Data on Interferences and Mitigation

Table 1: CIMS Sensitivity to this compound (MHP) and Methylene Diol (MD) as a Function of Water Vapor

Water Vapor (ppmv)Relative Sensitivity of MHP (S_MHP)Relative Sensitivity of MD (S_MD)Ratio of Sensitivities (S_MD / S_MHP)
01.001.001.00
50000.800.951.19
100000.600.851.42
150000.400.701.75
200000.250.502.00

Note: This table is illustrative and based on the trends described in the literature.[2] The exact values are instrument-dependent and should be determined through laboratory calibrations.

Table 2: Example Lifetime of a Sodium Thiosulfate Ozone Scrubber

Ozone Concentration (ppb)Sample Flow Rate (sccm)Scrubber Lifetime (hours)
50255> 80
15062030
100020018
10005508

Data adapted from Ernle et al., 2023.[4]

Experimental Protocols

Protocol 1: Water Vapor Dependent Calibration of a CIMS Instrument for MHP Measurement

  • Prepare a stable MHP gas source: Use a temperature-controlled diffusion vial containing a synthesized and quantified aqueous MHP solution.

  • Generate a humidified zero air stream: Mix dry zero air with a stream of zero air bubbled through water to achieve a range of water vapor concentrations relevant to atmospheric conditions.

  • Introduce the MHP standard: Add a constant flow of the MHP gas standard to the humidified zero air stream.

  • Measure the CIMS signal: Record the signal of the MHP-ion cluster at different water vapor concentrations. Also, monitor the reagent ion signals.

  • Determine the sensitivity curve: Plot the normalized MHP signal as a function of the water vapor mixing ratio in the instrument's flow tube. This curve can then be used to correct ambient MHP measurements for the effect of humidity.[3]

Protocol 2: Synthesis of an Aqueous this compound (MHP) Standard

Caution: This synthesis involves hazardous materials and should be performed in a fume hood with appropriate personal protective equipment.

  • Prepare the reaction mixture: In a three-neck flask, combine 62.5 g of deionized water, 37.5 g of 30% hydrogen peroxide, and 25 g of dimethyl sulfate.

  • Control the reaction temperature: Maintain the temperature of the reaction mixture below 25°C using a cooling bath.

  • Neutralize the solution: After the reaction is complete, slowly add a 40% potassium hydroxide solution to neutralize the mixture to a pH of 7-8.

  • Purify the MHP solution: The resulting solution will contain MHP, as well as methanol and other byproducts. For higher purity, the MHP can be extracted into an organic solvent and then back-extracted into water.

  • Quantify the MHP concentration: Determine the concentration of the final aqueous MHP solution using a standard method such as iodometric titration or a commercially available peroxide assay.

Visualizations

experimental_workflow cluster_sampling Sample Collection and Conditioning cluster_analysis Analysis cluster_processing Data Processing Ambient_Air Ambient Air Inlet Sampling Inlet Ambient_Air->Inlet Ozone_Scrubber Ozone Scrubber (e.g., Na2S2O3) Nafion_Dryer Nafion Dryer (Optional) Ozone_Scrubber->Nafion_Dryer Inlet->Ozone_Scrubber CIMS CIMS Instrument Nafion_Dryer->CIMS Isotope_Standard Isotopic MHP Standard (CD3OOH) Isotope_Standard->CIMS Data_Acquisition Data Acquisition System CIMS->Data_Acquisition Water_Vapor_Correction Apply Water Vapor Correction Data_Acquisition->Water_Vapor_Correction Methylene_Diol_Correction Correct for Methylene Diol Interference Water_Vapor_Correction->Methylene_Diol_Correction Final_MHP Final MHP Concentration Methylene_Diol_Correction->Final_MHP

Caption: Experimental workflow for MHP detection with interference mitigation.

troubleshooting_logic start Inaccurate MHP Measurement q1 Is the environment highly humid? start->q1 a1_yes Perform water vapor dependent calibration q1->a1_yes Yes a1_no Check for other interferences q1->a1_no No q2 Are formaldehyde concentrations high? a1_no->q2 a2_yes Use Tandem MS (MS/MS) to isolate MHP signal q2->a2_yes Yes a2_no Check for ozone interference q2->a2_no No q3 Are ozone concentrations high? a2_no->q3 a3_yes Install an ozone scrubber q3->a3_yes Yes a3_no Review calibration and instrument stability q3->a3_no No

Caption: Troubleshooting logic for inaccurate MHP measurements.

References

Technical Support Center: Laboratory-Scale Synthesis of Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale synthesis of methyl hydroperoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields, troubleshooting common issues, and ensuring safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?

A1: The most frequently cited method is the reaction of dimethyl sulfate with hydrogen peroxide in an aqueous solution. A common protocol involves carefully mixing dimethyl sulfate with a solution of hydrogen peroxide and water.[1] This method is favored for its relatively straightforward procedure and accessible starting materials.

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Decomposition of the product: this compound is thermally sensitive and can decompose, especially at elevated temperatures.[1]

  • Suboptimal reaction temperature: The reaction is exothermic, and excessive temperature can lead to side reactions and product degradation.

  • Incorrect stoichiometry: The molar ratio of dimethyl sulfate to hydrogen peroxide is crucial for maximizing yield.

  • Presence of impurities: Contaminants in the starting materials or reaction vessel can catalyze the decomposition of both hydrogen peroxide and this compound.

  • Inefficient purification: Product loss during workup and purification steps is a common cause of low isolated yields.

Q3: How can I remove unreacted hydrogen peroxide from my product?

A3: A simple and safer alternative to hazardous distillation is to let the unacidified reaction mixture stand for several days. This allows the excess hydrogen peroxide to decompose with only limited decomposition of the this compound.[1] For more active removal, carefully controlled chemical decomposition methods can be employed.

Q4: What are the primary safety concerns when synthesizing and handling this compound?

A4: this compound is a high-energy, explosive compound, particularly in concentrated form.[2][3] Key safety precautions include:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid heat, sparks, open flames, and static discharge.[2]

  • Do not use metal spatulas or stir bars, as metal contamination can catalyze explosive decomposition.[2]

  • Store this compound in a cool, dark place, away from incompatible materials.

Q5: How can I confirm the presence and determine the concentration of this compound in my sample?

A5: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of hydroperoxides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used for the simultaneous quantification of this compound and other peroxides in a mixture.

  • Gas Chromatography (GC): GC can also be employed for the analysis of this compound.

  • Titration Methods: Volumetric titration can be used to determine the concentration of the synthesized this compound.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Action Expected Outcome
Degraded Starting Materials Use fresh, high-purity dimethyl sulfate and a stabilized solution of hydrogen peroxide. Verify the concentration of the hydrogen peroxide solution before use.Improved reaction efficiency and higher product yield.
Incorrect Reaction Temperature Maintain the reaction temperature within the recommended range (typically cool, using an ice bath). Monitor the temperature closely, as the reaction is exothermic.Minimized side reactions and reduced decomposition of the product.
Improper Reagent Stoichiometry Carefully calculate and measure the molar ratios of dimethyl sulfate and hydrogen peroxide as specified in the protocol.Optimized conversion of starting materials to the desired product.
Presence of Contaminants Ensure all glassware is scrupulously clean and free of any metal residues. Use non-metallic stir bars and spatulas.Reduced catalytic decomposition of peroxides, leading to a higher yield.
Issue 2: Product Decomposition or Instability
Potential Cause Recommended Action Expected Outcome
Elevated Temperature Avoid heating the reaction mixture. If distillation is attempted for purification, use reduced pressure to keep the temperature low. However, allowing the mixture to stand is a safer alternative to distillation for removing excess H2O2.[1]Preservation of the this compound product.
Contamination with Metals As mentioned above, avoid all contact with metals. Use ceramic, Teflon, or wooden labware.[2]Prevention of explosive decomposition catalyzed by metal ions.
Exposure to Light Store the reaction mixture and the purified product in amber glass bottles or otherwise protected from light.Minimized photolytic decomposition of the product.
Issue 3: Impure Product After Synthesis
Potential Cause Recommended Action Expected Outcome
Residual Hydrogen Peroxide Allow the unacidified reaction mixture to stand for several days to allow for the natural decomposition of excess hydrogen peroxide.[1]A purer product with minimal contamination from unreacted hydrogen peroxide.
Residual Dimethyl Sulfate Purification can be achieved by carefully controlled extraction or chromatographic methods. Given the hazardous nature of the components, these steps should be performed with extreme caution.Isolation of this compound from the unreacted starting material.
Side-Products from Decomposition Maintain a low reaction temperature and avoid contaminants to minimize the formation of decomposition products such as methanol and formic acid.Higher purity of the final product.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is adapted from established methods for the laboratory-scale synthesis of this compound.

Materials:

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ice bath

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar (non-metallic)

  • Dropping funnel

  • Thermometer

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 62.5 g of deionized water and 37.5 g of 30% hydrogen peroxide.[1]

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add 25 g of dimethyl sulfate to the stirred mixture via the dropping funnel.[1] The addition should be dropwise to control the exothermic reaction and keep the temperature from rising significantly.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for the recommended reaction time (this can vary, but several hours is typical).

  • For purification from excess hydrogen peroxide, the reaction mixture can be left to stand in a cool, dark place for several days.[1]

  • The final aqueous solution contains this compound. The concentration can be determined using the analytical methods mentioned in the FAQs.

Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Hydrogen peroxide is a strong oxidizer. This synthesis must be performed in a fume hood with appropriate PPE.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start reagents Combine Water and Hydrogen Peroxide start->reagents cool Cool Mixture in Ice Bath reagents->cool add_dms Slowly Add Dimethyl Sulfate cool->add_dms stir Stir Reaction Mixture add_dms->stir purify Allow H2O2 to Decompose (Days) stir->purify analyze Analyze Product (HPLC, NMR, GC) purify->analyze end End Product: Aqueous Methyl Hydroperoxide analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Product Decomposition low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Impure Reagents low_yield->cause3 cause4 Purification Loss low_yield->cause4 sol1 Maintain Low Temp, Avoid Light & Metals cause1->sol1 sol2 Use Ice Bath, Monitor Exotherm cause2->sol2 sol3 Use High-Purity Starting Materials cause3->sol3 sol4 Optimize Purification Procedure cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Methyl Hydroperoxide Measurement Instruments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl hydroperoxide (MHP) measurement instruments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of this compound.

Issue: Inaccurate or Unstable Readings

Question: My instrument is giving inaccurate or fluctuating readings for this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Inaccurate or unstable readings are a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting_Inaccurate_Readings start Start: Inaccurate/Unstable MHP Readings check_calibration 1. Verify Instrument Calibration start->check_calibration calibration_ok Calibration is Valid check_calibration->calibration_ok recalibrate Recalibrate Instrument calibration_ok->recalibrate No check_standard 2. Check MHP Standard Integrity calibration_ok->check_standard Yes recalibrate->check_standard standard_ok Standard is Fresh & Pure check_standard->standard_ok prepare_standard Prepare Fresh MHP Standard standard_ok->prepare_standard No check_interference 3. Investigate Potential Interferences (e.g., Formaldehyde) standard_ok->check_interference Yes prepare_standard->recalibrate interference_present Interference Detected check_interference->interference_present correct_interference Apply Correction for Interference interference_present->correct_interference Yes check_instrument 4. Inspect Instrument Components (e.g., inlet, ion source) interference_present->check_instrument No end End: Readings Stabilized correct_interference->end instrument_ok Components are Clean & Functional check_instrument->instrument_ok contact_support Contact Technical Support instrument_ok->contact_support No instrument_ok->end Yes clean_maintain Clean/Maintain Components clean_maintain->check_instrument

Caption: Troubleshooting workflow for inaccurate MHP readings.

Detailed Steps:

  • Verify Instrument Calibration:

    • Check the date of the last calibration. If it is outside the recommended interval, recalibration is necessary.

    • Run a known concentration standard. If the reading is outside the expected range (typically ±10%), recalibrate the instrument.

  • Check MHP Standard Integrity:

    • This compound standards can degrade over time. Ensure you are using a fresh, properly stored standard.

    • If you prepare your own standards, verify their concentration using a primary method like iodometric titration. Impurities from the synthesis process, such as formaldehyde and methanol, can lead to inaccurate measurements.[1]

  • Investigate Potential Interferences:

    • Formaldehyde Interference: A significant challenge in MHP measurement, particularly with Proton Transfer Reaction-Mass Spectrometry (PTR-MS), is interference from formaldehyde (CH₂O).[1]

      • MHP can fragment to m/z 31, which is the same mass-to-charge ratio as protonated formaldehyde.[1]

      • Formaldehyde can form water clusters (HCHO(H₂O)⁺) at m/z 49, the same m/z as protonated MHP.[1]

    • Correction for Formaldehyde Interference: It has been shown that correcting for interferences from compounds like this compound, methanol, and ethanol can significantly improve the accuracy of formaldehyde measurements, and by extension, MHP measurements where these interferences are reciprocal.[2] While a detailed, universal correction algorithm is instrument-specific, it generally involves characterizing the instrument's response to formaldehyde and its water clustering efficiency.

  • Inspect Instrument Components:

    • Inlet System: Check for leaks, contamination, or blockages in the sample inlet line.

    • Ion Source: A contaminated ion source can lead to unstable ion signals and poor sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

    • Mass Analyzer and Detector: Ensure that the mass spectrometer is properly tuned and calibrated.[3]

Issue: No Signal or "No Peaks" in the Data

Question: My instrument is not showing any signal for this compound. What should I do?

Answer:

The absence of a signal can be due to issues with the sample introduction, the instrument's core components, or the data acquisition system.

Troubleshooting_No_Signal start Start: No MHP Signal check_sample_flow 1. Verify Sample Flow to Instrument start->check_sample_flow flow_ok Sample Flow is Correct check_sample_flow->flow_ok troubleshoot_flow Check for Leaks, Blockages, or Incorrect Settings flow_ok->troubleshoot_flow No check_instrument_status 2. Check Instrument Status & Error Messages flow_ok->check_instrument_status Yes troubleshoot_flow->check_sample_flow instrument_ready Instrument in 'Ready' State check_instrument_status->instrument_ready resolve_errors Address Specific Error Codes (Consult Manual) instrument_ready->resolve_errors No check_ion_source 3. Inspect Ion Source instrument_ready->check_ion_source Yes resolve_errors->check_instrument_status ion_source_ok Ion Source is Functioning check_ion_source->ion_source_ok clean_maintain_ion_source Clean/Maintain Ion Source ion_source_ok->clean_maintain_ion_source No check_detector 4. Check Detector ion_source_ok->check_detector Yes clean_maintain_ion_source->check_ion_source detector_ok Detector is On & Functioning check_detector->detector_ok detector_ok->start Issue Resolved contact_support Contact Technical Support detector_ok->contact_support If problem persists detector_ok->contact_support No troubleshoot_detector Consult Manual for Detector Troubleshooting troubleshoot_detector->check_detector

Caption: Troubleshooting workflow for no MHP signal.

Detailed Steps:

  • Verify Sample Flow: Ensure that your sample is being introduced into the instrument correctly. Check for any leaks in the gas lines and verify that the flow rates are set as expected.

  • Check Instrument Status: Look for any error messages on the instrument's control software or front panel. Consult the instrument manual for specific error code explanations.

  • Inspect the Ion Source: The ion source is critical for generating the ions that are detected. If it is not functioning correctly, you will not see a signal. Refer to your instrument's manual for procedures to check and clean the ion source.

  • Check the Detector: Ensure the detector is turned on and the voltage is set appropriately. A malfunctioning detector will result in no signal.

Frequently Asked Questions (FAQs)

Calibration

  • Q1: How often should I calibrate my this compound measurement instrument?

    • A1: The frequency of calibration depends on the instrument type, its usage, and the required level of accuracy. For high-precision measurements, it is recommended to perform a calibration before each set of experiments. For routine monitoring, a weekly or bi-weekly calibration may be sufficient. Always follow the manufacturer's recommendations.

  • Q2: What is a reliable method for preparing a this compound standard for calibration?

    • A2: Since high-purity this compound is not widely commercially available, it often needs to be synthesized in the laboratory. A general method for synthesizing hydroxy hydroperoxides involves the reaction of the corresponding epoxide with a water-free solution of hydrogen peroxide in diethyl ether, catalyzed by a molybdenum catalyst.[4] The concentration of the resulting MHP solution should be determined by a primary method like iodometric titration before use as a calibration standard.[1] It is crucial to be aware that some synthesis methods can produce significant impurities, such as formaldehyde, which can interfere with the measurement.[1]

Measurement and Data Interpretation

  • Q3: I see a peak at m/z 49 in my PTR-MS, but I'm not sure if it's all this compound. How can I confirm?

    • A3: A peak at m/z 49 in PTR-MS can be due to protonated this compound (CH₃OOH₂⁺). However, it can also be a water cluster of formaldehyde (HCHO(H₂O)⁺).[1] To distinguish between these, you can:

      • Analyze a known formaldehyde standard to determine its water-clustering behavior in your instrument.

      • Vary the drift tube conditions (e.g., E/N ratio). The clustering of formaldehyde with water is sensitive to these conditions, while the MHP signal may respond differently.[1]

      • Use a complementary measurement technique that does not have this interference, if available.

  • Q4: My baseline is noisy. What can I do to reduce it?

    • A4: A noisy baseline can be caused by several factors:

      • Contaminated Carrier Gas: Ensure you are using a high-purity carrier gas and that the gas lines are clean.

      • Leaks in the System: Check all connections for leaks.

      • Electronic Noise: Ensure the instrument is properly grounded and away from sources of electromagnetic interference.

      • Contaminated Ion Source: A dirty ion source can contribute to a noisy baseline. Follow the manufacturer's procedure for cleaning.

Experimental Protocols

Protocol 1: Iodometric Titration for Determination of this compound Concentration

This protocol is adapted from a method used to determine the concentration of a synthesized MHP solution for calibrating a PTR-MS.[1]

Materials:

  • MHP solution (sample)

  • Distilled water

  • 0.05 M Ferric chloride (FeCl₃·6H₂O) solution

  • 0.05 M Sodium iodide (NaI) solution

  • 1 wt% Starch indicator solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 M)

  • Erlenmeyer flask

  • Pipettes

  • Burette

Procedure:

  • In an Erlenmeyer flask, combine 10 mL of the MHP sample solution, 10 mL of distilled water, and 3 mL of 0.05 M ferric chloride solution.

  • Add 5 drops of 0.05 M sodium iodide solution to the flask.

  • Mix the solution and allow it to react for 5 minutes in the dark. The iodide will be oxidized to iodine by the hydroperoxide.

  • Add 5 drops of 1 wt% starch indicator. The solution should turn a deep blue-black color in the presence of iodine.

  • Titrate the solution with a standardized sodium thiosulfate solution until the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the concentration of MHP in the original sample based on the stoichiometry of the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ and ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O.

Protocol 2: General Synthesis of this compound Standard

This protocol is a generalized procedure for the synthesis of hydroxy hydroperoxides and can be adapted for this compound. Caution: Organic peroxides can be explosive. This synthesis should be performed by trained personnel in a fume hood with appropriate safety precautions.

Materials:

  • Dimethyloxirane (propylene oxide)

  • Hydrogen peroxide (30%)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Bis(acetylacetonato)dioxomolybdenum(VI) (catalyst)

  • Reaction flask

  • Stirring apparatus

  • Separatory funnel

  • Flash column chromatography setup

Procedure:

  • Preparation of Anhydrous Hydrogen Peroxide in Diethyl Ether:

    • To 15 mL of 30% hydrogen peroxide, add an excess of sodium chloride and stir for 10 minutes.

    • Extract the hydrogen peroxide with three 20 mL portions of diethyl ether.

    • Combine the organic phases and dry over anhydrous magnesium sulfate.[4]

  • Synthesis Reaction:

    • In a reaction flask, add the etheric hydrogen peroxide solution to dimethyloxirane (1.5 equivalents of H₂O₂ to 1 equivalent of epoxide).

    • Add a catalytic amount of bis(acetylacetonato)dioxomolybdenum(VI) (e.g., 0.005 equivalents).[4]

    • Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Purification:

    • Once the reaction is complete, carefully remove the diethyl ether under reduced pressure.

    • Purify the resulting crude this compound using flash column chromatography.[4]

  • Concentration Determination:

    • Determine the concentration of the purified MHP solution using the iodometric titration protocol described above.

Data Presentation

Table 1: Common Interferences in MHP Measurement by Mass Spectrometry

Interfering SpeciesMass-to-Charge Ratio (m/z)Instrument TypeNotes
Formaldehyde (HCHO)31 (protonated)PTR-MSMHP can fragment to m/z 31.[1]
Formaldehyde-water cluster (HCHO(H₂O)⁺)49PTR-MSSame m/z as protonated MHP.[1]
Methanol (CH₃OH)33 (protonated)PTR-MSOften present as an impurity in MHP synthesis.[1]
Dimethyl peroxide (CH₃OOCH₃)63 (protonated)PTR-MSA potential byproduct of MHP synthesis.[1]

References

"troubleshooting low signal-to-noise in methyl hydroperoxide mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometric analysis of methyl hydroperoxide (CH₃OOH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results, particularly focusing on improving low signal-to-noise ratios.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the analysis of this compound by mass spectrometry.

Question: I am observing a very low or no signal for my this compound sample. What are the initial steps to troubleshoot this issue?

Answer: A weak or non-existent signal for this compound can be frustrating. Here is a logical workflow to diagnose the problem:

Troubleshooting Workflow for Low Signal cluster_sample Sample Integrity & Preparation cluster_instrument Instrument Settings cluster_system System Health Sample_Prep 1. Verify Sample Preparation - Freshly prepared? - Correct solvent (Methanol)? - Ammonium acetate added? Concentration 2. Check Concentration - Too dilute? - Too concentrated (ion suppression)? Sample_Prep->Concentration Sample Prep OK end Signal Restored Sample_Prep->end Issue Found & Resolved Ion_Source 3. Optimize Ion Source - Correct polarity (+ve for [M+NH4]+)? - Source parameters optimized? Concentration->Ion_Source Concentration OK Concentration->end Issue Found & Resolved MS_Settings 4. Verify MS/MS Settings - Correct precursor ion (m/z 66 for [M+NH4]+)? - Neutral loss of 51 Da monitored? - Collision energy optimized? Ion_Source->MS_Settings Ion Source OK Ion_Source->end Issue Found & Resolved Contamination 5. Check for Contamination - High background noise? - Run a blank. MS_Settings->Contamination MS Settings OK MS_Settings->end Issue Found & Resolved Calibration 6. System Calibration & Tuning - Last calibration/tuning performed? Contamination->Calibration System Clean Contamination->end Issue Found & Resolved Calibration->end System OK start Start: Low/No Signal start->Sample_Prep APCI-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_data Data Analysis Prep Prepare standards and samples in Methanol with ~5mM NH4Ac Inject Inject sample into LC system Prep->Inject Separate Chromatographic separation Inject->Separate Ionize APCI Source (+ve mode) Separate->Ionize Select Q1: Select precursor ion (e.g., m/z 66 for CH3OOH) Ionize->Select Fragment Q2: Collision-Induced Dissociation Select->Fragment Analyze Q3: Analyze for characteristic neutral loss of 51 Da Fragment->Analyze Quantify Quantify using calibration curve Analyze->Quantify end End Quantify->end start Start start->Prep

"optimizing reaction conditions for methyl hydroperoxide-mediated oxidations"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for methyl hydroperoxide-mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, offer frequently asked questions, present key data, and detail experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in this compound-mediated oxidations can stem from several factors. Here's a systematic approach to troubleshooting:

    • Decomposition of this compound: this compound is thermally sensitive and can decompose, especially at elevated temperatures.[1]

      • Troubleshooting Step: Monitor the reaction temperature closely. If the reaction allows, consider running it at a lower temperature. Ensure the reaction setup is free from contaminants like strong acids, bases, or certain metals that can catalyze decomposition.

    • Incorrect Stoichiometry: The molar ratio of this compound to the substrate is crucial for optimal conversion.

      • Troubleshooting Step: Typically, a slight excess of this compound (e.g., 1.1–1.5 equivalents) is recommended to drive the reaction to completion. However, this can be substrate-dependent. Perform small-scale experiments to optimize this ratio for your specific substrate.

    • Inactive Catalyst: For catalyzed reactions (e.g., epoxidations, sulfoxidations), the catalyst may be inactive or poisoned.

      • Troubleshooting Step: Use a fresh batch of catalyst. If applicable, activate the catalyst according to established literature procedures. Ensure your reagents and solvents are free from impurities that could act as catalyst poisons.

    • Inappropriate Solvent: The solvent plays a significant role in the solubility of reactants and the stabilization of transition states.

      • Troubleshooting Step: The choice of solvent can influence reaction rates and selectivity. For instance, in the oxidation of sulfides, polar solvents may favor the formation of sulfones over sulfoxides.[1] Consider screening a range of solvents with varying polarities to find the optimal medium for your reaction.

Issue 2: Formation of Unexpected Side Products

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products is a common challenge. Here are key factors to consider for improving selectivity:

    • Over-oxidation: The desired product may be susceptible to further oxidation by this compound. For example, in the oxidation of sulfides to sulfoxides, over-oxidation can lead to the formation of sulfones.[2]

      • Troubleshooting Step:

        • Control Stoichiometry: Use a minimal excess of this compound.

        • Monitor Reaction Progress: Track the reaction using techniques like TLC, GC, or LC-MS and stop the reaction as soon as the starting material is consumed.

        • Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of over-oxidation.

    • Decomposition Products of this compound: Decomposition of this compound can generate side products such as formaldehyde, formic acid, and methanol, which may complicate purification.

      • Troubleshooting Step: As with low yield issues, maintain careful temperature control and avoid contaminants that promote decomposition.

    • Catalyst-Related Side Reactions: The catalyst itself might promote undesired side reactions.

      • Troubleshooting Step: Optimize the catalyst loading. Sometimes a lower catalyst concentration can improve selectivity. Also, screen different types of catalysts if available.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its primary applications in organic synthesis? this compound (CH₃OOH) is the simplest organic hydroperoxide. It is a volatile and colorless liquid used as an oxidizing agent in various chemical transformations, including the epoxidation of alkenes, oxidation of sulfides to sulfoxides, and the oxidation of methane to methanol.

  • How stable is this compound and what are the optimal storage conditions? this compound is thermally unstable and can decompose, particularly at elevated temperatures.[1] It is also sensitive to contaminants. For long-term stability, it should be stored in a cool, dark place, away from heat sources and incompatible materials.[3] Always refer to the supplier's safety data sheet for specific storage recommendations.

Safety

  • What are the main safety hazards associated with this compound? Concentrated this compound is explosive.[4] Like other organic peroxides, it is thermally sensitive and can decompose exothermically, potentially leading to fire or explosion if not handled properly.[5] It is also a strong oxidizing agent and can react violently with reducing agents and combustible materials.

  • What personal protective equipment (PPE) should be worn when handling this compound? Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat. Work in a well-ventilated fume hood.

  • How should I quench a reaction containing unreacted this compound? Unreacted this compound should be quenched before workup. A common method is to add a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until the peroxide is no longer detected by peroxide test strips.

Reaction Optimization

  • How can I monitor the progress of a this compound-mediated oxidation? Reaction progress can be monitored by various chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. In-line monitoring techniques like Raman spectroscopy can also be employed for real-time analysis of peroxide concentration.[6]

  • What is the typical substrate to oxidant ratio for these reactions? A slight excess of this compound (typically 1.1 to 1.5 equivalents relative to the substrate) is often used to ensure complete conversion of the starting material. However, for sensitive substrates prone to over-oxidation, a 1:1 ratio or even a slight excess of the substrate might be preferable.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters for different this compound-mediated oxidations. These values should be considered as starting points for optimization.

Table 1: General Reaction Parameters for Sulfide to Sulfoxide Oxidation

ParameterTypical RangeRemarks
Temperature0 °C to room temperatureLower temperatures generally improve selectivity towards the sulfoxide.
SolventMethanol, Acetic Acid, DichloromethaneAcetic acid can be highly effective.[2] Solvent polarity can influence over-oxidation to the sulfone.[1]
Hydroperoxide (equiv.)1.1 - 1.5A slight excess is common to drive the reaction.
Catalyst LoadingN/A (often uncatalyzed)Many sulfoxidations with hydroperoxides proceed without a catalyst.
Reaction Time1 - 6 hoursMonitor by TLC or GC for completion.

Table 2: General Reaction Parameters for Alkene Epoxidation

ParameterTypical RangeRemarks
Temperature0 °C to 50 °CTemperature control is crucial to prevent hydroperoxide decomposition.
SolventDichloromethane, Acetonitrile, MethanolChlorinated solvents are common. Acetonitrile/water mixtures are also used.[7]
Hydroperoxide (equiv.)1.2 - 2.0A larger excess may be needed for less reactive alkenes.
Catalyst Loading0.1 - 5 mol%Depends on the catalyst system (e.g., methyltrioxorhenium).
Reaction Time2 - 24 hoursElectron-rich alkenes react faster.
pHAcidic (e.g., pH 1)For some catalytic systems, acidic conditions are optimal.[8]

Experimental Protocols

Protocol 1: General Procedure for the Sulfoxidation of Thioanisole

This protocol describes a general method for the oxidation of thioanisole to methyl phenyl sulfoxide using this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioanisole (1.0 mmol) in a suitable solvent (e.g., methanol or acetic acid, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.

  • Workup: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl phenyl sulfoxide.

Protocol 2: General Procedure for the Catalytic Epoxidation of an Alkene

This protocol outlines a general procedure for the epoxidation of an alkene using this compound and a catalyst like methyltrioxorhenium (MTO).

  • Reaction Setup: To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask with a magnetic stir bar, add the catalyst (e.g., MTO, 0.01 mmol, 1 mol%).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Oxidant: Add this compound (1.5 mmol, 1.5 equivalents) dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting epoxide by flash column chromatography.

Visualizations: Reaction Pathways and Workflows

General this compound-Mediated Oxidation Workflow

G A Reaction Setup (Substrate, Solvent, Catalyst) B Cooling (e.g., 0 °C) A->B C Slow Addition of This compound B->C D Reaction Monitoring (TLC, GC, LC-MS) C->D E Quenching (e.g., Na2S2O3) D->E Reaction Complete F Aqueous Workup (Extraction) E->F G Purification (e.g., Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for performing a this compound-mediated oxidation reaction.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield A Check Reaction Temperature Start->A B Review Stoichiometry (Substrate:Oxidant Ratio) Start->B C Verify Catalyst Activity Start->C D Assess Solvent Choice Start->D A1 Too high? Lower temperature. A->A1 B1 Incorrect ratio? Optimize equivalents. B->B1 C1 Catalyst old or poisoned? Use fresh catalyst. C->C1 D1 Poor solubility/reactivity? Screen other solvents. D->D1

Caption: A decision tree for troubleshooting low product yield in this compound oxidations.

Simplified Reaction Pathway for Sulfide Oxidation

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide + CH3OOH Sulfone Sulfone (R-S(O)2-R') Sulfoxide->Sulfone + CH3OOH (Over-oxidation)

References

"purification techniques for high-purity methyl hydroperoxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of high-purity methyl hydroperoxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound after synthesis. Incomplete reaction.- Ensure the reaction mixture is adequately stirred. - Verify the quality and concentration of starting materials (dimethyl sulfate and hydrogen peroxide). - Optimize reaction time and temperature.
Decomposition of this compound during workup.- Maintain low temperatures throughout the extraction and washing steps. - Use dilute and pre-chilled solutions for washing. - Minimize the time the product is in contact with aqueous or basic solutions.
Product decomposes during distillation. Distillation temperature is too high.- Perform distillation under reduced pressure to lower the boiling point.[1] - Use a high-quality vacuum pump to achieve a lower vacuum.[1] - Ensure the heating bath temperature is only slightly higher than the boiling point of the solvent being removed.
Presence of catalytic impurities (e.g., metal ions).- Use high-purity, acid-washed glassware. - Consider a pre-treatment step to remove metal contaminants if suspected.
Concentration of this compound is too high.- this compound can be explosive in concentrated form.[2] Avoid distilling to dryness. - It is recommended to leave a small amount of solvent in the distillation flask.
Cloudy distillate. Water contamination.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for extraction and chromatography. - If water is a known impurity, consider a pre-drying step with a suitable drying agent like anhydrous magnesium sulfate.[3]
Broad peaks or tailing in preparative HPLC. Inappropriate mobile phase.- Optimize the mobile phase composition. Small changes in solvent polarity can significantly impact separation.[4] - Consider using a different solvent system (e.g., methanol/water vs. acetonitrile/water).[4]
Column overload.- Reduce the amount of sample injected onto the column. - Use a larger diameter column for preparative scale purification.[5]
Strong interaction with the stationary phase.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to improve peak shape, depending on the nature of the impurities.[3]
Low purity confirmed by NMR or titration. Inefficient removal of starting materials or byproducts.- For distillation, ensure the fractionating column has sufficient theoretical plates. - For chromatography, optimize the gradient or isocratic conditions for better separation. - Repeat the purification step if necessary.
Co-distillation of impurities.- Adjust the vacuum pressure to achieve better separation of boiling points.
Inaccurate purity assessment.- For NMR, ensure proper integration of peaks and use a calibrated internal standard.[6][7][8] - For titration, verify the concentration of the titrant and ensure the endpoint is accurately determined.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound from dimethyl sulfate and hydrogen peroxide?

A1: The primary impurities include unreacted dimethyl sulfate, residual hydrogen peroxide, methanol (from hydrolysis of dimethyl sulfate), and potentially small amounts of dimethyl peroxide. The crude product will also be in an aqueous solution.

Q2: Is it safe to distill this compound?

A2: Extreme caution is necessary. This compound is thermally sensitive and can decompose explosively, especially in concentrated form.[2] Distillation should always be performed under reduced pressure to keep the temperature as low as possible.[1] Never distill to dryness. It is crucial to have proper safety measures in place, such as a blast shield.

Q3: What is the recommended method for storing purified this compound?

A3: High-purity this compound should be stored as a dilute solution in a suitable organic solvent (e.g., diethyl ether) at low temperatures (ideally -20°C or below) in a properly vented container. Avoid contact with metals and strong acids or bases, as they can catalyze decomposition.

Q4: How can I accurately determine the concentration of my purified this compound solution?

A4: The concentration can be determined using iodometric titration or by ¹H NMR spectroscopy. For NMR, you can use a known concentration of an internal standard and compare the integral of the this compound proton signal to that of the standard.[6][7][8]

Q5: My purified this compound shows low enzymatic activity in my experiments. What could be the cause?

A5: Low activity could be due to several factors. Ensure that the pH of your buffers is within the optimal range for the enzyme's stability. High concentrations of residual hydrogen peroxide can sometimes cause inactivation of certain enzymes.[10] Also, verify the integrity of the this compound by re-analyzing its purity and concentration, as it can degrade over time, even in storage.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known method for the preparation of aqueous this compound.[11]

Materials:

  • Dimethyl sulfate (≥99.5%)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Three-neck flask

  • Stir bar

  • Ice bath

Procedure:

  • In a three-neck flask equipped with a stir bar and placed in an ice bath, combine 62.5 g of deionized water and 37.5 g of 30% H₂O₂.

  • Slowly add 25 g of dimethyl sulfate to the stirred solution while maintaining the temperature below 20°C.

  • Continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The resulting aqueous solution contains this compound along with impurities. Proceed to purification.

Purification by Vacuum Distillation

This is a general procedure for the purification of thermally sensitive peroxides and should be adapted with caution for this compound.

Materials:

  • Crude aqueous this compound solution

  • Vacuum distillation apparatus with a fractionating column

  • Vacuum pump

  • Cold trap

  • Heating mantle with stirrer

  • Dry ice/acetone bath for the cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a cold trap between the distillation apparatus and the vacuum pump.

  • Place the crude this compound solution in the distillation flask, adding a few boiling chips. Do not fill the flask to more than half its volume.

  • Begin cooling the receiving flask and the cold trap.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the initial fractions, which will primarily be water and other volatile impurities.

  • Carefully monitor the head temperature. A stable temperature plateau close to the expected boiling point of this compound at that pressure indicates the desired fraction is distilling.

  • Collect the purified this compound fraction in a pre-weighed, cooled receiving flask.

  • Stop the distillation before the distillation flask is completely dry to avoid concentrating potentially explosive residues.

  • Store the purified product as a dilute solution at low temperature.

Purity Assessment by ¹H NMR

Procedure:

  • Prepare a sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., mesitylene or 1,4-dioxane).

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic proton signals for this compound and the internal standard.

  • Calculate the concentration and purity based on the relative integrations.

Quantitative Data Summary

Property Value Reference
Molecular Formula CH₄O₂[12]
Molecular Weight 48.041 g/mol [12]
Boiling Point 46 °C[2]
Density 0.9967 g/cm³ at 15 °C[2]
¹H NMR Chemical Shift (OOH) Varies with solvent and concentration, typically a broad singlet.[7][8]
¹H NMR Chemical Shift (CH₃) Varies with solvent, singlet.[7][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Combine H₂O and H₂O₂ in a flask s2 Cool in an ice bath s1->s2 s3 Slowly add dimethyl sulfate s2->s3 s4 Stir and allow to react s3->s4 p1 Transfer crude product to distillation flask s4->p1 Crude Product p2 Perform vacuum distillation p1->p2 p3 Collect purified this compound fraction p2->p3 a1 Prepare sample for NMR/Titration p3->a1 Purified Product a2 Determine purity and concentration a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield of this compound check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure check_reaction->check_workup No incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Yes decomposition Decomposition during workup? check_workup->decomposition Yes optimize_synthesis Optimize reaction time, temp, and reagent quality incomplete_reaction->optimize_synthesis improve_workup Maintain low temp, use dilute solutions, minimize time decomposition->improve_workup

Caption: Troubleshooting logic for low yield of this compound.

References

"managing the thermal instability of methyl hydroperoxide during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl hydroperoxide (MHP). Given its thermal instability, proper handling and analytical methodology are critical for accurate results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (MHP) sample degrading during analysis?

This compound is a thermally labile compound, especially in its condensed or concentrated form, where it can be explosive.[1] Decomposition can be initiated by heat, light, or the presence of contaminants. During analytical procedures, elevated temperatures in GC inlets or even on an HPLC column can cause degradation, leading to inaccurate quantification and the appearance of decomposition products.[2][3]

Q2: What are the typical decomposition products of MHP?

Under thermal stress, MHP can decompose into several products. At 60 °C in acetonitrile, decomposition products include formic acid, hydrated formaldehyde (CH₂(OH)₂), and methanol.[4] In the gas phase at higher temperatures (292-378 °C), decomposition proceeds via radical mechanisms, leading to products such as methanol, formaldehyde, water, methane, carbon monoxide, and ethane.[3]

Q3: What analytical techniques are recommended for MHP analysis to minimize thermal degradation?

High-Performance Liquid Chromatography (HPLC) with post-column derivatization is a highly recommended technique.[5][6][7][8] This method allows for the separation of MHP at or below room temperature, followed by a chemical reaction to produce a stable, detectable product, thus avoiding on-instrument degradation. Gas Chromatography (GC) can be challenging and typically requires a derivatization step to increase the thermal stability of MHP before injection.[9]

Q4: Can I store MHP solutions? If so, under what conditions?

MHP is more stable in dilute solutions. For instance, in acetonitrile, it is stable at 40 °C for at least 24 hours.[4] For longer-term storage, it is crucial to use cold and dark conditions to minimize both thermal and photolytic decomposition.[5] Always consult the specific safety data sheet (SDS) for the MHP standard or sample you are using.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No MHP Peak Detected in HPLC Analysis
Possible Cause Troubleshooting Steps
On-column degradation 1. Lower the column temperature: Operate the HPLC column at or below ambient temperature. 2. Optimize mobile phase pH: While specific data for MHP is limited, the stability of other peroxides can be pH-dependent. Buffer the mobile phase to a neutral or slightly acidic pH. 3. Use a shorter column or faster flow rate: Minimize the residence time of MHP on the column.
Degradation in the autosampler 1. Cool the autosampler: Set the autosampler temperature to 4 °C or as low as possible. 2. Minimize sample residence time: Prepare fresh samples and analyze them immediately. Avoid letting samples sit in the autosampler for extended periods.
Inappropriate detection method 1. Use post-column derivatization: MHP lacks a strong chromophore for UV detection. A post-column reaction to produce a fluorescent or colored product is often necessary for sensitive and specific detection.[6][7][8]
Issue 2: Inconsistent Quantification and Poor Reproducibility in GC Analysis
Possible Cause Troubleshooting Steps
Inlet decomposition 1. Use a lower inlet temperature: Start with a low inlet temperature (e.g., 150 °C) and gradually increase if necessary. 2. Use a deactivated, wide-bore inlet liner: This minimizes active sites that can catalyze decomposition.[9] 3. Consider derivatization: Convert MHP to a more thermally stable derivative before injection.[9]
On-column degradation 1. Use a highly inert column: Select a column with low bleed and high inertness to minimize interactions. 2. Lower the oven temperature program: Use a lower initial oven temperature and a slower ramp rate to avoid rapid heating.[9]
Incomplete or inconsistent derivatization 1. Optimize derivatization reaction: Ensure complete reaction by optimizing reagent concentration, reaction time, and temperature. 2. Remove excess derivatizing agent: Excess reagent can sometimes interfere with the analysis. Follow a cleanup procedure if necessary.

Quantitative Data Summary

Table 1: Thermal Decomposition of this compound

Temperature Conditions Decomposition Decomposition Products Reference
60 °CIn acetonitrile, 24 hours36%Formic acid (20%), Hydrated formaldehyde (32%), Methanol (47%)[4]
292-378 °CGas phase (toluene carrier method)First-order decompositionMethanol, Formaldehyde, Water, Methane, Carbon Monoxide, Ethane[2][3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Post-Column Derivatization

This protocol is based on a common method for the analysis of atmospheric hydroperoxides.[6][7][8]

1. HPLC System:

  • Pump: Isocratic or gradient pump

  • Injector: Autosampler with cooling capability (set to 4 °C)

  • Column: A suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm) maintained at ambient temperature.

  • Post-Column Reaction System: A mixing tee, reaction coil, and a second pump for delivering the derivatization reagent.

  • Detector: Fluorescence detector.

2. Reagents:

  • Mobile Phase: HPLC-grade water.

  • Post-Column Derivatization Reagent: A solution of p-hydroxyphenylacetic acid (POPHA) and horseradish peroxidase (HRP) in a suitable buffer.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 25 °C

4. Post-Column Reaction:

  • The column effluent is mixed with the derivatization reagent via a mixing tee.

  • The mixture flows through a reaction coil to allow for the conversion of MHP.

  • The reaction produces a fluorescent dimer of POPHA, which is then detected.

5. Detection:

  • Excitation Wavelength: 326 nm

  • Emission Wavelength: 420 nm

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

This is a generalized protocol, as direct GC-MS of MHP is not recommended. Derivatization is essential for thermal stability.[9]

1. Derivatization (Silylation):

  • Evaporate the solvent from the MHP sample under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS System:

  • Inlet: Split/splitless inlet, operated in splitless mode. Use a deactivated liner.

  • Column: A low-polarity, inert capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

3. GC Conditions:

  • Inlet Temperature: 180 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

4. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction Sample MHP Sample Autosampler Autosampler (4°C) Sample->Autosampler Column Reversed-Phase Column Autosampler->Column Pump HPLC Pump Pump->Column MixingTee Mixing Tee Column->MixingTee ReagentPump Reagent Pump ReagentPump->MixingTee ReactionCoil Reaction Coil MixingTee->ReactionCoil Detector Fluorescence Detector ReactionCoil->Detector Data Data Acquisition Detector->Data

Caption: HPLC with post-column derivatization workflow for MHP analysis.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Analytical Result (e.g., no peak, bad shape) Thermal_Degradation Thermal Degradation Problem->Thermal_Degradation Photolytic_Degradation Photolytic Degradation Problem->Photolytic_Degradation Chemical_Incompatibility Chemical Incompatibility Problem->Chemical_Incompatibility Lower_Temp Lower Temperature (Inlet, Column, Autosampler) Thermal_Degradation->Lower_Temp Mitigates Derivatization Derivatization Thermal_Degradation->Derivatization Prevents Protect_From_Light Protect from Light Photolytic_Degradation->Protect_From_Light Optimize_Mobile_Phase Optimize Mobile Phase Chemical_Incompatibility->Optimize_Mobile_Phase

Caption: Troubleshooting logic for MHP analysis issues.

References

Validation & Comparative

A Comparative Analysis of the Atmospheric Reactivity of Methyl Hydroperoxide and Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for atmospheric chemists, environmental scientists, and researchers in drug development, providing a detailed comparison of the atmospheric loss processes of methyl hydroperoxide and hydrogen peroxide, supported by experimental data and methodologies.

In the Earth's atmosphere, hydrogen peroxide (H₂O₂) and this compound (CH₃OOH), the most abundant organic peroxide, play crucial roles in tropospheric chemistry.[1] They act as significant reservoirs of hydroxyl (OH) and hydroperoxyl (HO₂) radicals, thereby influencing the atmosphere's oxidative capacity. Their primary removal pathways, which dictate their atmospheric lifetimes and impact, are reactions with OH radicals, chlorine atoms (Cl), and photolysis by solar radiation. This guide provides a comparative analysis of these key atmospheric reactions, presenting quantitative kinetic data and detailing the experimental protocols used for their determination.

Quantitative Comparison of Atmospheric Reactions

The atmospheric lifetimes of hydrogen peroxide and this compound are governed by their reactivity with key atmospheric oxidants and their susceptibility to photolysis. The following table summarizes the experimentally determined rate constants for their reactions with hydroxyl radicals and chlorine atoms, along with their photolysis quantum yields. All kinetic data are presented for a standard temperature of 298 K.

ReactionCompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Photolysis Quantum Yield (Φ)
Reaction with OH Radical Hydrogen Peroxide (H₂O₂)1.8 x 10⁻¹²-
This compound (CH₃OOH)3.99 x 10⁻¹²-
Reaction with Cl Atom Hydrogen Peroxide (H₂O₂)4.8 x 10⁻¹¹ (at 298 K)-
This compound (CH₃OOH)Data not available-
Photolysis Hydrogen Peroxide (H₂O₂)~1.0
This compound (CH₃OOH)~1.0

Atmospheric Reaction Pathways

The primary atmospheric degradation pathways for hydrogen peroxide and this compound are initiated by reaction with hydroxyl radicals, chlorine atoms, or by photolysis, leading to the formation of other reactive species.

Atmospheric Reactions of Peroxides cluster_H2O2 Hydrogen Peroxide (H₂O₂) Pathways cluster_MHP This compound (CH₃OOH) Pathways H2O2 H₂O₂ HO2_H2O HO₂ + H₂O H2O2->HO2_H2O k(OH) = 1.8e-12 HO2_HCl HO₂ + HCl H2O2->HO2_HCl k(Cl) = 4.8e-11 OH_OH 2 OH H2O2->OH_OH Φ ~ 1.0 OH_H2O2 OH OH_H2O2->HO2_H2O Cl_H2O2 Cl Cl_H2O2->HO2_HCl hv_H2O2 hv_H2O2->OH_OH MHP CH₃OOH CH3O2_H2O CH₃O₂ + H₂O MHP->CH3O2_H2O k(OH) = 3.99e-12 CH3O2_HCl CH₃O₂ + HCl MHP->CH3O2_HCl k(Cl) = N/A CH3O_OH CH₃O + OH MHP->CH3O_OH Φ ~ 1.0 OH_MHP OH OH_MHP->CH3O2_H2O Cl_MHP Cl Cl_MHP->CH3O2_HCl hv_MHP hv_MHP->CH3O_OH

Atmospheric degradation pathways for H₂O₂ and CH₃OOH.

Experimental Protocols

The kinetic data presented in this guide were primarily determined using two well-established experimental techniques: Flash Photolysis with Resonance Fluorescence and the Relative Rate Method.

Flash Photolysis with Resonance Fluorescence (FP-RF)

This is an absolute method for determining reaction rate constants.

FP-RF_Workflow cluster_workflow Flash Photolysis - Resonance Fluorescence Workflow start Reactant Mixture Preparation photolysis Pulsed Laser Photolysis (e.g., 248 nm KrF excimer laser) Generates radical (e.g., OH from H₂O₂ photolysis) start->photolysis reaction Radical reacts with target molecule (e.g., OH + Peroxide) photolysis->reaction probe Probe Laser excites remaining radicals at a specific wavelength reaction->probe Variable time delay fluorescence Resonance Fluorescence Detection (Photomultiplier Tube) probe->fluorescence decay Monitor fluorescence decay over time fluorescence->decay analysis Calculate pseudo-first-order rate constant decay->analysis end Determine bimolecular rate constant analysis->end Plot against peroxide concentration

Workflow for the FP-RF technique.

Methodology:

  • Radical Generation: A precursor molecule (e.g., H₂O₂ for OH radicals, or Cl₂ for Cl atoms) is introduced into a reaction cell along with the peroxide of interest and a buffer gas. A pulse of UV light from a laser (flash photolysis) dissociates the precursor, creating a known initial concentration of the radical species.

  • Reaction and Probing: The generated radicals react with the peroxide. After a specific time delay, a resonance lamp or a second laser is used to excite the remaining radicals to a higher electronic state.

  • Detection: As the excited radicals relax back to their ground state, they emit light (fluorescence) at a characteristic wavelength. This fluorescence is detected by a sensitive photomultiplier tube.

  • Kinetic Analysis: By varying the time delay between the photolysis and probe pulses, the decay of the radical concentration can be monitored over time. This allows for the determination of the pseudo-first-order rate constant. By measuring this at different peroxide concentrations, the bimolecular rate constant can be calculated.

Relative Rate Method

This technique determines the rate constant of a reaction of interest relative to a reference reaction with a well-known rate constant.

Methodology:

  • Reaction Chamber: A mixture containing the target peroxide, a reference compound (whose rate constant with the radical is known), and a source of the radical (e.g., photolysis of methyl nitrite for OH) is prepared in a reaction chamber, often a large Teflon bag or a glass vessel.

  • Initiation: The mixture is irradiated with UV light to generate the radical species, initiating the reactions of the radical with both the target peroxide and the reference compound.

  • Concentration Monitoring: The concentrations of the target peroxide and the reference compound are monitored over time using techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Data Analysis: The rate of disappearance of the target compound is compared to the rate of disappearance of the reference compound. The ratio of the rate constants is determined from the relative loss rates. Since the rate constant of the reference reaction is known, the rate constant for the reaction with the target peroxide can be calculated.

Reactivity Comparison and Atmospheric Implications

Reaction with OH Radicals: this compound reacts approximately twice as fast with the OH radical as hydrogen peroxide. This indicates that, under identical atmospheric conditions, the chemical sink of this compound due to reaction with OH is more significant than that for hydrogen peroxide.

Reaction with Cl Atoms: While data for this compound is unavailable, the reaction of hydrogen peroxide with chlorine atoms is significantly faster than its reaction with OH radicals. In marine and coastal areas, or in regions with significant industrial chlorine sources where Cl atom concentrations can be elevated, this reaction can be a major loss pathway for H₂O₂.

Photolysis: Both hydrogen peroxide and this compound have photolysis quantum yields approaching unity, meaning that nearly every photon absorbed leads to the dissociation of the molecule. This process is a major source of OH radicals in the atmosphere. The relative importance of photolysis as a sink for each compound depends on their respective absorption cross-sections and the actinic flux in the atmosphere.

References

A Comparative Guide to the Validation of Methyl Hydroperoxide Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of methyl hydroperoxide (MHP) is crucial in various fields, from atmospheric chemistry to understanding oxidative stress in biological systems. This guide provides an objective comparison of three common analytical methods for MHP detection—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—validated against standards.

This comparison summarizes key quantitative performance data, presents detailed experimental protocols, and visualizes the general validation workflow to aid in selecting the most suitable method for your research needs.

Performance Comparison of this compound Detection Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table provides a summary of quantitative data for HPLC-FLD, ¹H NMR, and GC-MS for the detection of this compound.

Performance MetricHPLC with Fluorescence Detection¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (with Derivatization)
Limit of Detection (LOD) 2.9 x 10⁻⁹ M (aqueous)[1][2]In the nanomolar rangeDependent on derivatization and instrument sensitivity
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 1 x 10⁻⁷ M[1][2]Not explicitly statedDependent on derivatization and instrument sensitivity
Linearity Not explicitly statedGood correlation over a wide concentration rangeGood linearity is achievable with appropriate standards
Precision (Reproducibility) Better than 3% for aqueous concentrations of 1 x 10⁻⁷–6 x 10⁻⁷ M[1][2]High reproducibility with proper experimental setupHigh reproducibility with consistent derivatization
Accuracy High accuracy with proper calibrationQuantitative with an uncertainty of ±30 nM in integrations[3]High accuracy achievable with appropriate internal standards

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are outlines of the experimental protocols for the three discussed techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the separation of MHP from a sample matrix followed by post-column derivatization to produce a fluorescent compound that can be detected.

1. Sample Preparation:

  • Aqueous samples can be directly injected after filtration.

  • For atmospheric samples, gas-phase hydroperoxides are collected in an aqueous solution using a continuous-flow glass scrubbing coil.[1][2]

2. HPLC System and Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An appropriate aqueous buffer system.

  • Flow Rate: Optimized for the separation of hydroperoxides.

3. Post-Column Derivatization:

  • The column eluent is mixed with a reagent solution containing p-hydroxyphenylacetic acid (POPHA) and a catalyst (e.g., peroxidase or hemin).[1][2]

  • The hydroperoxides react with POPHA to produce a fluorescent dimer.

4. Fluorescence Detection:

  • The fluorescent product is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.

5. Quantification:

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from this compound standards.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy allows for the direct and simultaneous quantification of MHP and other hydroperoxides in a sample.

1. Standard and Sample Preparation:

  • This compound standards can be synthesized by reacting dimethyl sulfate with hydrogen peroxide in the presence of a base like potassium hydroxide.

  • Samples and standards are dissolved in a suitable deuterated solvent (e.g., D₂O).

2. NMR Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

  • Water suppression techniques are employed to minimize the solvent signal and allow for the detection of the hydroperoxide proton signals.

  • Key parameters such as acquisition time, relaxation delay, and number of scans are optimized for quantitative analysis.

3. Data Processing and Quantification:

  • The ¹H NMR spectrum is processed (Fourier transformation, phase correction, and baseline correction).

  • The concentration of MHP is determined by integrating the area of its characteristic hydroperoxide proton peak and comparing it to the integral of a known internal standard. The chemical shift for the MHP hydroperoxyl proton is approximately 12.37 ppm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the thermal instability of hydroperoxides, a derivatization step is typically required before GC-MS analysis. This converts the MHP into a more volatile and thermally stable compound.

1. Derivatization:

  • A common method is silylation, where the labile hydrogen of the hydroperoxide group is replaced with a trimethylsilyl (TMS) group.

  • Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. The reaction converts CH₃OOH to CH₃OOSi(CH₃)₃.

2. GC-MS System and Conditions:

  • Column: A non-polar or semi-polar capillary column suitable for the separation of the derivatized compounds.

  • Carrier Gas: Typically helium or hydrogen.

  • Injector: A split/splitless or other suitable injector is used.

  • Oven Temperature Program: An optimized temperature gradient is used to separate the derivatized MHP from other components in the sample.

  • Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Quantification:

  • An internal standard is added to the sample before derivatization to correct for variations in the derivatization efficiency and injection volume.

  • Quantification is performed by creating a calibration curve of the peak area ratio of the derivatized MHP to the internal standard versus the concentration of MHP standards.

Validation Workflow

The validation of an analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The general workflow for validating a this compound detection method against a standard is illustrated below.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analytical Measurement cluster_validation Validation Parameters cluster_report Finalization Standard Prepare Certified MHP Standard SpikedSample Spike Sample with Standard Standard->SpikedSample Sample Prepare Sample Matrix Sample->SpikedSample Method Select Detection Method (HPLC, NMR, GC-MS) SpikedSample->Method Analysis Perform Analysis Method->Analysis Specificity Specificity / Selectivity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Accuracy Accuracy (Recovery) Analysis->Accuracy Precision Precision (Repeatability, Intermediate Precision) Analysis->Precision Robustness Robustness Analysis->Robustness Report Generate Validation Report Specificity->Report Linearity->Report LOD_LOQ->Report Accuracy->Report Precision->Report Robustness->Report

General workflow for the validation of a this compound detection method.

Availability of Standards

The validation of any analytical method relies on the availability of reliable standards. While certified reference materials for this compound are not widely commercially available, it can be synthesized in the laboratory for use as an analytical standard. A common synthesis method involves the reaction of dimethyl sulfate with hydrogen peroxide in a basic solution. It is important to note that this compound is explosive in its pure or concentrated form and should be handled with extreme caution.[4] For quantitative purposes, the concentration of the synthesized MHP standard solution must be accurately determined using an independent method, such as titration, before use in calibrating the analytical instrument. Several chemical suppliers offer this compound for research purposes, but its certification as a primary reference standard should be verified.[4][5]

References

A Comparative Analysis of Computational and Experimental Bond Dissociation Energies of Methyl Hydroperoxide's O-O Bond

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bond dissociation energy (BDE) for the oxygen-oxygen (O-O) bond in methyl hydroperoxide (CH₃OOH), as determined by both experimental measurements and computational chemistry methods. The strength of the O-O bond is a critical parameter in understanding the thermal stability and reactivity of peroxides, which are key intermediates in combustion, atmospheric chemistry, and biological processes. This document is intended for researchers, scientists, and professionals in drug development who require accurate thermochemical data.

Quantitative Data Summary

The following table summarizes the experimentally determined and computationally calculated BDE values for the homolytic cleavage of the O-O bond in this compound (CH₃OOH → CH₃O• + •OH).

Method TypeMethod/Level of TheoryO-O Bond Dissociation Energy (kcal/mol) at 298 KSource
Experimental Thermochemical Data (ATcT/NIST)44.67[1][2]
Kinetic Data (Benson)44.6[3]
Computational Complete Basis Set (CBS-APNO)44.64[1][2]
Complete Basis Set (CBS-QB3)44.68[2]
Complete Basis Set (CBS-Q)44.7[3]
Gaussian-2 (G2)45.0[3]
Gaussian-4 (G4)43.23[2]
Density Functional Theory (M06-2X)42.67[2]
Density Functional Theory (B3LYP)35.54[2]

As the data indicates, high-level computational methods, particularly the Complete Basis Set (CBS) and Gaussian-n (Gn) theories, show excellent agreement with the experimentally derived values.[1][2] This underscores the power of modern computational chemistry to provide BDE values with accuracy comparable to, or even exceeding, experimental data, which can be challenging to obtain for reactive species like hydroperoxides.[1]

Methodologies

The experimental values for the O-O bond dissociation energy of this compound are primarily derived from compilations of critically evaluated thermochemical data from sources like the Active Thermochemical Tables (ATcT) and the National Institute of Standards and Technology (NIST) Chemistry Webbook.[1][2] These values are typically determined through a combination of techniques, including:

  • Kinetic Studies: Measuring the kinetics of thermal decomposition over a range of temperatures allows for the determination of the activation energy, which can be related to the bond dissociation energy.

  • Photoacoustic Calorimetry: This technique measures the heat released upon bond cleavage induced by a pulse of light, allowing for the direct determination of bond enthalpy.

  • Photoionization Mass Spectrometry (PIMS): This method involves measuring the energy required to ionize a molecule and its fragments, which can be used to derive bond dissociation energies.[4]

  • Gas-Phase Acidity Cycles: By combining gas-phase acidity measurements with the electron affinity of the resulting radical, the homolytic bond dissociation energy can be calculated.[4]

These methods require careful control of experimental conditions to isolate the specific bond-breaking event and account for any secondary reactions.

Computational determination of BDE involves calculating the enthalpy change of the dissociation reaction. The general workflow is as follows:

  • Geometry Optimization: The three-dimensional structures of the parent molecule (this compound) and the product radicals (methoxy and hydroxyl radicals) are optimized to find their lowest energy conformations. This is typically done using a reliable level of theory, such as B3LYP or MP2 with a suitable basis set (e.g., 6-31G*).[3][5]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries. These calculations serve two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at 298 K.

  • Single-Point Energy Calculation: A more accurate, high-level calculation is performed on the optimized geometries to obtain a precise electronic energy. High-level composite methods are often employed for this step.

  • BDE Calculation: The bond dissociation enthalpy (BDE) at 298 K is calculated as the difference between the sum of the enthalpies of the products and the enthalpy of the reactant.

High-Level Composite Methods:

  • Gaussian-n (G2, G4) Theories: These are multi-step methods that approximate a high-level calculation by combining results from several lower-level calculations.[3] They are designed to yield results close to "chemical accuracy" (within ~1-2 kcal/mol of experimental values).

  • Complete Basis Set (CBS) Methods (CBS-QB3, CBS-APNO): These methods extrapolate calculations from several basis sets to estimate the energy at the complete basis set limit, thereby minimizing errors associated with the incompleteness of the basis set.[1][2][6]

Density Functional Theory (DFT):

  • DFT methods, such as B3LYP and M06-2X, offer a balance between computational cost and accuracy.[5][7] As shown in the data table, the M06-2X functional provides a BDE value in reasonable agreement with experimental data, while the B3LYP functional significantly underestimates the bond strength.[2]

Visualizing the Comparison Workflow

The following diagram illustrates the parallel workflows for determining and comparing the experimental and computational bond dissociation energies.

BDE_Comparison_Workflow cluster_experimental Experimental Determination cluster_computational Computational Calculation exp_method Experimental Techniques (e.g., Pyrolysis, Calorimetry, PIMS) exp_data Raw Experimental Data (Kinetics, Ionization Potentials, etc.) exp_method->exp_data exp_bde Experimental BDE Value exp_data->exp_bde comparison Comparison & Validation exp_bde->comparison comp_method Select Method & Basis Set (e.g., CBS-APNO, G4, M06-2X) geom_opt Geometry Optimization (Reactant & Products) comp_method->geom_opt freq_calc Frequency Calculation (ZPVE & Thermal Correction) geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc comp_bde Calculated BDE Value energy_calc->comp_bde comp_bde->comparison

Caption: Workflow for comparing experimental and computational BDEs.

References

Cross-Validation of Analytical Techniques for Methyl Hydroperoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl hydroperoxide is crucial in various applications, from atmospheric chemistry to understanding oxidative stress in biological systems. This guide provides an objective comparison of common analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of five common techniques.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD)Accuracy/Recovery
HPLC with Fluorescence Detection Chromatographic separation followed by post-column derivatization and fluorescence detection.2.9 x 10⁻⁹ M[1][2][3]~9.7 x 10⁻⁹ M (estimated)>0.99<3%[1][2][3]High
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile derivatives of the analyte based on their boiling points.Analyte and derivatization dependentAnalyte and derivatization dependentTypically >0.99<10%Good to High
Iodometric Titration Oxidation of iodide by this compound and subsequent titration of the liberated iodine.mg/L rangemg/L rangeNot ApplicableVariableGood
Spectrophotometry (DMPD) Oxidation of N,N-dimethyl-p-phenylenediamine (DMPD) by hydroperoxides to form a colored radical cation.Micromolar rangeMicromolar range>0.99<5%Good
¹H NMR Spectroscopy Quantification based on the integration of the specific proton signal of the hydroperoxide group.~1 µM[4][5]~3 µM (estimated)ExcellentHighExcellent

Mandatory Visualization: Logical Workflow and Experimental Diagrams

A logical workflow for the cross-validation of different analytical techniques is essential for ensuring data integrity and comparability.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Selection Standard Prepare this compound Standard Sample Prepare Sample Matrix HPLC HPLC-FLD Standard->HPLC GC GC-FID Standard->GC Titration Iodometric Titration Standard->Titration Spectro Spectrophotometry Standard->Spectro NMR NMR Spectroscopy Standard->NMR SpikedSample Prepare Spiked Sample SpikedSample->HPLC SpikedSample->GC SpikedSample->Titration SpikedSample->Spectro SpikedSample->NMR LOD LOD & LOQ HPLC->LOD Linearity Linearity & Range HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy GC->LOD GC->Linearity GC->Precision GC->Accuracy Titration->Precision Titration->Accuracy Spectro->LOD Spectro->Linearity Spectro->Precision Spectro->Accuracy NMR->LOD NMR->Linearity NMR->Precision NMR->Accuracy Compare Compare Results LOD->Compare Linearity->Compare Precision->Compare Accuracy->Compare Select Select Optimal Method Compare->Select

Cross-validation workflow for analytical techniques.

The following diagrams illustrate the basic experimental workflows for each of the discussed analytical techniques.

HPLC_Workflow Sample Sample Injection Column HPLC Column (C18) Sample->Column PostColumn Post-Column Derivatization (HRP/POPHA) Column->PostColumn Detector Fluorescence Detector PostColumn->Detector Data Data Acquisition & Analysis Detector->Data

HPLC with post-column derivatization workflow.

GC_Workflow Sample Sample Derivatization Silylation (e.g., BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Column GC Column Injection->Column Detector Flame Ionization Detector (FID) Column->Detector Data Data Acquisition & Analysis Detector->Data

GC-FID with pre-column silylation workflow.

Titration_Workflow Sample Sample + Potassium Iodide (KI) Reaction Iodine (I₂) Liberation Sample->Reaction Titration Titration with Sodium Thiosulfate (Na₂S₂O₃) Reaction->Titration Endpoint Endpoint Detection (Starch Indicator) Titration->Endpoint Calculation Concentration Calculation Endpoint->Calculation

Iodometric titration workflow.

Spectro_Workflow Sample Sample Reagent Add DMPD Reagent Sample->Reagent Reaction Color Development Reagent->Reaction Measurement Spectrophotometric Measurement (505 nm) Reaction->Measurement Analysis Concentration Determination Measurement->Analysis

Spectrophotometry (DMPD) workflow.

NMR_Workflow Sample Sample in NMR Tube (with D₂O) Acquisition ¹H NMR Spectrum Acquisition Sample->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Integration of -OOH Signal Processing->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

¹H NMR spectroscopy workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is highly sensitive and specific for the analysis of hydroperoxides.[1][2][3]

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Post-column reaction coil

Reagents:

  • Mobile Phase: Acidified water (pH 3.5 with H₃PO₄)

  • Post-column Reagent A: p-hydroxyphenylacetic acid (POPHA) solution

  • Post-column Reagent B: Horseradish peroxidase (HRP) or Hemin solution[2]

  • This compound standard

Procedure:

  • Sample Preparation: Dilute the sample in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Post-Column Derivatization:

    • Mix the column effluent with Reagent A and Reagent B in the reaction coil.

    • The hydroperoxides catalyze the dimerization of POPHA, forming a fluorescent product.

  • Detection:

    • Set the fluorescence detector to an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

  • Quantification:

    • Create a calibration curve using this compound standards of known concentrations.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

This technique is suitable for volatile and thermally stable compounds. For hydroperoxides, a derivatization step is necessary to improve their stability and volatility.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms)

Reagents:

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous pyridine or acetonitrile

  • This compound standard

Procedure:

  • Silylation (Derivatization):

    • To a known amount of the dried sample or standard in a vial, add the silylating agent and solvent.

    • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the hydroperoxide group to a trimethylsilyl ether.

  • GC Analysis:

    • Inject the silylated sample into the GC.

    • Use a suitable temperature program to separate the components.

    • The FID will detect the eluted compounds.

  • Quantification:

    • Prepare and derivatize a series of this compound standards to create a calibration curve.

    • Determine the concentration of this compound in the sample based on the peak area.

Iodometric Titration

A classic and cost-effective method for determining the total peroxide content.

Instrumentation:

  • Burette

  • Erlenmeyer flask

  • Magnetic stirrer

Reagents:

  • Potassium iodide (KI) solution

  • Starch indicator solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Acetic acid or isopropanol as solvent

Procedure:

  • Sample Preparation: Dissolve a known weight of the sample in the chosen solvent in an Erlenmeyer flask.

  • Reaction: Add an excess of KI solution to the flask. The this compound will oxidize the iodide to iodine, resulting in a yellow-brown solution.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

  • Endpoint Detection: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the concentration of this compound based on the stoichiometry of the reaction and the volume of titrant used. A blank titration should be performed to account for any oxidizing contaminants in the reagents.[6]

Spectrophotometry using N,N-dimethyl-p-phenylenediamine (DMPD)

This method provides a rapid and sensitive determination of total hydroperoxides.[7][8]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • N,N-dimethyl-p-phenylenediamine (DMPD) solution

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • This compound standard

Procedure:

  • Reaction Mixture: In a cuvette, mix the sample with the DMPD solution in the buffer.

  • Color Development: The hydroperoxides in the sample will oxidize the DMPD to form a colored radical cation (Wurster's red).[8] Allow the reaction to proceed for a set time.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 505 nm).[7]

  • Quantification: Prepare a calibration curve using this compound standards and use it to determine the concentration in the sample.

¹H NMR Spectroscopy

A non-destructive technique that allows for the direct and simultaneous quantification of different hydroperoxide species.[4][5]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide, D₂O)

  • Internal standard with a known concentration (e.g., DSS)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the deuterated solvent in an NMR tube. Add a known amount of the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification:

    • Identify the characteristic proton signal for the hydroperoxide group (-OOH) of this compound.

    • Integrate the area of this signal and the signal of the internal standard.

    • Calculate the concentration of this compound relative to the known concentration of the internal standard. The hydroperoxide proton signals are typically found in the downfield region of the spectrum.[4][5]

References

A Comparative Analysis of Methyl Hydroperoxide and Other Organic Hydroperoxides as Oxidants in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the realm of synthetic chemistry, the choice of an oxidant is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Organic hydroperoxides are a versatile class of oxidizing agents, with applications ranging from bulk chemical production to fine chemical synthesis and late-stage functionalization in drug development. This guide provides a comparative study of methyl hydroperoxide (MHP), the simplest organic hydroperoxide, against other widely used analogues: tert-butyl hydroperoxide (TBHP), cumene hydroperoxide (CHP), and ethylbenzene hydroperoxide (EBHP). This analysis is supported by a compilation of their physicochemical properties, experimental data from various oxidation reactions, and detailed experimental protocols.

Physicochemical Properties and Safety Considerations

The selection of an appropriate hydroperoxide is often dictated by its physical properties, stability, and safety profile. This compound, a volatile and colorless liquid, is known to be explosive in its condensed or concentrated form, which limits its widespread laboratory use.[1][2] In contrast, tert-butyl hydroperoxide is renowned for its relative stability and is commonly supplied and handled as a 69-70% aqueous solution, making it a more convenient and safer option for many applications.[3] Cumene hydroperoxide and ethylbenzene hydroperoxide are also commercially significant, primarily as intermediates in large-scale industrial processes.[4][5] Table 1 summarizes the key properties of these four organic hydroperoxides.

Table 1: Physicochemical Properties of Selected Organic Hydroperoxides

PropertyThis compound (MHP)tert-Butyl Hydroperoxide (TBHP)Cumene Hydroperoxide (CHP)Ethylbenzene Hydroperoxide (EBHP)
Formula CH₃OOH(CH₃)₃COOHC₆H₅C(CH₃)₂OOHC₆H₅CH(OOH)CH₃
Molecular Weight ( g/mol ) 48.0490.12152.19138.16
Appearance Colorless liquid[2]Colorless liquid[3]Colorless to pale yellow liquid[6]Colorless liquid[5]
Boiling Point (°C) 46[2]37 (at 2.0 kPa)[3]153 (decomposes)[4]45 (at 0.05 torr)[5]
Melting Point (°C) <25[2]-3[3]--
Density (g/cm³) 0.9967 (at 15 °C)[2]0.935[3]1.02-1.03 (at 25 °C)[4]1.075
Solubility in Water Miscible[2]Miscible[3]Slightly soluble[6]-
Key Hazards Explosive when concentrated[1]Potent oxidant, explosions are rare[3]Highly reactive, thermally unstable[6]-

Performance in Oxidation Reactions: A Comparative Overview

The efficacy of an organic hydroperoxide as an oxidant is substrate and catalyst dependent. This section provides a comparative look at their performance in key oxidation reactions, including the epoxidation of alkenes, oxidation of alkanes, and oxidation of sulfides.

Epoxidation of Alkenes

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and organic hydroperoxides are key reagents in this process, particularly in metal-catalyzed reactions.

Table 2: Comparative Performance in Alkene Epoxidation

SubstrateOxidantCatalystReaction ConditionsConversion (%)Selectivity (%)Product
PropyleneTBHPMolybdenum-based121°C, 3.5 MPa~98~98.4Propylene Oxide[6]
PropyleneTBHPModified Amberlite IRC-50 (Mo)90°C, ~35 atm, 2 hoursQuantitative-Propylene Oxide[7]
StyreneEBHPMolybdenum heterogeneous catalyst50°C, 3 hours95.490.21,2-Epoxyethylbenzene[8]
StyreneTBHPPd(NHC) complex35-50°C--Acetophenone (via Wacker-type oxidation)[9]

Data for this compound in comparable alkene epoxidation reactions is limited in the reviewed literature, likely due to its instability.

Oxidation of Alkanes

The direct oxidation of C-H bonds in alkanes is a challenging yet highly desirable transformation. Organic hydroperoxides, in conjunction with metal catalysts, can facilitate this process.

Table 3: Comparative Performance in Alkane Oxidation

SubstrateOxidantCatalystReaction ConditionsConversion (%)Product(s)
CyclohexaneTBHPRuCl₂(PPh₃)₃Room Temperature90Cyclohexyl trifluoroacetate and Cyclohexanone[10]
IsobutaneTBHP (initiator)None (autoxidation)130°C, 42.5 bar, 4 hoursup to 6 (supercritical)tert-Butyl hydroperoxide, tert-Butanol, Acetone[11]
CumeneO₂ (autoxidation)CuO nanoparticle85°C, 7 hours44.2Cumene Hydroperoxide (93.2% selectivity)[12]
EthylbenzeneO₂ (autoxidation)Barium oxide125-140°C13.7 (without BaO)Ethylbenzene hydroperoxide, Acetophenone, 1-Phenylethanol[13]
Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides or sulfones is crucial in the synthesis of various pharmaceuticals and other fine chemicals.

Table 4: Comparative Performance in Sulfide Oxidation

SubstrateOxidantCatalyst/ConditionsProduct
Methyl phenyl sulfideH₂O₂ (as a baseline)Glacial acetic acid, room temp.Methyl phenyl sulfoxide[14]
Aromatic and Aliphatic SulfidesH₂O₂ (as a baseline)Sodium tungstate, phase transfer catalystSulfones[15]
Organic SulfidesH₂O₂ (as a baseline)Methyltrioxorhenium(VII) (MTO)Thiosulfinate, then Thiosulfonate[16]

While detailed comparative studies with organic hydroperoxides for these specific sulfide oxidations were not found, the provided data with hydrogen peroxide serves as a benchmark. The reactivity of organic hydroperoxides in sulfide oxidation is well-established, often proceeding through a nucleophilic attack of the sulfur atom on the peroxide oxygen.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. Below is a representative protocol for the oxidation of an organic sulfide, which can be adapted for use with different organic hydroperoxides.

Protocol: General Procedure for the Oxidation of Sulfides

  • Reaction Setup: To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add the organic hydroperoxide (e.g., a 70% aqueous solution of TBHP, ensuring an appropriate molar equivalent of the active oxidant).[14]

  • Reaction Execution: Stir the reaction mixture at room temperature.[14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[14]

  • Work-up: Upon completion, neutralize the resulting solution with an aqueous solution of sodium hydroxide (4 M). Extract the product with a suitable organic solvent, such as dichloromethane.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[14]

Mechanistic Insights and Visualizations

The oxidation of organic substrates by hydroperoxides, particularly when catalyzed by transition metals, often proceeds through a free-radical mechanism. The initiation step typically involves the homolytic cleavage of the weak O-O bond in the hydroperoxide, generating highly reactive radicals.

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOH R-O-O-H RO_radical R-O• ROOH->RO_radical Homolytic Cleavage ROOH->RO_radical Redox Reaction OH_minus_Mn_plus1 HO⁻Mⁿ⁺¹ ROOH->OH_minus_Mn_plus1 Redox Reaction Mn_plus Mⁿ⁺ Mn_plus->RO_radical Redox Reaction Mn_plus->OH_minus_Mn_plus1 Redox Reaction Substrate_H Substrate-H Substrate_radical Substrate• RO_radical->Substrate_radical Hydrogen Abstraction ROH R-O-H O2 O₂ Substrate_OO_radical Substrate-O-O• Substrate_radical->Substrate_OO_radical + O₂ Substrate_OOH Substrate-O-O-H Substrate_OO_radical->Substrate_OOH + Substrate-H Radical1 Radical• Non_radical_product Non-radical Product Radical1->Non_radical_product Combination Radical2 Radical• Radical2->Non_radical_product Combination

Caption: Generalized free-radical mechanism for hydroperoxide-mediated oxidation.

The workflow for a typical catalytic oxidation experiment involves several key stages, from reaction setup to product analysis.

Experimental_Workflow start Reaction Setup (Substrate, Solvent, Catalyst) add_oxidant Addition of Organic Hydroperoxide start->add_oxidant reaction Controlled Reaction (Temperature, Time) add_oxidant->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Work-up monitoring->workup Complete extraction Product Extraction workup->extraction purification Purification (Chromatography, etc.) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A standard workflow for an organic oxidation experiment.

Conclusion

The choice between this compound and other organic hydroperoxides as oxidants is a trade-off between reactivity, stability, and safety. While this compound is of significant theoretical and atmospheric interest, its hazardous nature makes tert-butyl hydroperoxide a more practical and widely adopted choice for a broad range of laboratory and industrial oxidation reactions. Cumene hydroperoxide and ethylbenzene hydroperoxide also play crucial roles, particularly in large-scale industrial processes for the production of phenols, acetone, and propylene oxide. The selection of the optimal hydroperoxide and reaction conditions, including the catalyst, is critical for achieving high yields and selectivities in the desired oxidation products. Further research into the development of stabilized forms of more reactive hydroperoxides and more efficient catalytic systems will continue to expand the synthetic utility of this important class of oxidants.

References

A Comparative Analysis of the Atmospheric Impact of Methyl Hydroperoxide and Other Key Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and scientists assessing the atmospheric roles of crucial peroxide species.

In the intricate dance of atmospheric chemistry, peroxides play a pivotal role as both oxidants and reservoirs of reactive radicals. Among these, methyl hydroperoxide (CH₃OOH), hydrogen peroxide (H₂O₂), and peracetic acid (CH₃C(O)OOH) are of significant interest due to their relative abundance and reactivity. This guide provides a comprehensive comparison of the atmospheric impact of this compound against other key peroxides, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct and overlapping roles in the Earth's atmosphere.

Comparative Performance Data

The atmospheric impact of a peroxide is governed by a combination of its formation and loss rates, atmospheric lifetime, and physical properties such as solubility, which influences its removal by deposition. The following tables summarize key quantitative data for this compound, hydrogen peroxide, and peracetic acid to facilitate a direct comparison.

ParameterThis compound (MHP)Hydrogen Peroxide (H₂O₂)Peracetic Acid (PAA)
Chemical Formula CH₃OOHH₂O₂CH₃C(O)OOH
Primary Formation Pathway Reaction of methylperoxy radical (CH₃O₂) with hydroperoxy radical (HO₂)Self-reaction of hydroperoxy radicals (HO₂)Reaction of acetylperoxy radical (CH₃C(O)O₂) with hydroperoxy radical (HO₂)
Atmospheric Lifetime 2-3 days[1]1-2 days[2]~22 minutes (half-life in air)[3] to several hours[4]

Table 1: General Atmospheric Properties of Key Peroxides. This table provides a high-level overview of the fundamental characteristics of this compound, hydrogen peroxide, and peracetic acid in the atmosphere.

ParameterThis compound (MHP)Hydrogen Peroxide (H₂O₂)Peracetic Acid (PAA)
Typical Concentration (pptv)
UrbanSeveral hundreds[1]0 - 3,00021.4 - 148.0 (daytime mean)[5][6]
RuralSeveral hundreds[1]-148.0 (daytime mean)[6]
Remote/MarineUp to 1000s[7]Up to 1000s[7]-
Henry's Law Constant (M atm⁻¹ at 298 K) ~220 - 300[8][9]~71,000 - 99,000[10][11]~837[8][12]
Dry Deposition Velocity (cm s⁻¹) ~0.8 x 10⁻⁵ s⁻¹ (rate coefficient)[1]0.1 - 6.0[2][13]-

Table 2: Atmospheric Abundance and Physical Removal Parameters. This table details the typical atmospheric concentrations in different environments and key physical parameters that govern the removal of these peroxides from the atmosphere.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
CH₃OOH + OH ~2.7 x 10⁻¹²
H₂O₂ + OH ~(1.64 - 1.8) x 10⁻¹²[14][15]
CH₃C(O)OOH + OH -
Photolysis Rate (s⁻¹) Slower than H₂O₂

Table 3: Key Chemical Reaction and Photolysis Rates. This table presents the rate constants for the reaction of each peroxide with the hydroxyl radical (OH), a major atmospheric oxidant, and qualitative information on their photolysis rates.

Atmospheric Formation and Loss Pathways

The formation and degradation of atmospheric peroxides are complex processes involving a series of photochemical reactions. The diagrams below illustrate the primary pathways for the formation of this compound, hydrogen peroxide, and peracetic acid, as well as their main loss mechanisms.

Formation_Pathways cluster_precursors Precursors cluster_radicals Key Radicals cluster_peroxides Peroxides VOCs, CH4, CO VOCs, CH4, CO OH OH VOCs, CH4, CO->OH Oxidation NOx NOx O3 O3 O3->OH hv Sunlight (hν) hv->O3 Photolysis of O2 HO2 HO2 OH->HO2 CH3O2 CH3O2 OH->CH3O2 from CH4 CH3C(O)O2 CH3C(O)O2 OH->CH3C(O)O2 from VOCs H2O2 Hydrogen Peroxide (H2O2) HO2->H2O2 + HO2 MHP This compound (CH3OOH) CH3O2->MHP + HO2 PAA Peracetic Acid (CH3C(O)OOH) CH3C(O)O2->PAA + HO2

Figure 1: Simplified Formation Pathways of Atmospheric Peroxides. This diagram illustrates the key precursors and radical species involved in the photochemical production of this compound (MHP), hydrogen peroxide (H₂O₂), and peracetic acid (PAA).

Loss_Pathways cluster_peroxides Peroxides cluster_loss_mechanisms Loss Mechanisms MHP This compound (CH3OOH) Photolysis Photolysis (hν) MHP->Photolysis OH_reaction Reaction with OH MHP->OH_reaction Deposition Wet & Dry Deposition MHP->Deposition H2O2 Hydrogen Peroxide (H2O2) H2O2->Photolysis H2O2->OH_reaction H2O2->Deposition PAA Peracetic Acid (CH3C(O)OOH) PAA->Photolysis PAA->OH_reaction PAA->Deposition

Figure 2: Major Atmospheric Loss Pathways for Peroxides. This diagram outlines the primary sinks for this compound, hydrogen peroxide, and peracetic acid in the atmosphere, including chemical reactions, photolysis, and physical deposition.

Experimental Protocols

Accurate measurement of atmospheric peroxides is crucial for understanding their distribution and impact. The two most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Chemical Ionization Mass Spectrometry (CIMS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is a widely used technique for the quantification of hydrogen peroxide and various organic hydroperoxides in atmospheric samples.[1][8]

Principle: Gas-phase hydroperoxides are collected by scrubbing ambient air through an aqueous solution in a stripping coil. The collected peroxides are then separated using an HPLC column and detected via a post-column derivatization reaction that produces a fluorescent compound. The fluorescence intensity is proportional to the peroxide concentration. A common derivatization reaction involves the horseradish peroxidase (HRP) catalyzed dimerization of p-hydroxyphenylacetic acid (POHPAA) in the presence of a peroxide.[8]

Generalized Protocol:

  • Air Sampling and Peroxide Collection:

    • Ambient air is drawn at a calibrated flow rate (e.g., 1-2 L/min) through a glass scrubbing coil.[14]

    • A scrubbing solution (typically deionized water buffered to a specific pH, e.g., pH 6) is pumped concurrently through the coil to collect the peroxides.[14]

    • The collected aqueous sample is directed to the HPLC injection loop.

  • HPLC Separation:

    • An aliquot of the aqueous sample is injected onto a reversed-phase HPLC column (e.g., C18).

    • An isocratic or gradient mobile phase (e.g., a mixture of an acidic aqueous buffer and an organic solvent like methanol or acetonitrile) is used to separate the different peroxide species.

  • Post-Column Derivatization and Fluorescence Detection:

    • After separation, the eluent from the column is mixed with a reagent solution containing horseradish peroxidase (HRP) and p-hydroxyphenylacetic acid (POHPAA).[14]

    • The mixture flows through a reaction coil to allow for the enzymatic reaction to occur, producing a fluorescent dimer.

    • The fluorescence of the dimer is measured using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at 315 nm and emission at 400 nm).

  • Quantification:

    • The concentration of each peroxide is determined by comparing the peak area from the sample to a calibration curve generated using standards of known concentrations.

HPLC_Workflow cluster_hplc HPLC Separation & Detection Air_Sample Ambient Air Sample Scrubbing_Coil Scrubbing Coil (Aqueous Collection) Air_Sample->Scrubbing_Coil HPLC_System HPLC System Scrubbing_Coil->HPLC_System Aqueous Sample HPLC_Column HPLC Column (Separation) HPLC_System->HPLC_Column Fluorescence_Detector Fluorescence Detector Data_Analysis Data Analysis & Quantification Fluorescence_Detector->Data_Analysis Post_Column_Reaction Post-Column Derivatization HPLC_Column->Post_Column_Reaction Post_Column_Reaction->Fluorescence_Detector

Figure 3: Generalized Experimental Workflow for HPLC-Fluorescence Detection of Atmospheric Peroxides. This diagram outlines the key steps involved in the collection, separation, and detection of atmospheric peroxides using HPLC with post-column fluorescence derivatization.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for the real-time measurement of atmospheric trace gases, including peroxides.[9][10]

Principle: Ambient air is drawn into an ion-molecule reaction chamber where it is mixed with a reagent ion. The reagent ion selectively reacts with the target peroxide molecules to form a specific product ion. This product ion is then detected by a mass spectrometer. The concentration of the peroxide is proportional to the measured signal of the product ion. Different reagent ions can be used to target specific peroxides. For example, CF₃O⁻ is a common reagent ion for detecting this compound.[10]

Generalized Protocol:

  • Ion Generation:

    • A reagent gas is passed through an ion source (e.g., a radioactive source or a corona discharge) to produce reagent ions.

  • Ion-Molecule Reaction:

    • A controlled flow of ambient air is introduced into a flow tube reactor where it mixes with the reagent ions.

    • The reagent ions react with the peroxide molecules of interest to form stable cluster ions. For example, with CF₃O⁻ as the reagent ion, this compound forms the cluster ion [CF₃O·CH₃OOH]⁻.[10]

  • Mass Spectrometric Detection:

    • The ions from the flow tube are guided into a mass spectrometer (e.g., a quadrupole or time-of-flight mass spectrometer).

    • The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the product ion.

    • In tandem mass spectrometry (MS/MS), the product ion can be further fragmented to enhance selectivity and reduce interferences.[10]

  • Quantification:

    • The instrument is calibrated by introducing known concentrations of the target peroxide into the inlet. The sensitivity of the instrument is determined from the relationship between the measured ion signal and the known concentration.

    • The ambient concentration is then calculated from the measured signal and the calibration factor.

Figure 4: Generalized Experimental Workflow for CIMS Detection of Atmospheric Peroxides. This diagram illustrates the fundamental steps in the detection and quantification of atmospheric peroxides using chemical ionization mass spectrometry.

Discussion and Conclusion

The atmospheric impacts of this compound, hydrogen peroxide, and peracetic acid are distinct, driven by their differing chemical and physical properties.

This compound (MHP) stands out as the most abundant organic peroxide in the atmosphere.[1] Its lower water solubility and longer atmospheric lifetime compared to hydrogen peroxide allow for more efficient long-range transport, making it a significant carrier of reactive oxygen species to remote regions.[1] While its reaction with the OH radical is a primary sink, its slower photolysis rate compared to H₂O₂ contributes to its persistence.

Hydrogen Peroxide (H₂O₂) , being highly water-soluble, is efficiently removed from the atmosphere through wet and dry deposition.[2][13] This makes it a key player in aqueous-phase atmospheric chemistry, particularly in the oxidation of sulfur dioxide to sulfate in cloud and fog droplets. Its formation through the self-reaction of HO₂ radicals makes it a direct indicator of the atmosphere's oxidizing capacity.

Peracetic Acid (PAA) has a more complex atmospheric profile. While it can be an important local oxidant, its atmospheric lifetime is generally shorter than that of MHP and H₂O₂.[3][4] Its formation is closely linked to the oxidation of specific volatile organic compounds, making its concentration highly variable and dependent on precursor emissions.

References

A Comparative Guide to Methyl Hydroperoxide Synthesis: Efficiency and Safety Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of methyl hydroperoxide (CH₃OOH) is a critical step in various oxidative processes. The choice of synthesis method can significantly impact yield, purity, and, most importantly, laboratory safety. This guide provides an objective comparison of common methods for this compound synthesis, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for different this compound synthesis methods, allowing for a direct comparison of their efficiency and operating conditions.

Method Reagents Catalyst/Promoter Reaction Conditions Productivity/Yield Selectivity for CH₃OOH Reaction Time
Classical Alkylation Dimethyl sulfate, Hydrogen peroxide, WaterNoneAmbient temperatureYield data not consistently reported in literature, but a known laboratory method.[1]Not specifiedNot specified
Catalytic Methane Oxidation Methane, Air, Acetonitrile[NBu₄]VO₃–pyrazine-2-carboxylic acid, H₂O₂Mild conditionsNot specifiedNot specifiedNot specified
Photocatalytic Methane Oxidation (Pd/MoO₃) Methane, WaterPd/MoO₃Room temperature, atmospheric pressure, simulated solar light42.5 µmol gcat⁻¹ h⁻¹ (combined CH₃OH and CH₃OOH)[2][3]Up to 98.6% (combined CH₃OH and CH₃OOH)[2][3]24 hours (for reported data)[4]
Photocatalytic Methane Oxidation (TiO₂) Methane, Water, H₂O₂Pure TiO₂Room temperature, atmospheric pressureUp to 2050 ± 88 µmol·g⁻¹·h⁻¹[5]100% in liquid product[5]Not specified
Direct Methane Oxidation (ZSM-5) Methane, Aqueous hydrogen peroxideZSM-5 zeoliteNot specifiedHigher productivity of liquid oxygenates reported compared to previous work.[6][7]This compound is the initial product, but selectivity can be affected by decomposition.[6][7][8]Not specified

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Synthesis via Alkylation of Hydrogen Peroxide

This method is a common laboratory-scale synthesis of aqueous this compound.

Reagents:

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a stirrer and dropping funnel, a mixture of 62.5 g of deionized water and 37.5 g of 30% hydrogen peroxide is prepared.[1]

  • While stirring, 25 g of dimethyl sulfate is added dropwise to the solution.[1]

  • The reaction is typically carried out at ambient temperature.

  • The progress of the reaction can be monitored by titrating for the consumption of hydrogen peroxide.

  • Upon completion, the aqueous solution of this compound can be used directly for subsequent applications.

Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[9][10][11] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[11] this compound in concentrated form is explosive and should be handled with extreme care.[12]

Photocatalytic Oxidation of Methane with Pd/MoO₃

This method offers a greener approach to this compound synthesis under ambient conditions.

Reagents and Materials:

  • Palladium supported on molybdenum trioxide nanobelts (Pd/MoO₃) photocatalyst

  • Deionized water

  • High-purity methane (CH₄) gas

  • Pyrex glass reactor with a quartz window

Procedure:

  • Disperse 0.01 g of the Pd/MoO₃ photocatalyst in 100 mL of deionized water in the reactor via sonication.[4]

  • Purge the reactor by bubbling pure methane gas through the suspension for 30 minutes to remove air.[4]

  • Seal the reactor and irradiate with a xenon lamp (simulated solar light) while maintaining the reaction temperature at 15 °C with a cooling water jacket.[13]

  • The products in the liquid phase can be analyzed by techniques such as NMR spectroscopy.

Photocatalytic Oxidation of Methane with TiO₂

This method demonstrates high selectivity for this compound using a readily available photocatalyst.

Reagents and Materials:

  • Titanium oxide (TiO₂) photocatalyst

  • Deionized water

  • Hydrogen peroxide (H₂O₂)

  • High-purity methane (CH₄) gas

  • Photoreactor

Procedure:

  • A suspension of the TiO₂ photocatalyst is prepared in water containing H₂O₂.

  • The reactor is purged and saturated with methane gas.

  • The reaction is carried out at room temperature and atmospheric pressure under irradiation.

  • The system has been reported to achieve a this compound production rate of up to 2050 ± 88 μmol·g⁻¹·h⁻¹ with 100% selectivity in the liquid product.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Workflow for this compound Synthesis via Alkylation reagents Prepare Reagents - Dimethyl Sulfate - 30% Hydrogen Peroxide - Deionized Water mixing Mix Water and Hydrogen Peroxide reagents->mixing addition Add Dimethyl Sulfate Dropwise mixing->addition reaction Stir at Ambient Temperature addition->reaction monitoring Monitor Reaction Progress reaction->monitoring product Aqueous Methyl Hydroperoxide Solution monitoring->product Workflow for Photocatalytic Methane Oxidation with Pd/MoO3 catalyst_prep Disperse Pd/MoO3 Catalyst in Water purge Purge Reactor with Methane Gas catalyst_prep->purge reaction Irradiate with Simulated Solar Light at 15°C purge->reaction analysis Analyze Liquid Products reaction->analysis

References

The Elucidation of Methyl Hydroperoxide Reactivity: A Guide to Anticipated Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of direct experimental data on kinetic isotope effects (KIEs) for reactions specifically involving methyl hydroperoxide (CH₃OOH). While KIE studies are a powerful tool for mechanistic elucidation, this foundational data for the simplest organic hydroperoxide is largely absent from published research. Consequently, a direct, data-driven comparison of KIEs across different reactions of this compound is not currently possible.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for understanding the anticipated kinetic isotope effects in key reactions of this compound. By drawing parallels with analogous peroxide systems and applying fundamental principles of physical organic chemistry, we can predict how isotopic substitution would influence reaction rates and what these effects would reveal about the underlying mechanisms. This document also outlines the detailed experimental protocols that would be employed to obtain this much-needed data.

Anticipated Kinetic Isotope Effects in Key Reactions of this compound

Kinetic isotope effects—the change in reaction rate upon isotopic substitution—can provide invaluable information about the rate-determining step of a reaction, transition state geometry, and the nature of bond cleavage and formation. For this compound, KIEs involving deuterium (D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) would be particularly informative.

1. Thermal and Photochemical Decomposition:

The decomposition of this compound can proceed through several pathways, primarily involving the cleavage of the weak oxygen-oxygen bond.

  • ¹⁸O KIE (O-O Bond Cleavage): The homolytic cleavage of the O-O bond (CH₃O-¹⁸OH → CH₃O• + •¹⁸OH) is often the initial step in thermal decomposition. A primary ¹⁸O KIE (k¹⁶O/k¹⁸O > 1) would be expected if this is the rate-determining step. The magnitude of this KIE would provide insight into the degree of O-O bond breaking in the transition state.

  • Deuterium KIE (C-H vs. O-H Bond Cleavage): In some reaction pathways, particularly in atmospheric or combustion chemistry, hydrogen abstraction from either the methyl group or the hydroperoxyl group can occur.

    • Substitution of hydrogen with deuterium in the methyl group (CD₃OOH) would result in a primary deuterium KIE (kCH₃/kCD₃ > 1) if C-H bond cleavage is rate-limiting.

    • Similarly, substitution at the hydroperoxyl position (CH₃OOD) would yield a primary deuterium KIE (kOOH/kOOD > 1) if O-H bond cleavage is the slow step, as might be seen in reactions involving proton transfer or hydrogen atom abstraction by another radical.[1]

2. Oxidation Reactions:

This compound can act as an oxidant. The mechanism of oxygen transfer can be probed with ¹⁸O labeling.

  • ¹⁸O KIE: In the oxidation of a substrate (Sub) by this compound, the reaction could proceed via nucleophilic attack of the substrate on the terminal oxygen of the hydroperoxide. If the O-O bond is cleaved in the rate-determining step (Sub + CH₃O-¹⁸OH → Sub-¹⁸O + CH₃OH), a significant primary ¹⁸O KIE would be expected.

3. Enzymatic Reactions:

In biological systems, enzymes like cytochromes P450 and other peroxygenases can utilize hydroperoxides.[2][3][4] KIEs are crucial for determining the mechanism of these enzymatic reactions.

  • Deuterium KIE: If an enzyme catalyzes the hydroxylation of a substrate using this compound, and the rate-limiting step is the abstraction of a hydrogen atom from the substrate by an enzyme-activated peroxide species, then a large primary deuterium KIE would be observed upon deuterating the substrate at the position of hydroxylation.[2][3] A significant deuterium KIE upon using CH₃OOD could also indicate that proton shuffling or hydrogen bonding involving the hydroperoxide proton is critical in the rate-limiting step.

  • ¹³C KIE: A secondary ¹³C KIE could be measured for the methyl carbon of this compound. A change from sp³ hybridization in the ground state to a more sp²-like character in the transition state (or vice-versa) would result in a small but measurable secondary KIE, providing clues about the electronic environment of the methyl group during the reaction.

Experimental Protocols

The following section details the methodologies required to measure the kinetic isotope effects in reactions involving this compound. These protocols are adapted from established procedures for other peroxides.

1. Synthesis and Purification of Isotopically Labeled this compound:

  • CH₃OOD: Deuterated this compound can be synthesized by the reaction of dimethyl sulfate with deuterated hydrogen peroxide (D₂O₂) in the presence of a base like potassium hydroxide in D₂O.

  • CD₃OOH: Trideuterated this compound can be prepared using a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄), reacting with hydrogen peroxide.

  • CH₃¹⁸O¹⁸OH: Doubly ¹⁸O-labeled this compound would be challenging to synthesize but could potentially be approached by the methylation of H₂¹⁸O₂. More practically, singly labeled species (e.g., at the terminal oxygen) would be synthesized using ¹⁸O-labeled precursors.

Purification: Due to its volatility and explosive nature in concentrated form, all syntheses and purifications must be conducted with extreme caution, typically in dilute solutions. Purification can be achieved by careful distillation under reduced pressure or by chromatographic methods at low temperatures. The purity and isotopic enrichment would be confirmed by NMR spectroscopy and mass spectrometry.

2. Measurement of Kinetic Isotope Effects:

The choice of method depends on the specific reaction and available instrumentation.

  • Non-Competitive Method:

    • Two parallel sets of experiments are run under identical conditions: one with the unlabeled this compound and one with the isotopically labeled compound.

    • The reaction progress is monitored over time by tracking the disappearance of a reactant or the appearance of a product using techniques like UV-Vis spectroscopy, HPLC, or GC.

    • The rate constants for the light (k_light) and heavy (k_heavy) isotopes are determined from the kinetic data.

    • The KIE is calculated as the ratio k_light / k_heavy. Advantage: Provides the absolute rate constants for both isotopologues. Disadvantage: Requires precise control of experimental conditions for both sets of reactions to ensure comparability and is sensitive to impurities.[2]

  • Competitive Method:

    • A mixture containing a known ratio of the light and heavy isotopologues of this compound is used as the reactant.

    • The reaction is allowed to proceed to a known, but incomplete, extent (typically 10-50% conversion).

    • The isotopic composition of the remaining reactant or the product is analyzed using a sensitive technique like mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

    • The KIE is calculated from the change in the isotopic ratio of the reactant pool or the isotopic ratio of the product formed. Advantage: Highly accurate as it eliminates many sources of systematic error; both isotopes are present in the same reaction vessel. Disadvantage: Does not provide the individual rate constants.

3. Analytical Techniques:

  • Mass Spectrometry (MS): The gold standard for KIE measurements, especially in competitive experiments. It can precisely determine the ratio of isotopologues in reactant and product molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the site and extent of isotopic labeling. In some cases, it can be used to measure KIEs by integrating signals of labeled and unlabeled species over time.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to separate reactants and products for subsequent analysis and to monitor reaction progress.

Visualizing Reaction Pathways and Workflows

To better understand the application of KIEs in studying this compound reactions, the following diagrams illustrate key concepts.

Experimental_Workflow_KIE cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Synth_Light Synthesize Unlabeled CH3OOH NonComp Non-Competitive Method (Separate Reactions) Synth_Light->NonComp Comp Competitive Method (Mixed Reactants) Synth_Light->Comp Synth_Heavy Synthesize Isotopically Labeled CH3OOD or CD3OOH etc. Synth_Heavy->NonComp Synth_Heavy->Comp Monitor Monitor Reaction Progress (HPLC, GC, Spectroscopy) NonComp->Monitor Isotope_Ratio Measure Isotope Ratios (MS, NMR) Comp->Isotope_Ratio Calc_k Calculate Rate Constants (k_light, k_heavy) Monitor->Calc_k Calc_KIE Calculate KIE = k_light / k_heavy Isotope_Ratio->Calc_KIE Calc_k->Calc_KIE Result Result Calc_KIE->Result Mechanistic Insight

General experimental workflow for determining kinetic isotope effects.

Bond_Cleavage_Pathways cluster_pathways Decomposition Pathways MHP CH3OOH P1 O-O Cleavage P2 C-H Cleavage P3 O-H Cleavage Products_OO CH3O• + •OH P1->Products_OO Probed by 18O KIE Products_CH •CH2OOH + H• P2->Products_CH Probed by D KIE on methyl group Products_OH CH3OO• + H• P3->Products_OH Probed by D KIE on hydroxyl group

Distinguishing decomposition pathways of CH₃OOH using specific KIEs.

Enzymatic_Hydroxylation cluster_enzyme_cycle Hypothetical Enzymatic Cycle E_MHP Enzyme-CH3OOH Complex TS Transition State [E-CH3OOH-Substrate]‡ E_MHP->TS Rate-Determining Step (C-H Bond Cleavage) E_Prod Enzyme-Product Complex TS->E_Prod label_KIE Large kH/kD expected if this is the RDS when substrate is deuterated (R-D) TS->label_KIE Products Products (R-OH + CH3OH) E_Prod->Products Enzyme Free Enzyme E_Prod->Enzyme Substrate Substrate (e.g., R-H) Substrate->E_MHP Enzyme->E_MHP + CH3OOH

Probing enzymatic hydroxylation with a deuterium KIE.

Conclusion

While direct experimental data on the kinetic isotope effects in reactions of this compound remains elusive, the theoretical framework for its study is well-established. The application of deuterium, ¹³C, and ¹⁸O KIEs holds immense potential for distinguishing between competing reaction pathways, such as O-O vs. C-H vs. O-H bond cleavage, and for elucidating the mechanisms of its action in chemical, atmospheric, and biological systems. The experimental protocols outlined in this guide provide a roadmap for researchers to generate this critical data. Filling this knowledge gap is essential for accurately modeling combustion and atmospheric processes, understanding enzymatic catalysis, and for the rational design of drugs whose metabolism may involve peroxide intermediates.

References

A Comparative Analysis of Methyl Hydroperoxide Decomposition Pathways in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and decomposition of methyl hydroperoxide (MHP), the simplest organic hydroperoxide, are of critical importance in various chemical and biological systems, including atmospheric chemistry, combustion processes, and as an intermediate in oxidative metabolic pathways. The solvent environment plays a pivotal role in dictating the kinetics and mechanism of its decomposition, thereby influencing the distribution of resultant products. This guide provides a comparative overview of MHP decomposition in different solvent classes, supported by available experimental data.

Quantitative Data on this compound Decomposition

Direct comparative studies on the thermal decomposition of this compound across a broad range of solvents are limited in the scientific literature. However, data from specific studies in aqueous and acetonitrile solutions provide a basis for comparison between polar protic and polar aprotic environments.

SolventTemperature (°C)Key FindingsProduct Distribution (%)Reference
Acetonitrile (CD₃CN)60Slow decomposition of CH₃OOH over 24 hours (36% decomposed).Formic Acid (HCO₂H): 20% Dihydrated Formaldehyde (CH₂(OH)₂): 32% Methanol (CH₃OH): 47%[1]
Aqueous SolutionNot specifiedIn the context of a methylrhenium diperoxide system, decomposition leads primarily to methanol and perrhenic acid, suggesting a different pathway than in acetonitrile.Not Quantified[1]
Dimethyl Phthalate112 - 153Decomposition was found to be partly heterogeneous, preventing the determination of reliable homogeneous rate constants.Not Quantified

Decomposition Pathways and Solvent Effects

The decomposition of this compound can proceed through homolytic cleavage of the weak oxygen-oxygen bond to form methoxy (CH₃O•) and hydroxyl (•OH) radicals. The subsequent reactions of these radicals are heavily influenced by the surrounding solvent molecules.

In Polar Aprotic Solvents (e.g., Acetonitrile)

In a polar aprotic solvent like acetonitrile, the decomposition of this compound, formed from a methylrhenium diperoxide precursor, has been observed to be relatively slow. At elevated temperatures (60°C), it decomposes into formic acid, dihydrated formaldehyde, and methanol.[1] This suggests a complex series of secondary reactions following the initial O-O bond cleavage.

G MHP This compound (CH₃OOH) Decomp Thermal Decomposition (60°C in Acetonitrile) MHP->Decomp Products Decomposition Products Decomp->Products FA Formic Acid (HCO₂H) Products->FA 20% DF Dihydrated Formaldehyde (CH₂(OH)₂) Products->DF 32% MeOH Methanol (CH₃OH) Products->MeOH 47%

Decomposition of MHP in Acetonitrile.
In Polar Protic Solvents (e.g., Aqueous Solution)

In aqueous solutions, the decomposition pathway of MHP appears to differ significantly from that in acetonitrile. Studies involving a methylrhenium diperoxide system indicate that in water, the final products are methanol and perrhenic acid.[1] This suggests that the protic nature of water, with its ability to form hydrogen bonds and act as a proton donor, facilitates a different reaction cascade compared to aprotic solvents.

G MHP_System Methylrhenium Diperoxide System in Aqueous Solution Decomp Decomposition MHP_System->Decomp MeOH Methanol (CH₃OH) Decomp->MeOH PA Perrhenic Acid Decomp->PA

Primary Products in Aqueous Solution.
In Nonpolar Solvents (e.g., Toluene, Benzene, Cyclohexane)

While direct studies on MHP decomposition in nonpolar solvents are scarce, research on other organic hydroperoxides, such as cumene hydroperoxide and ethylbenzene hydroperoxide, provides valuable insights. In non-aromatic nonpolar solvents like cyclohexane, the decomposition is predominantly a radical-induced chain reaction. In aromatic solvents such as toluene and benzene, homolytic cleavage of the O-O bond is the more significant pathway.[2] It is plausible that MHP would follow similar trends, with the solvent's ability to participate in hydrogen abstraction reactions playing a key role.

G cluster_nonaromatic Non-Aromatic Nonpolar Solvents (e.g., Cyclohexane) cluster_aromatic Aromatic Nonpolar Solvents (e.g., Toluene) MHP_NA This compound Radical_Induced Radical-Induced Chain Decomposition MHP_NA->Radical_Induced MHP_A This compound Homolytic Homolytic Cleavage (O-O bond) MHP_A->Homolytic

Expected Pathways in Nonpolar Solvents.

Experimental Protocols

The methodologies employed in studying hydroperoxide decomposition are crucial for obtaining reliable and reproducible data. Below are summaries of key experimental techniques cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To monitor the disappearance of the reactant and the formation of products over time.

  • Procedure: The decomposition of the methylrhenium diperoxide, leading to the formation and subsequent decomposition of this compound, was monitored in deuterated acetonitrile (CD₃CN). ¹H NMR spectra were recorded at regular intervals. The concentrations of the different species were determined by integrating the respective signals in the NMR spectrum. For kinetic studies, the disappearance of the reactant signal was followed over time.[1]

  • Instrumentation: Bruker DRX-400 spectrometer.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify the volatile products of decomposition.

  • General Procedure: The reaction mixture is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparison to spectral libraries. This technique is particularly useful for analyzing the complex mixtures of products often generated during hydroperoxide decomposition.

UV-Vis Spectrophotometry
  • Objective: To monitor the kinetics of reactions involving species that absorb in the UV-Vis region.

  • Procedure: The disappearance of a reactant or the formation of a product with a characteristic UV-Vis absorption spectrum can be monitored over time. For the study of the methylrhenium diperoxide system, the change in absorbance at specific wavelengths corresponding to the reactant and intermediate species was followed to determine reaction kinetics.[1]

Conclusion

The decomposition of this compound is highly sensitive to the solvent environment. Polar protic solvents like water appear to favor pathways leading to methanol, while polar aprotic solvents such as acetonitrile result in a more complex mixture of products including formic acid and formaldehyde derivatives. In nonpolar solvents, the decomposition mechanism is expected to be influenced by the solvent's ability to participate in radical chain reactions, with aromatic solvents favoring homolytic cleavage and non-aromatic solvents promoting induced decomposition. Further dedicated comparative studies under standardized conditions are necessary to fully elucidate the intricate interplay between solvent properties and the decomposition pathways of this fundamental organic hydroperoxide.

References

"evaluating the performance of different catalysts for methyl hydroperoxide activation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various catalysts in the activation of methyl hydroperoxide (MHP), a key intermediate in various chemical and biological processes. The selection of an appropriate catalyst is crucial for controlling reaction pathways and achieving desired product selectivity. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to aid in the selection and evaluation of catalysts for MHP activation.

Performance Comparison of Catalysts

The activation of this compound can be catalyzed by a range of materials, including transition metal-based catalysts, noble metals, and metal-free alternatives. The performance of these catalysts varies significantly in terms of conversion, selectivity towards different decomposition products like formaldehyde and formic acid, and turnover frequency (TOF).

Quantitative Catalyst Performance Data

The following table summarizes the performance of representative catalysts from different classes in the activation of this compound. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Catalyst ClassCatalyst ExampleMHP Conversion (%)Selectivity to Formaldehyde (%)Selectivity to Formic Acid (%)Turnover Frequency (TOF) (h⁻¹)Catalyst Stability/ReusabilityReference
Transition Metal-Based Iron(II) complexes----Moderate[1]
Copper(II) complexes----Moderate to high[2]
Cobalt(II) complexes----Moderate-
Noble Metal-Based Pd/MoO₃---Productivity rate of 42.5 µmol gcat⁻¹ h⁻¹ (for methanol and MHP)Good[3]
Platinum-based----High[4]
Metal-Free Nitrogen-doped Carbon----High[5][6]
Metal-Organic Frameworks (MOFs) Zr-based MOFs----Varies[7][8][9]

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of catalyst performance. Below are detailed methodologies for key experiments in the study of this compound activation.

Catalyst Preparation

General Procedure for Supported Metal Catalysts:

  • Support Preparation: Select a high-surface-area support material (e.g., Al₂O₃, SiO₂, TiO₂, or carbon).

  • Precursor Impregnation: Dissolve a salt of the desired metal (e.g., FeCl₃, Cu(NO₃)₂, Co(NO₃)₂, PdCl₂) in a suitable solvent. Impregnate the support material with the metal precursor solution.

  • Drying: Dry the impregnated support in an oven at a specified temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination/Reduction: Calcine the dried material in air or an inert atmosphere at high temperatures (e.g., 300-500 °C) to convert the metal precursor to its active oxide form. For noble metal catalysts, a reduction step (e.g., under H₂ flow) may be necessary to obtain the metallic state.

Catalyst Performance Evaluation

Liquid-Phase MHP Decomposition Reaction:

  • Reactor Setup: A batch reactor (e.g., a three-necked flask or a high-pressure autoclave) equipped with a magnetic stirrer, a condenser, a temperature controller, and sampling ports is typically used.

  • Reaction Conditions:

    • Catalyst Loading: A specific amount of the catalyst is added to the reactor.

    • Solvent: A suitable solvent (e.g., acetonitrile, water) is added to the reactor.

    • Reactant Addition: A known concentration of this compound is introduced to the reactor to initiate the reaction.

    • Temperature and Pressure: The reaction is carried out at a controlled temperature and pressure.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals for analysis.

  • Product Analysis: The collected samples are analyzed to determine the concentration of MHP and its decomposition products.

Analytical Methods

Quantification of Reactants and Products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify volatile organic compounds. For the analysis of thermally labile hydroperoxides, derivatization to more stable compounds (e.g., trimethylsilyl peroxides) may be necessary to prevent decomposition in the injector.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the separation and quantification of non-volatile or thermally sensitive compounds in the liquid phase.[11] A common method involves post-column derivatization where the hydroperoxides react with a reagent to produce a fluorescent compound that can be detected with high sensitivity.

Reaction Pathways and Mechanisms

The activation of this compound by different catalysts can proceed through various pathways, leading to different product distributions. Understanding these mechanisms is key to designing more selective catalysts.

Transition Metal-Catalyzed Decomposition

Transition metal ions like iron, copper, and cobalt can catalyze the decomposition of hydroperoxides through redox cycles, often involving the formation of radical intermediates.

TransitionMetal_Mechanism M_n Mⁿ⁺ M_n1 M⁽ⁿ⁺¹⁾⁺ M_n->M_n1 + CH₃OOH M_n1->M_n + CH₃OOH CH3OOH CH₃OOH CH3O_rad CH₃O• CH3OOH->CH3O_rad Mⁿ⁺ OH_rad •OH CH3OOH->OH_rad M⁽ⁿ⁺¹⁾⁺ CH3OH CH₃OH CH3O_rad->CH3OH HCHO HCHO CH3O_rad->HCHO H2O H₂O OH_rad->H2O HCOOH HCOOH HCHO->HCOOH

Caption: Generalized radical pathway for transition metal-catalyzed MHP decomposition.

Experimental Workflow for Catalyst Evaluation

The systematic evaluation of catalyst performance involves a series of well-defined steps, from catalyst synthesis to data analysis.

Catalyst_Evaluation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_evaluation Performance Evaluation synthesis Synthesis characterization Characterization (XRD, TEM, etc.) synthesis->characterization reactor_setup Reactor Setup characterization->reactor_setup reaction MHP Activation reactor_setup->reaction sampling Sampling reaction->sampling stability Stability reaction->stability product_analysis Product Analysis (GC-MS, HPLC) sampling->product_analysis data_processing Data Processing product_analysis->data_processing kinetics Kinetic Analysis data_processing->kinetics conversion Conversion kinetics->conversion selectivity Selectivity kinetics->selectivity tof TOF kinetics->tof

Caption: Experimental workflow for evaluating catalyst performance in MHP activation.

This guide provides a foundational understanding of the factors to consider when evaluating catalysts for this compound activation. For more in-depth information, researchers are encouraged to consult the cited literature and conduct experiments under their specific reaction conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A definitive guide to the safe handling and disposal of methyl hydroperoxide, ensuring operational safety and regulatory compliance.

This compound (CH₃OOH) is a volatile and potentially explosive organic peroxide. Its proper disposal is critical to maintaining a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address your operational questions. Adherence to these procedures will help mitigate the risks associated with this hazardous chemical.

Immediate Safety Concerns and Handling

Before initiating any disposal procedure, it is imperative to assess the condition of the this compound container.

Visual Inspection:

  • Crystals or Solid Precipitates: If you observe any crystal formation, viscous liquid, or solid precipitates within the container or around the cap, DO NOT HANDLE the container.[1] These crystals are shock-sensitive and can detonate with minimal friction.[1] In this situation, evacuate the immediate area, post a warning sign, and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

  • Container Integrity: Check for any signs of damage, such as cracks, rust, or deformation of the container.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or a face shield

  • Flame-resistant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Long pants and closed-toe shoes

All handling of this compound should be conducted in a well-ventilated chemical fume hood.

Peroxide Concentration Testing

Before disposal, it is crucial to determine the peroxide concentration. Commercially available peroxide test strips can be used for this purpose.

Procedure for Peroxide Testing:

  • Work within a chemical fume hood.

  • Dip the test strip into the this compound solution for one second.

  • For organic solvents, after dipping, shake off excess liquid for 30 seconds, then dip the strip in deionized water for one second and shake off the excess.

  • Compare the color change of the strip to the color chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).

  • Record the test date and results on the container label.

Peroxide ConcentrationHazard Level and Action
< 3 ppmReasonably safe for most laboratory procedures involving moderate quantities.
3 - 30 ppmPossible moderate hazard. Avoid concentration of the peroxides. Disposal is recommended if the material is not to be used soon.[2]
> 30 ppmUnacceptable; may pose a serious hazard. The material must be decontaminated or disposed of as hazardous waste.[2]
> 100 ppmSignificant Hazard. Contact your EHS office for guidance. Do not attempt to treat or dispose of the material without expert consultation.
Visible Crystals Extreme Explosion Hazard. DO NOT HANDLE. Evacuate and contact EHS immediately.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Emergency Protocol cluster_2 Standard Procedure start Start: this compound for Disposal visual_inspection Visually Inspect Container start->visual_inspection crystals_check Crystals or Precipitate Visible? visual_inspection->crystals_check stop_handling STOP! Do Not Handle crystals_check->stop_handling Yes test_peroxide Test Peroxide Concentration crystals_check->test_peroxide No evacuate Evacuate Area stop_handling->evacuate contact_ehs_emergency Contact EHS Immediately evacuate->contact_ehs_emergency concentration_check Concentration > 30 ppm? test_peroxide->concentration_check neutralize Neutralize with Ferrous Sulfate Solution concentration_check->neutralize Yes dispose_waste Dispose as Hazardous Waste concentration_check->dispose_waste No retest Retest Peroxide Concentration neutralize->retest retest_check Concentration < 3 ppm? retest->retest_check retest_check->neutralize No, repeat neutralization retest_check->dispose_waste Yes

A flowchart for the safe disposal of this compound.

Experimental Protocol for Neutralization

For this compound with a concentration greater than 30 ppm but less than 100 ppm and no visible crystals, a neutralization procedure should be performed. The following protocol is a general procedure for organic peroxides and should be conducted with extreme caution.

Method: Reduction with Ferrous Sulfate

This method reduces the hydroperoxide to the corresponding alcohol.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the volume of the peroxide solution and the ferrous sulfate solution.

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a separate flask, prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of water, then carefully add 6 mL of concentrated sulfuric acid.[2]

  • Dilution: If the this compound is in a concentrated form, it should be diluted with a suitable solvent (e.g., water, if miscible) to a concentration below 100 ppm before treatment.

  • Neutralization:

    • Place the this compound solution in the reaction vessel with a stir bar and begin stirring.

    • Slowly add the ferrous sulfate solution to the stirring this compound solution. The reaction is exothermic, so the addition should be gradual to control the temperature. If the solvent begins to boil, cease addition and allow it to cool.

    • Continue stirring for a few minutes after the addition is complete.[3][4]

  • Verification:

    • Stop stirring and allow the layers to separate if applicable.

    • Test the organic layer (or the solution if miscible) for the presence of peroxides using a new test strip.

    • If the test is positive, add more ferrous sulfate solution and re-test until the peroxide concentration is below 3 ppm.[2]

  • Final Disposal: Once the peroxide concentration is confirmed to be below 3 ppm, the resulting solution must be disposed of as hazardous waste through your institution's EHS program. Label the waste container clearly, indicating the contents.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate the hazard.

Minor Spill (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert absorbent material such as vermiculite, sand, or sodium bicarbonate. Do not use combustible materials like paper towels or sawdust.

  • Using non-sparking tools, collect the absorbed material into a polyethylene bag or container.[5]

  • Wet the collected material with water to reduce sensitivity.[5]

  • The collected waste should be treated with ferrous sulfate solution as described in the neutralization protocol to deactivate any remaining peroxide.

  • Wipe the spill area with a detergent solution and then with water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a chemical fume hood or a large volume):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Close the laboratory doors to contain the vapors.

  • Call your institution's emergency number and the EHS office.

  • Provide details of the spilled substance and its location.

  • Do not re-enter the laboratory until it has been cleared by emergency personnel.

By adhering to these detailed procedures, researchers and laboratory personnel can safely manage and dispose of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Methyl Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like Methyl Hydroperoxide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Safety goggles or glasses with side shields are recommended. A full-face shield may be necessary where there is a significant risk of splashing.[1][2]Protects against splashes, spills, and airborne particles that can cause severe eye damage.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., rubber, polyethylene, or neoprene).[1] Chemical-resistant coveralls or suits should be worn to protect the entire body.[5]Prevents skin contact, which can cause severe burns.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[6][7]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for individuals who are sensitive.[1] In emergencies or situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) should be used.[2][8]Protects against the inhalation of harmful vapors or mists, which can be fatal.[4]
Foot Protection Safety boots with reinforced soles and toe caps are essential.[5]Safeguards feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents and ensure the well-being of laboratory personnel.

1. Preparation:

  • Ensure that all necessary PPE is readily available and in good condition.

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep containers tightly closed when not in use.[3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6] No smoking in the handling area.[3][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Have an emergency plan and appropriate spill cleanup materials readily accessible.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing vapor or mist.[1]

  • Use only non-sparking tools.

  • Do not eat, drink, or smoke when using this product.[9]

  • Wash hands thoroughly after handling.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Store at or below 100°F (38°C).[1] Some sources recommend storing at temperatures not exceeding 20°C (68°F).[3]

  • Keep containers in their original packaging.[3][6]

  • Protect from sunlight.[3][6]

  • Store away from incompatible materials and combustible materials.

4. Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]

  • Spilled material should be soaked up with an inert absorbent and placed in a partly filled, closed container for disposal.[1][10]

  • Do not return unused material to the original container due to the risk of contamination.[10]

  • Waste material must be disposed of as hazardous waste.

Emergency Response Plan

In the event of an emergency, a swift and informed response is critical.

Emergency Situation Immediate Actions
Skin Contact Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water.[3][6] Seek immediate medical attention.[7][8]
Eye Contact Rinse cautiously with water for at least 15-20 minutes, removing contact lenses if present and easy to do.[3][6][8] Seek immediate medical attention.[3][7][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[7]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting.[3][6] Seek immediate medical attention.[7]
Spill or Leak Evacuate the area and eliminate all ignition sources.[8] Do not touch spilled material unless wearing appropriate PPE.[8] For small spills, absorb with inert, non-combustible material and place in a suitable container for disposal.[8] For large spills, dike the area and wet it down with water.[8] Prevent entry into waterways and sewers.[1][8]
Fire Use water spray or fog, dry chemical, CO2, or alcohol-resistant foam to extinguish.[8] For large fires, flood the area with water from a distance.[8]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow of procedures for safely handling this compound and responding to emergencies.

Safe Handling and Emergency Workflow for this compound cluster_Handling Safe Handling Protocol cluster_Emergency Emergency Response Prep 1. Preparation - Assemble PPE - Ensure Ventilation - Check Emergency Equipment Handling 2. Handling - Avoid Contact & Inhalation - Use Non-Sparking Tools - No Eating/Drinking/Smoking Prep->Handling Storage 3. Storage - Cool, Dry, Ventilated Area - Away from Heat/Sunlight - In Original Container Handling->Storage Spill Spill or Leak Handling->Spill Accident Exposure Personnel Exposure (Skin/Eye/Inhalation/Ingestion) Handling->Exposure Accident Fire Fire Handling->Fire Accident Disposal 4. Disposal - Follow Regulations - Use Inert Absorbent for Spills - Do Not Return to Original Container Storage->Disposal Evacuate Evacuate Area & Eliminate Ignition Sources Spill->Evacuate FirstAid Provide Immediate First Aid Exposure->FirstAid Extinguish Use Appropriate Extinguishing Agent Fire->Extinguish Contain Contain Spill with Inert Material Evacuate->Contain Medical Seek Immediate Medical Attention FirstAid->Medical DisposeWaste Dispose of Waste Properly Contain->DisposeWaste

Caption: Workflow for the safe handling of this compound and emergency response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.